MI-773

Catalog No.
S548242
CAS No.
M.F
C29H34Cl2FN3O3
M. Wt
562.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MI-773

Product Name

MI-773

IUPAC Name

(2'R,3S,3'S,5'R)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-N-(4-hydroxycyclohexyl)-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

Molecular Formula

C29H34Cl2FN3O3

Molecular Weight

562.5 g/mol

InChI

InChI=1S/C29H34Cl2FN3O3/c1-28(2,3)14-22-29(19-12-7-15(30)13-21(19)34-27(29)38)23(18-5-4-6-20(31)24(18)32)25(35-22)26(37)33-16-8-10-17(36)11-9-16/h4-7,12-13,16-17,22-23,25,35-36H,8-11,14H2,1-3H3,(H,33,37)(H,34,38)/t16?,17?,22-,23+,25-,29+/m1/s1

InChI Key

IDKAKZRYYDCJDU-YJRDPZTCSA-N

SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

solubility

Soluble in DMSO, not in water

Synonyms

MI773; MI-773; MI 773

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

Isomeric SMILES

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NC3CCC(CC3)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC2=O

The exact mass of the compound (2'R,3S,4'S,5'R)-6-Chloro-4'-(3-chloro-2-fluorophenyl)-2'-(2,2-dimethylpropyl)-1,2-dihydro-N-(trans-4-hydroxycyclohexyl)-2-oxospiro[3H-indole-3,3'-pyrrolidine]-5'-carboxamide is 561.19613 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MI-773 mechanism of action MDM2 p53 interaction

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: Detailed Pathway

The following diagram illustrates the mechanism by which MI-773 reactivates the p53 pathway.

G Start Cellular Stress (e.g., DNA damage) p53_1 p53 Tumor Suppressor Start->p53_1 MDM2 MDM2 E3 Ubiquitin Ligase p53_1->MDM2 Transactivates MDM2 gene MDM2->p53_1 Binds and inhibits p53 Degradation p53 Ubiquitination and Proteasomal Degradation MDM2->Degradation Targets p53 for Inactive Inactive p53 Pathway Degradation->Inactive MI773 This compound MI773->MDM2 Inhibits p53_2 Stabilized p53 TargetGenes Transactivation of p53 Target Genes p53_2->TargetGenes Outcomes Cell Cycle Arrest Apoptosis Senescence TargetGenes->Outcomes

This compound mechanism of action: inhibiting MDM2 to activate p53 pathway.

In a normal cell, MDM2 binds to p53, promoting its ubiquitination and subsequent degradation by the proteasome, which keeps p53 levels low and prevents its tumor-suppressive activity [1] [2]. This compound acts by mimicking the three critical amino acids of p53 that interact with MDM2. It binds with high affinity to the p53-binding pocket on MDM2, effectively displacing p53 and blocking their interaction [3]. This disruption leads to:

  • Accumulation of p53: Freed from MDM2, p53 protein is stabilized and its levels rise dramatically within the cell [1] [2].
  • Transcriptional Activation: Stabilized p53 translocates to the nucleus and acts as a transcription factor, turning on genes that control cell fate [1].
  • Activation of Downstream Effectors: Key p53 target genes are upregulated, including:
    • p21: A potent inducer of cell cycle arrest [1] [2].
    • BAX and PUMA: Pro-apoptotic proteins that trigger programmed cell death [1] [2].
  • Execution of Anti-Tumor Effects: The collective action of these downstream pathways results in the suppression of tumor growth through cell cycle arrest and the induction of apoptosis (cell death) [1] [2] [4].

Functional Consequences & Cancer Type Selectivity

The reactivation of p53 by this compound produces measurable anti-tumor effects, which are highly selective for cancer cells retaining wild-type p53.

Cancer Type/Model Observed Effect of this compound Key Experimental Findings
Neuroblastoma [1] [2] [4] Decreased cell viability, induced apoptosis, cell cycle arrest, reduced colony formation. IC~50~ values in low micromolar range for wild-type p53 cells; synergy with Doxorubicin [1].
Adenoid Cystic Carcinoma [5] Tumor regression & prevention of recurrence. In vivo, this compound + Cisplatin shrank tumors and prevented recurrence for 300 days by targeting cancer stem cells [5].
Broad Panel Screening [6] Activity across diverse cancer types. Most sensitive types: Melanoma, Sarcoma, Renal/Gastric cancers, Leukemia, Lymphoma (IC~50~ <1 µM in 15% of 274 cell lines) [6].
p53-Mutated Cancers [1] [6] Resistant. No significant reduction in cell viability, confirming mechanism dependence on wild-type p53 [1].

Combination Therapy Strategies

Preclinical evidence strongly supports that this compound can synergize with established cancer therapies, a strategy to enhance efficacy and overcome resistance.

Combination Partner Cancer Model Outcome
Doxorubicin (Chemotherapy) [1] Neuroblastoma Augmented cytotoxic effect, induced stronger apoptosis, and combated chemo-resistance.
Cisplatin (Chemotherapy) [5] Adenoid Cystic Carcinoma Achieved tumor destruction and long-term prevention of recurrence.
General Principle [7] Rationale Chemotherapy damages DNA, activating p53; this compound prevents MDM2 from inhibiting this response, leading to enhanced cell death.

Detailed Experimental Protocols

For researchers aiming to validate these findings, here are summaries of key methodologies from the cited literature.

Cell Viability and Proliferation (CCK-8 Assay) [2] [4]
  • Procedure: Seed p53 wild-type (e.g., IMR-32, SH-SY5Y) and p53-mutant (e.g., SK-N-AS, KELLY) neuroblastoma cells in 96-well plates. The next day, treat with a concentration gradient of this compound (e.g., 0.05-20 µM) or vehicle control (DMSO) for 24-48 hours. Add CCK-8 reagent and incubate for 2-4 hours before measuring the absorbance at 450 nm.
  • Data Analysis: Calculate relative cell viability and determine the half-maximal inhibitory concentration (IC~50~) using software like GraphPad Prism.
Apoptosis Analysis (Annexin V/PI Staining) [2] [4]
  • Procedure: Treat NB cells (e.g., IMR-32, SH-SY5Y) with various concentrations of this compound for 48 hours. Harvest cells, wash with cold PBS, and stain using a FITC Annexin V/propidium iodide (PI) apoptosis detection kit according to the manufacturer's instructions.
  • Data Analysis: Analyze stained cells by flow cytometry. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is quantified.
Protein-Level Analysis (Western Blotting) [1] [2]
  • Procedure: Lyse this compound-treated cells in RIPA buffer. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against proteins of interest (e.g., p53, p21, BAX, PUMA, cleaved PARP, cleaved Caspase-3, MDM2), followed by HRP-conjugated secondary antibodies. Detect signals using chemiluminescence.
  • Purpose: This assay confirms the mechanistic basis by showing p53 and MDM2 protein accumulation, upregulation of p53 target genes (p21, BAX, PUMA), and markers of apoptosis (cleaved PARP and Caspase-3).
In Vivo Efficacy (Orthotopic Xenograft Model) [1] [5]
  • Procedure: Surgically implant luciferase-tagged, p53 wild-type tumor cells (e.g., SH-SY5Y for neuroblastoma) into the left renal capsule of immunodeficient mice. After tumor establishment (confirmed by bioluminescent imaging), randomize mice into groups treated with either vehicle control or this compound (e.g., 30 mg/kg via intraperitoneal injection daily).
  • Endpoint Analysis: Harvest tumors and analyze them for evidence of pathway activation (increased p53, p21, etc.) and apoptosis (e.g., cleaved Caspase-3) via Western blotting or immunohistochemistry.

The collective evidence positions this compound as a compelling candidate for targeted cancer therapy in tumors with wild-type p53, both as a monotherapy and in rational combination regimens.

References

Chemical and Biochemical Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and key quantitative data for SAR405838:

Property Description / Value
Chemical Names SAR405838, MI-773, MI-77301 [1] [2]
CAS Number 1303607-60-4 [1] [2]
Molecular Formula C29H34Cl2FN3O3 [1] [2]
Molecular Weight 562.50 g/mol [1] [2]
Primary Target MDM2 (MDM2-p53 interaction inhibitor) [1] [2]
Binding Affinity (Ki) 0.88 nM [1]
Binding Affinity (Kd) 8.2 nM [1]
Soluble In DMSO (100 mg/mL), Ethanol (31 mg/mL) [1]

Mechanism of Action and Signaling Pathway

SAR405838 works by blocking the interaction between MDM2 and the tumor suppressor protein p53. In normal conditions, MDM2 regulates p53 by binding to it and promoting its degradation. In many cancers, this pathway remains intact but is exploited through overexpression of MDM2, leading to uncontrolled cell growth. By inhibiting MDM2 with high affinity, SAR405838 stabilizes p53, activating its transcriptional functions and triggering programmed cell death (apoptosis) in cancer cells [3] [1] [4].

The following diagram illustrates this mechanism and its downstream consequences:

G MDM2 MDM2 p53 p53 MDM2->p53 Targets for Degradation p21 p21 (Cell Cycle Arrest) p53->p21 BAX BAX (Pro-Apoptotic) p53->BAX PUMA PUMA (Pro-Apoptotic) p53->PUMA SAR405838 SAR405838 (MDM2 Inhibitor) SAR405838->MDM2  Binds and  Inhibits Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Mechanism of SAR405838: By binding MDM2, it stabilizes p53, leading to cell cycle arrest and apoptosis.

Experimental Efficacy Data

In Vitro Anti-Tumor Activity

SAR405838 demonstrates potent, p53-dependent cell growth inhibition. The table below lists representative half-maximal inhibitory concentration (IC50) values from cell-based assays [1].

Cell Line Tumor Type TP53 Status IC50 (μM)
SJSA-1 Osteosarcoma Wild-type 0.092
RS4;11 Acute Leukemia Wild-type 0.089
HCT-116 Colon Cancer Wild-type 0.20
LNCaP Prostate Cancer Wild-type 0.27
SAOS-2 Osteosarcoma Deleted >10
PC-3 Prostate Cancer Mutated >10
HCT-116 (p53-/-) Colon Cancer Deleted >20

A broader pharmacogenomic study of 274 cancer cell lines confirmed that sensitivity to this compound is highly selective and strongly associated with wild-type TP53 status. The most responsive tumor types included melanoma, sarcoma, renal cancer, gastric cancer, and leukemia/lymphoma [4].

Specific research in neuroblastoma (which rarely has p53 mutations) showed that SAR405838 decreased cell viability and inhibited colony formation in p53 wild-type cell lines (e.g., SH-SY5Y, IMR-32), but not in p53-mutant lines. It also synergized with the chemotherapy drug doxorubicin to overcome chemo-resistance [3].

In Vivo Anti-Tumor Activity

In mouse xenograft models, orally administered SAR405838 achieved durable tumor regression or complete tumor growth inhibition at well-tolerated doses. Key findings include [1] [2]:

  • SJSA-1 Osteosarcoma: A single oral dose was sufficient to achieve complete tumor regression.
  • Dose-Dependent Efficacy: Effective in models of osteosarcoma, acute leukemia, prostate cancer, and colon cancer across a dose range of 10-200 mg/kg.
  • Apoptosis Induction: In an orthotopic neuroblastoma model, SAR405838 treatment induced the expression of p53 pathway proteins (p21, BAX, PUMA) and cleavage of apoptosis markers PARP and Caspase-3 [3].

Key Experimental Protocols

To help you evaluate or replicate key findings, here are summaries of the core methodologies cited in the research.

Fluorescence-Polarization (FP) Binding Assay

This assay was used to determine the binding affinity (Ki) of SAR405838 to MDM2 [1].

  • Purpose: To quantify the compound's potency in disrupting the MDM2-p53 interaction in a cell-free system.
  • Key Methodology:
    • A fluorescently labeled p53 peptide is bound to the MDM2 protein, resulting in high fluorescence polarization.
    • The test compound (SAR405838) is introduced and competes with the labeled peptide for the MDM2 binding pocket.
    • Displacement of the fluorescent peptide leads to a decrease in polarization, which is measured.
    • The Ki value (0.88 nM) is calculated from the competition curve, confirming its high affinity for MDM2.
Cell Viability and Proliferation Assay (WST-8)

This method was used to determine the IC50 values in various cancer cell lines [3] [1].

  • Purpose: To measure the anti-proliferative effects of SAR405838 on cells.
  • Key Methodology:
    • Cells are plated and treated with a range of SAR405838 concentrations for a specified duration (e.g., 48 hours).
    • The tetrazolium salt WST-8 is added to the culture. Metabolically active cells convert WST-8 into an orange-colored formazan product.
    • The absorbance of the formazan dye is measured spectrophotometrically. Higher signal correlates with a greater number of viable cells.
    • The IC50 value is calculated from the dose-response curve, representing the drug concentration required to reduce cell viability by 50%.
Analysis of Apoptosis by Immunoblotting (Western Blot)

This protocol was used to confirm the induction of p53-mediated apoptosis [3].

  • Purpose: To detect the expression and activation of key proteins in the p53 pathway following SAR405838 treatment.
  • Key Methodology:
    • Treated and control cells are lysed, and proteins are separated by gel electrophoresis.
    • Proteins are transferred to a membrane and probed with specific antibodies.
    • Key biomarkers detected:
      • p53, MDM2, p21, BAX, PUMA: Upregulation indicates p53 pathway activation.
      • Cleaved PARP and Cleaved Caspase-3: The appearance of these cleavage fragments is a definitive biochemical marker of ongoing apoptosis.

The collective data strongly positions SAR405838 as a promising candidate for targeted therapy in wild-type TP53 cancers, both as a single agent and in combination with conventional chemotherapy.

References

Quantitative Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The following table provides key quantitative data that define the potency and biological activity of MI-773.

Parameter Value Context / Assay
Binding Affinity (Kᵢ) 0.88 nM [1] Fluorescence-polarization binding assay against MDM2
Dissociation Constant (Kd) 8.2 nM [2] Binding affinity against MDM2
Cellular Potency (IC₅₀) 0.089 - 0.27 µM [1] Growth inhibition in SJSA-1, RS4;11, LNCaP (p53 wild-type cells)
Cellular Selectivity (IC₅₀) >10 - >20 µM [1] Growth inhibition in SAOS-2, PC-3, SW620 (p53 mutated/deleted cells)

Cancer Type Efficacy & Predictive Biomarkers

This compound demonstrates selective efficacy across various cancer types. Research has identified which tumors are most susceptible and the genetic features that predict response.

Sensitive Cancer Types

Large-scale pharmacogenomic profiling across 274 cancer cell lines revealed that approximately 15% of lines were highly sensitive (IC₅₀ <1 µM) to this compound [3]. The most sensitive tumor types included:

  • Leukaemia & Lymphoma: Including Acute Myeloid Leukaemia (AML) [3].
  • Solid Tumours: Melanoma, sarcoma, renal cancer, and gastric cancer [3].
  • Neuroblastoma: Preclinical studies confirm significant anti-tumor effects in p53 wild-type neuroblastoma models [4] [5] [6].
Predictive Biomarkers for Response

The response to this compound is strongly determined by the genetic status of the p53 pathway.

  • TP53 Mutation Status: The most significant determinant of resistance. Cell lines with mutant TP53 are largely resistant to this compound [3] [5].
  • 11-Gene Expression Signature: A biomarker set based on the aggregated expression levels of 11 genes involved in the p53 signaling pathway can reliably predict sensitivity or resistance to MDM2 inhibitors like this compound [3].

Experimental Protocols for Key Assays

The following methodologies are compiled from the cited studies to serve as a reference for investigating this compound.

Cell Viability and Proliferation (CCK-8 Assay)

This protocol is used to determine the IC₅₀ of this compound [6] [7].

  • Cell Seeding: Seed 2x10⁴ neuroblastoma cells (e.g., IMR-32, SH-SY5Y) per well in a 96-well plate and allow to adhere overnight.
  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0.05 - 20.00 µM) for 24 hours. Include a DMSO vehicle control (final concentration <0.1%).
  • Viability Measurement: Add Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 2 hours at 37°C.
  • Absorbance Reading: Measure the absorbance at 450 nm using a plate spectrophotometer.
  • Data Analysis: Calculate cell survival rates and determine IC₅₀ values using appropriate software (e.g., GraphPad Prism).
Apoptosis Analysis (Annexin V/PI Staining)

This protocol assesses this compound-induced programmed cell death [7].

  • Treatment: Treat cells (e.g., ~1x10⁵ IMR-32 or SH-SY5Y cells/well in a 6-well plate) with this compound (e.g., 0.5 - 10.0 µM) for 48 hours.
  • Cell Collection: Collect both adherent and floating cells, wash with cold PBS.
  • Staining: Resuspend cell pellet in binding buffer containing FITC Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.
  • Flow Cytometry: Analyze stained cells using a flow cytometer (e.g., Beckman Gallios). Viable cells are Annexin V-/PI-; early apoptotic cells are Annexin V+/PI-; late apoptotic/necrotic cells are Annexin V+/PI+.
Colony Formation Assay

This protocol tests the long-term clonogenic survival of cells after this compound treatment [6] [7].

  • Cell Seeding: Seed 2x10³ cells/well (e.g., SH-SY5Y, SK-N-SH) into a 6-well plate.
  • Treatment and Incubation: Treat cells with serial concentrations of this compound (0, 0.5, 1, 5, 10 µM) and incubate for 2 weeks at 37°C to allow colony formation.
  • Staining and Counting: Fix colonies with 100% methanol for 15 minutes and stain with 1X Giemsa solution for 1 hour at room temperature.
  • Analysis: Scan the plates and manually count the number of colonies with a diameter ≥1 mm.

Mechanism of Action and Experimental Workflow

The core mechanism of this compound and a generalized workflow for in vitro experimentation are summarized in the diagrams below.

mechanism MI773 This compound MDM2 MDM2 MI773->MDM2 Binds and Inhibits p53 p53 (Inactive) p53_Active p53 (Active) p53->p53_Active Stabilizes and Activates p21 p21 p53_Active->p21 Bax BAX/PUMA p53_Active->Bax Outcomes Cell Cycle Arrest & Apoptosis p21->Outcomes Bax->Outcomes

This compound binds MDM2, disrupting its inhibition of p53. This stabilizes p53, leading to activation of target genes that cause cell cycle arrest and apoptosis.

workflow Start Cell Culture (p53 WT vs Mutant) Treatment This compound Treatment Start->Treatment Viability Viability Assay (CCK-8) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Colony Colony Formation Treatment->Colony WB Western Blot (p53, p21, PARP) Treatment->WB Analysis Data Analysis Viability->Analysis Apoptosis->Analysis Colony->Analysis WB->Analysis

A general workflow for in vitro assessment of this compound effects, encompassing viability, apoptosis, clonogenicity, and pathway analysis.

References

MI-773 Quantitative Binding & Cellular Activity Data

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Value Experimental Context / Notes
Binding Affinity (Ki) 0.88 nM [1] [2] Fluorescence-polarization (FP) binding assay; measures inhibition constant.
Binding Affinity (Kd) 8.2 nM [3] [2] Measures dissociation constant; SAR405838 is a diastereomer of MI-773 with slightly different reported Kd [2].
In Vitro Antitumor Activity (IC50) ~0.1 µM (SJSA-1, RS4;11 cells) [2] Cell growth inhibition assay; activity is highly selective for cancer cell lines with wild-type TP53 [1] [2].
Clinical Phase Phase 1 [4] [2] Clinical trials for malignant neoplasms have been completed [2].

Experimental Protocols for Key Assays

The key data for this compound was generated through standardized biochemical and cellular assays.

  • Binding Affinity (Ki and Kd): The binding affinities were primarily determined using a Fluorescence-polarization (FP) binding assay [2]. In this assay, the displacement of a fluorescently labeled p53 peptide from the MDM2 protein is measured. The inhibitor's binding affinity to the related protein MDMx was determined using Biolayer Interferometry technology [2].
  • Cellular Anti-proliferation (IC50): The cell growth inhibition activity was determined in a water-soluble tetrazolium-based assay (a colorimetric method for assessing cell viability) after an incubation time of approximately 48 hours [2]. Apoptosis was specifically measured using an Annexin V-FLUOS staining kit [2].

Mechanism of Action and p53 Pathway

This compound works by disrupting a key regulatory interaction in the p53 tumor suppressor pathway. The following diagram illustrates this mechanism and a typical workflow for its experimental validation.

G cluster_pathway This compound Mechanism of Action cluster_workflow Experimental Validation Workflow p53 p53 Tumor Suppressor MDM2 MDM2 (E3 Ubiquitin Ligase) p53->MDM2 Binds to Activation p53 Pathway Activation (Cell Cycle Arrest, Apoptosis) p53->Activation Stabilizes and Activates Degradation p53 Degradation MDM2->Degradation Promotes MI773 This compound Inhibitor MI773->MDM2 Binds and Inhibits Biochem In Vitro Binding Assays (FP, Biolayer Interferometry) Cellular Cellular Assays (Proliferation, Apoptosis, WB) Biochem->Cellular InVivo In Vivo Studies (Xenograft Mouse Models) Cellular->InVivo

This compound inhibits MDM2, stabilizing p53 and activating its antitumor pathway, validated through a multi-stage experimental workflow.

Context Among MDM2 Inhibitors

This compound is one of several MDM2 inhibitors that have been developed and advanced into clinical testing.

Inhibitor Name Maximum Clinical Phase Reported pIC50 (≈IC50) Chemical Class
Siremadlin Phase II 9.64 ( 0.23 nM) Pyrroloimidazolone
Navtemadlin Phase III 9.22 ( 0.60 nM) Piperidine/-one
CGM097 Phase I 8.77 ( 1.7 nM) Isoquinoline
Alrizomadlin Phase II 8.42 ( 3.8 nM) Spiro-oxindoles
Idasanutlin Phase III 8.22 ( 6.0 nM) Nutlins
Brigimadlin Phase III 7.92 ( 12 nM) Spiro-oxindoles
This compound Phase I 7.00 ( 100 nM) [4] Spiro-oxindoles

Table data sourced from [4]. pIC50 is defined as -log10(IC50 in Molar). Approximate IC50 values in nanomolar (nM) are provided in parentheses for comparison.

Key Research Insights

  • TP53 Status is a Key Determinant of Sensitivity: The anti-tumor activity of this compound is highly selective for cancer cell lines with wild-type TP53. Cell lines with mutated or deleted TP53 are significantly more resistant to this compound [1] [2].
  • Broad Preclinical Antitumor Activity: Beyond the cell lines in the table, this compound has shown potent activity in preclinical models of various cancers, including sarcomas, leukemias, lymphomas, and neuroblastoma [1] [5].
  • Potential for Combination Therapy: Studies have shown that this compound can synergize with standard chemotherapy drugs, such as doxorubicin, to augment cytotoxic effects and overcome chemoresistance in wild-type p53 cancer models [5].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

MI-773 functions by binding to MDM2, disrupting its interaction with the tumor suppressor p53. Under normal conditions, MDM2 acts as an E3 ubiquitin ligase, tagging p53 for proteasomal degradation and keeping its levels low [1] [2]. By blocking this interaction, this compound stabilizes p53, leading to its accumulation and activation of downstream transcriptional targets that promote cell cycle arrest and apoptosis [1] [3].

The diagram below illustrates this core mechanism and its consequences.

G compound This compound (MDM2 Inhibitor) MDM2 MDM2 compound->MDM2 Binds to compound->MDM2 Disrupts Interaction p53 p53 (Inactive) MDM2->p53 Binds & Inhibits p53_Active p53 (Active) p53->p53_Active Stabilizes & Activates Degradation Ubiquitination & Proteasomal Degradation p53->Degradation Leads to CellFates Cell Cycle Arrest Apoptosis p53_Active->CellFates Transactivates Target Genes

Diagram of the this compound mechanism of action disrupting the MDM2-p53 interaction.

Biological Activity and Pharmacogenomic Profile

This compound exhibits potent and selective anti-tumor activity, primarily in cancer cells possessing wild-type TP53.

Pan-Cancer Cell Line Sensitivity

A large-scale pharmacogenomic study of 274 annotated cancer cell lines revealed that this compound has moderate potency and pronounced selectivity, with anti-tumor activity in the sub-micromolar range in about 15% of the cell lines [4] [5]. The most sensitive tumor types are summarized below.

Tumor Type Sensitivity Profile Key Association
Leukemia & Lymphoma [4] Among the most sensitive hematological tumors. Wild-type TP53 status [4].
Melanoma [4] High proportion of sensitive cell lines. Wild-type TP53 status [4].
Sarcoma [4] High proportion of sensitive cell lines. Wild-type TP53 status; MDM2 amplification is a common feature in some sarcomas [4].
Renal Cancer [4] High proportion of sensitive cell lines. Wild-type TP53 status [4].
Gastric Cancer [4] High proportion of sensitive cell lines. Wild-type TP53 status [4].
Neuroblastoma [1] [2] [3] Potent suppression of proliferation and induction of apoptosis in pre-clinical models. Wild-type TP53 status is predominant (>98%) in primary tumors [1].

The TP53 mutation status is the most significant molecular determinant of resistance. Cell lines with mutated TP53 are significantly more resistant to this compound [4] [1]. Beyond mutation status, the aggregated expression level of 11 genes in the p53 pathway can also serve as a reliable predictive biomarker for sensitivity [4].

In Vivo Efficacy

This compound has demonstrated effective dose-dependent tumor growth inhibition in various xenograft mouse models, including SJSA-1 osteosarcoma, RS4;11 leukemia, LNCaP prostate cancer, and HCT-116 colon cancer [6]. It has also shown efficacy in an orthotopic neuroblastoma mouse model, inducing p53-mediated apoptosis [1].

Quantitative Biochemical and Cellular Potency Data

The tables below summarize key quantitative data for this compound.

Table 1: Biochemical Binding Affinity [6]

Target Assay Value (nM)
MDM2 Ki 0.88 nM
MDM2 Kd 8.2 nM

Table 2: Cellular Anti-Proliferative Activity (IC₅₀) The potency of this compound is highly selective for cancer cell lines with wild-type TP53.

Cell Line Tumor Type TP53 Status IC₅₀ (μM)
SJSA-1 [6] Osteosarcoma Wild-type 0.092
RS4;11 [6] Acute Lymphoblastic Leukemia Wild-type 0.089
HCT-116 [6] Colon Cancer Wild-type 0.20
IMR-32 [1] Neuroblastoma Wild-type 0.27 (Range: 0.2-1.0 [1] [2])
SH-SY5Y [1] Neuroblastoma Wild-type ~1.0
HCT-116 (p53-/-) [6] Colon Cancer p53-deficient >20
SAOS-2 [6] Osteosarcoma p53-mutated/deleted >10
SK-N-AS [1] Neuroblastoma Mutant Resistant

Key Experimental Protocols

Detailed methodologies are critical for experimental reproducibility.

Enzyme Assay: Fluorescence-Polarization (FP) Binding Assay [6]
  • Purpose: To assess the binding affinities of this compound to the MDM2 protein.
  • Procedure:
    • A fluorescently labeled p53 peptide is incubated with the MDM2 protein.
    • The mixture is excited with polarized light; bound peptide results in high polarization.
    • This compound is added as a competitor. Its binding displaces the fluorescent peptide, decreasing polarization.
    • The displacement data is used to calculate the inhibition constant (Ki).
Cell Assay: Analysis of Cell Growth Inhibition and Apoptosis [6]
  • Purpose: To determine the anti-proliferative and pro-apoptotic effects of this compound.
  • Cell Viability/Growth Inhibition:
    • Method: Water-soluble tetrazolium-based assay (e.g., CCK-8) [6] [2].
    • Procedure: Cells are treated with this compound in a dose-response manner. After incubation, a tetrazolium salt is added. Metabolically active cells convert it to a colored formazan product, which is quantified spectrophotometrically to determine IC₅₀ values.
  • Apoptosis Measurement:
    • Method: Annexin V-FLUOS/Propidium Iodide (PI) staining followed by flow cytometry [6] [2].
    • Procedure: Cells are treated with this compound, harvested, and stained with FITC-conjugated Annexin V and PI. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis, while PI stains cells with compromised membrane integrity (late apoptosis/necrosis). The population of apoptotic cells (Annexin V+/PI- and Annexin V+/PI+) is quantified by flow cytometry.
In Vivo Administration [6] [1]
  • Formulation:
    • This compound can be prepared for oral administration by dissolving in a vehicle of 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline (vol/vol), sequentially added.
  • Dosing:
    • Effective tumor growth inhibition has been observed in xenograft models with doses ranging from 10 mg/kg to 200 mg/kg, administered orally [6].
    • In an orthotopic neuroblastoma model, this compound was administered via intraperitoneal injection at 30 mg/kg daily for 3 days [1].

Therapeutic Potential and Clinical Status

This compound represents a targeted strategy for tumors with wild-type TP53. Its ability to synergize with chemotherapy, such as doxorubicin, in pre-clinical neuroblastoma models suggests potential as part of a combination therapy to overcome chemoresistance [1].

  • Clinical Status: this compound (SAR405838) entered Phase I clinical trials for patients with advanced solid tumors [6] [1]. The compound was later abandoned from development for business reasons [6], not necessarily due to efficacy or safety concerns. However, the extensive pre-clinical data generated for this compound continues to inform the development of other MDM2 inhibitors [7].

References

MI-773 pharmacological profile

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MI-773

This compound (also known as SAR405838) is a potent and selective small-molecule inhibitor of the mouse double minute 2 (MDM2) proto-oncogene, designed to disrupt the protein-protein interaction between MDM2 and the tumor suppressor p53. By binding to MDM2, this compound stabilizes p53, reactivating its tumor-suppressive functions in cancers with wild-type TP53. This makes it a promising therapeutic candidate for a wide range of malignancies where the p53 pathway is intact but suppressed [1] [2].

Mechanism of Action (MoA) & Signaling Pathways

The core mechanism of this compound involves targeted disruption of the MDM2-p53 interaction. MDM2 is an E3 ubiquitin ligase that binds p53, leading to its nuclear export, ubiquitination, and proteasomal degradation, thereby maintaining low cellular levels of p53. This compound binds with high affinity to the p53-binding pocket of MDM2 (reported Kd = 8.2 nM), preventing this interaction [3] [2].

This disruption stabilizes p53, leading to its accumulation and subsequent transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The diagram below illustrates this core pathway and its functional consequences in a cancer cell.

G MI773 This compound MDM2 MDM2 Protein MI773->MDM2 Binds & Inhibits p53_MDM2 p53:MDM2 Complex MDM2->p53_MDM2 p53 p53 Protein p53->p53_MDM2 Degradation p53_Active Stabilized p53 p53->p53_Active Stabilization p21 p21 p53_Active->p21 BAX BAX p53_Active->BAX PUMA PUMA p53_Active->PUMA Arrest Cell Cycle Arrest p21->Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

This compound stabilizes p53 by disrupting its interaction with MDM2, leading to cell cycle arrest and apoptosis.

Pharmacological Profile & Anti-Tumor Efficacy

This compound exhibits pronounced selectivity and moderate potency, with anti-tumor activity in the sub-micromolar range. The table below summarizes its key pharmacological and efficacy data.

Parameter Details Source/Context
Molecular Target MDM2-p53 protein-protein interaction [3] [2]
Binding Affinity (Kd) 8.2 nM [2]
Reported IC₅₀ Range 0.11 µM to 30.8 µM (across 274 cell lines) [1]
Median IC₅₀ 13.4 µM [1]
Most Sensitive Cancer Types Melanoma, Sarcoma, Renal Cancer, Gastric Cancer, Leukaemia, Lymphoma, Neuroblastoma [1] [3] [4]
Key Predictive Biomarker Wild-type TP53 status [1] [4]

A large-scale in vitro pharmacogenomics study across 274 annotated human cancer cell lines demonstrated that this compound's activity is highly selective. Approximately 15% of cell lines were highly sensitive (IC₅₀ < 1 µM), while the majority (71%) were resistant (IC₅₀ ≥ 10 µM) [1]. COMPARE analyses confirmed that its sensitivity profile strongly correlates with that of other MDM2 inhibitors like Nutlin-3a (Spearman ϼ = 0.83), but this compound shows superior potency [1].

Predictive Biomarkers for Sensitivity & Resistance

The efficacy of this compound is strongly dependent on the genetic profile of the cancer cells. The following diagram illustrates the logical relationship between key molecular features and the predicted response to this compound.

G TP53_Status TP53 Status Sensitive Predicted SENSITIVE TP53_Status->Sensitive Wild-type Resistant Predicted RESISTANT TP53_Status->Resistant Mutated P53_Pathway P53 Pathway Gene Expression P53_Pathway->Sensitive High/Intact

TP53 status is the primary biomarker for this compound sensitivity; wild-type TP53 predicts response.

  • Primary Determinant of Sensitivity: Wild-type TP53 status is the most significant biomarker. Cell lines with TP53 mutations are overwhelmingly resistant to this compound (p = 8.56E-15) [1].
  • Enhanced Predictive Model: Beyond TP53 status alone, an integrated biomarker incorporating the aggregated expression levels of 11 genes involved in the p53 signaling pathway can more reliably predict sensitivity or resistance to MDM2 inhibitors like this compound [1].

Detailed Experimental Protocols

The following section details key methodologies used in preclinical studies to evaluate the efficacy and mechanism of action of this compound.

Cell Viability and Proliferation Assays
  • Purpose: To determine the anti-proliferative effects and calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.
  • Protocol (CCK-8 Assay):
    • Cell Seeding: Seed cells (e.g., 2x10⁴ cells/well for NB lines) in 96-well plates and allow to adhere overnight [3].
    • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0.05 µM to 20 µM) for 24-72 hours. Use DMSO as a vehicle control [3] [4].
    • Viability Measurement: Add CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.
    • Absorbance Reading: Measure the absorbance at 450 nm using a plate spectrophotometer.
    • Data Analysis: Calculate the relative survival rates and determine IC₅₀ values using software like GraphPad Prism [3].
Apoptosis Analysis by Flow Cytometry
  • Purpose: To quantify this compound-induced programmed cell death.
  • Protocol (Annexin V/PI Staining):
    • Treatment & Harvest: Treat cells (e.g., 1x10⁵ cells/well in a 6-well plate) with varying concentrations of this compound (0-10 µM) for 48 hours. Harvest cells, including floating and adherent populations [3].
    • Washing: Wash cells with cold PBS.
    • Staining: Resuspend cell pellet in a binding buffer containing FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15-20 minutes in the dark at room temperature.
    • Flow Cytometry: Analyze stained cells using a flow cytometer (e.g., Beckman Gallios) within 1 hour. The percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis is determined [3].
Colony Formation Assay
  • Purpose: To assess long-term clonogenic survival and anchorage-independent growth after this compound treatment.
  • Protocol:
    • Low-Density Seeding: Seed a low number of cells (e.g., 2x10³ cells/well for NB lines) in a 6-well plate [3].
    • Long-Term Treatment: Treat cells with serial concentrations of this compound (e.g., 0, 0.5, 1, 5, 10 µM) for up to two weeks, refreshing the drug and medium as needed.
    • Fixation and Staining: After the incubation period, aspirate the medium, fix colonies with 100% methanol for 15 minutes, and stain with Giemsa solution for 1 hour at room temperature.
    • Quantification: Wash, air-dry plates, and manually count colonies with a diameter of ≥1 mm. A significant reduction in colony number indicates loss of long-term proliferative capacity [3].

Combination Therapy & Clinical Outlook

This compound shows promise not only as a monotherapy but also in combination with existing chemotherapeutics.

  • Synergy with Chemotherapy: In p53 wild-type neuroblastoma cells, this compound significantly augmented the cytotoxic effects of doxorubicin (Dox). The combination enhanced the expression of p53, MDM2, p21, BAX, and PUMA, and increased cleavage of PARP and Caspase-3 compared to Dox alone. This was effective even in a chemo-resistant cell line (LA-N-6), suggesting potential to overcome resistance [4].
  • In Vivo Validation: In an orthotopic neuroblastoma xenograft mouse model, this compound (30 mg/kg, administered intraperitoneally daily for 3 days) successfully induced p53-mediated apoptosis, as evidenced by increased levels of p53, p21, and cleaved PARP in harvested tumors [4].
  • Clinical Development: Early-phase clinical trials (Phase I) in patients with advanced solid tumors have indicated that this compound has an acceptable safety profile, both as a single agent and in combination with other drugs like the MEK inhibitor pimasertib [1].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

MI-773 exerts its anti-tumor effect by specifically disrupting the MDM2-p53 protein-protein interaction. In normal conditions, MDM2, an E3 ubiquitin ligase, binds to p53, promoting its ubiquitination and proteasomal degradation, thereby suppressing its tumor suppressor activity [1]. This compound binds with high affinity (Ki = 0.88 nM) to the p53-binding pocket of MDM2 [2]. This blockade stabilizes the p53 protein, leading to its accumulation and activation of downstream transcriptional pathways that induce cell cycle arrest and apoptosis [1] [3] [4].

The diagram below illustrates this mechanism and the subsequent signaling cascade.

G DNA_Damage Cellular Stress p53_inactive p53 (Inactive) DNA_Damage->p53_inactive Complex MDM2-p53 Complex p53_inactive->Complex MDM2 MDM2 MDM2->Complex p53_active p53 (Active/Stabilized) Complex->p53_active Disruption p53_degradated p53_degradated Complex->p53_degradated p53_degraded p53 Degradation MI773 This compound MI773->Complex Inhibits p21 p21 p53_active->p21 PUMA PUMA p53_active->PUMA BAX BAX p53_active->BAX Cell_Cycle_Arrest G1 Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA->Apoptosis BAX->Apoptosis

This compound mechanism: disrupting the MDM2-p53 interaction to activate tumor suppression.

Summary of Preclinical Efficacy Data

This compound has shown potent anti-tumor activity across a range of in vitro cancer cell lines and in vivo patient-derived xenograft (PDX) models.

In Vitro Cytotoxicity and Selectivity

The table below summarizes the anti-proliferative effects of this compound across various cancer types.

Cancer Type TP53 Status Experimental Model Key Findings (IC₅₀) Source
Pan-Cancer Panel Wild-type 274 annotated cell lines 15% of lines highly sensitive (IC₅₀ < 1 µM); most sensitive types: melanoma, sarcoma, renal, gastric cancers, leukemia, lymphoma [2]. [2]
Neuroblastoma Wild-type SH-SY5Y, IMR-32, LA-N-6 cells Significant, dose-dependent reduction in cell viability [1]. [1]
Neuroblastoma Wild-type IMR-32, SH-SY5Y, SK-N-SH, LAN-1, NGP cells IC₅₀ values in low micromolar range (0.05-20 µM tested); induced G1 cell cycle arrest and apoptosis [3]. [3]
Neuroblastoma Mutant (SK-N-AS) SK-N-AS cells No significant reduction in cell viability, confirming TP53-dependent mechanism [1]. [1]
Adenoid Cystic Carcinoma (ACC) Wild-type 5 low-passage primary cell lines (UM-HACC series) Induced p53, p21, and phosphorylated p53; dose-dependent apoptosis and G1 cell cycle arrest [4]. [4]
In Vivo Efficacy in Xenograft Models

The following table summarizes the results of key in vivo studies.

Cancer Type Model Dosing Regimen Treatment Outcome Source
Neuroblastoma Orthotopic SH-SY5Y model 30 mg/kg, intraperitoneally, daily for 3 days Induced p53 pathway proteins (p21, BAX, PUMA) and apoptosis markers (cleaved PARP, Caspase-3) [1]. [1]
Adenoid Cystic Carcinoma (ACC) 3 PDX models (UM-PDX-HACC-5, ACCx6, ACCx9) 100 mg/kg, orally, daily Caused tumor regression (e.g., 127% tumor growth inhibition in HACC-5); increased apoptosis and p53-positive cells [4]. [4]

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the methodologies for key experiments.

Cell Viability and Proliferation Assays
  • Cell Lines: Studies used panels of p53 wild-type and mutant cell lines [1] [2] [3].
  • Assay Type: Cell Counting Kit-8 (CCK-8) assay was commonly used [3].
  • Procedure: Cells were seeded in 96-well plates, allowed to adhere, and treated with a dose range of this compound (e.g., 0.05 to 20 µM) or a vehicle control (DMSO) for 24-48 hours. Absorbance was measured after incubation with the CCK-8 reagent [3].
  • Data Analysis: IC₅₀ values were calculated using software like GraphPad Prism [3].
Apoptosis Analysis by Flow Cytometry
  • Staining: Cells were treated with this compound for 48 hours, collected, and stained with FITC Annexin V and Propidium Iodide (PI) [3].
  • Analysis: Cell apoptosis was quantified using a flow cytometer. The fraction of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis was determined [3].
Colony Formation (Soft Agar) Assay
  • Procedure: A low density of cells (e.g., 2×10³ cells/well) was seeded in a soft agar matrix in 6-well plates and treated with serial concentrations of this compound. The culture was sustained for 2 weeks [1] [3].
  • Endpoint: Colonies were fixed, stained with Giemsa, and manually counted. A significant decrease in the number and size of colonies in treated groups indicates inhibition of anchorage-independent growth [1].
In Vivo Efficacy Studies
  • Models: Patient-Derived Xenograft (PDX) or cell line-derived xenograft models in immunodeficient mice (e.g., SCID mice) [1] [4].
  • Dosing: Once tumors were established (~250 mm³), mice were randomized into groups. This compound (e.g., 100 mg/kg) or vehicle was administered daily by oral gavage [4].
  • Endpoint: Tumor volume was measured regularly. At the end of the study, tumors were harvested for Western blotting and Immunohistochemistry (IHC) analysis to assess biomarker changes [1] [4].

Key Insights for Drug Development Professionals

  • Patient Stratification Biomarker: The efficacy of this compound is strictly dependent on wild-type TP53 status in tumors [1] [2]. TP53 mutational status is a crucial predictive biomarker for patient selection.
  • Combination Therapy Potential: this compound synergizes with chemotherapeutics. It significantly augmented the cytotoxic effect of doxorubicin in p53 wild-type neuroblastoma cells, even overcoming some chemo-resistance [1].
  • Favorable Preclinical Profile: this compound has demonstrated robust tumor regression in multiple, independent PDX models with acceptable toxicity profiles in animal studies, supporting its transition to clinical trials [4].

References

MI-773 in vitro activity cell lines

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of MI-773

This compound binds to MDM2 with high affinity, disrupting the MDM2-p53 protein-protein interaction. This stabilizes p53, activates the p53 signaling pathway, and leads to cell cycle arrest and apoptosis in susceptible cancer cells [1] [2].

G MI773 This compound MDM2 MDM2 MI773->MDM2 Binds & Inhibits p53_Active p53 (Active) MDM2->p53_Active Releases p53 p53 (Inactive) p53->MDM2 Ubiquitination & Degradation p21 p21 p53_Active->p21 Apoptosis Apoptosis p53_Active->Apoptosis CellCycleArrest Cell Cycle Arrest p53_Active->CellCycleArrest

Figure 1: this compound mechanism of action. By binding and inhibiting MDM2, this compound prevents p53 degradation, leading to p53 pathway activation.

In Vitro Activity Across Cancer Cell Lines

The anti-tumor activity of this compound has been characterized in a large panel of 274 annotated cancer cell lines derived from diverse tumor types [1].

Tumor Type Sensitivity Profile Key Observations
Sarcoma (e.g., SJSA-1 osteosarcoma) Highly sensitive [1] [3] SJSA-1 is a frequently used model; IC₅₀ ~ 0.092 µM [3].
Leukemia/Lymphoma (e.g., RS4;11 ALL) Highly sensitive [1] [3] IC₅₀ values in sub-micromolar range (e.g., 0.089 µM in RS4;11) [3].
Melanoma Highly sensitive [1] A significant proportion of melanoma cell lines show high sensitivity.
Renal Cancer Highly sensitive [1] Enriched in the subset of highly sensitive cell lines (IC₅₀ < 1 µM).
Gastric Cancer Highly sensitive [1] Enriched in the subset of highly sensitive cell lines.
Neuroblastoma (e.g., IMR-32, SK-N-SH) Sensitive (wt TP53 lines) [2] This compound suppresses proliferation, induces apoptosis and G2/M cell cycle arrest [2].
Colon Cancer (e.g., HCT-116 wt) Sensitive [3] Activity is lost in isogenic HCT-116 p53⁻/⁻ lines (IC₅₀ > 20 µM) [3].
Prostate Cancer (e.g., LNCaP) Sensitive [3] IC₅₀ ~ 0.27 µM [3].
Resistant Models (e.g., SAOS-2, PC-3, SW620) Resistant (mut/del TP53) [3] IC₅₀ values consistently > 10 µM in cell lines with mutated or deleted TP53 [1] [3].

Approximately 15% of cell lines across the panel were highly sensitive to this compound (Absolute IC₅₀ < 1 µM), while the majority (71%) were resistant (Absolute IC₅₀ ≥ 10 µM) [1]. The activity profile of this compound is highly similar to other p53-MDM2 inhibitors like Nutlin-3a but with superior potency [1].

Experimental Protocols for In Vitro Studies

Here are the core methodologies used to characterize this compound's in vitro activity.

Cell Viability and Proliferation Assays

These assays determine the compound's potency (IC₅₀) in inhibiting cell growth.

  • Typical Protocol (Cell Counting Kit-8 - CCK-8):
    • Seed cells (e.g., 2x10⁴ cells/well) in a 96-well plate and allow to adhere overnight [2].
    • Treat cells with a concentration gradient of this compound (e.g., from 0.05 µM to 20 µM) for a set period (e.g., 24-48 hours) [2]. A DMSO control is essential.
    • Add CCK-8 reagent and incubate for 1-4 hours.
    • Measure absorbance at 450 nm using a plate reader [2].
    • Calculate results as the relative survival rate compared to the control and determine IC₅₀ values using software like GraphPad Prism [2].
  • Alternative Methods: Water-soluble tetrazolium-based assays [3].
Validation of Mechanism of Action

Several methods confirm that the anti-proliferative effects are due to on-target MDM2-p53 axis disruption.

  • COMPARE Analysis: A computational method that correlates the potency profile (IC₅₀ values) of this compound across hundreds of cell lines with the profiles of other drugs with known mechanisms. A high correlation coefficient (e.g., ϼ = 0.83 with Nutlin-3a) strongly validates the mechanism [1].
  • Western Blotting: Used to detect protein-level changes following this compound treatment, such as increased levels of p53 and its downstream targets like p21 [2].
  • Flow Cytometry for Cell Cycle and Apoptosis:
    • Cell Cycle Analysis: Cells are fixed, stained with Propidium Iodide (PI), and analyzed by flow cytometry. This compound treatment in sensitive neuroblastoma lines induces G2/M phase arrest [2].
    • Apoptosis Analysis: Use an Annexin V-FITC/PI staining kit. The percentage of Annexin V-positive cells is quantified by flow cytometry, showing that this compound induces apoptosis in a dose-dependent manner [2] [3].
  • Colony Formation Assay: Evaluates long-term clonogenic survival. A low number of cells (e.g., 2x10³/well) are treated with this compound for 1-2 weeks, then colonies are stained and counted. This compound significantly reduces colony-forming ability in sensitive cells [2].

Key Takeaways for Researchers

  • Primary Biomarker: Wild-type TP53 status is the strongest predictor of this compound sensitivity [1]. Always genotype cell lines prior to experimentation.
  • Potency: this compound exhibits sub-micromolar potency in a wide range of sensitive solid and hematological cancer models [1] [3].
  • Selectivity: It displays high selectivity, showing minimal activity in cell lines with mutated or deleted TP53, which underscores its targeted mechanism [1] [3].

References

MI-773 tumor suppression apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

MI-773 functions by binding to MDM2, blocking its interaction with the tumor suppressor p53. Under normal conditions, MDM2 binds to p53 and targets it for proteasomal degradation, keeping p53 levels low. By inhibiting this interaction, this compound stabilizes p53, leading to its accumulation and activation of downstream transcriptional programs that result in cell cycle arrest and apoptosis [1] [2] [3]. The diagram below illustrates this core mechanism.

G This compound Inhibits the MDM2-p53 Interaction to Activate Apoptosis MI773 This compound MDM2 MDM2 MI773->MDM2  Binds and Inhibits p53 p53 (Inactive) p53->MDM2  Ubiquitination &  Degradation p53_Active p53 (Active) p53->p53_Active Stabilization Apoptosis Transcription of Pro-apoptotic Genes p53_Active->Apoptosis  Transcriptional Activation Cell_Death Apoptosis (Cell Death) Apoptosis->Cell_Death

This compound blocks MDM2, stabilizing p53 to trigger apoptosis.

Stabilized p53 transactivates genes critical for apoptosis, including PUMA, NOXA, BAX, and p21 [2] [4]. This leads to mitochondrial outer membrane permeabilization and activation of the caspase cascade, executing cell death [4].

Quantitative Antitumor Efficacy

The following tables summarize the anti-proliferative and pro-apoptotic effects of this compound across various experimental models.

Table 1: In Vitro Anti-proliferative Activity of this compound (IC₅₀) in Human Cancer Cell Lines [3]

Tumor Type TP53 Status IC₅₀ Range (µM) Notes
Neuroblastoma (e.g., IMR-32, SH-SY5Y) Wild-type ~0.5 - 5.0 µM [1] [2] Dose- and time-dependent effect [2].
Leukemia & Lymphoma Predominantly Wild-type Sub-micromolar [3] Among the most sensitive tumor types [3].
Melanoma, Sarcoma, Renal Cancer Predominantly Wild-type < 1 µM (Highly sensitive subset) [3] 15% of 274 cell lines were highly sensitive (IC₅₀ < 1 µM) [3].
p53 Mutant (e.g., SK-N-AS) Mutant > 10 µM (Resistant) [2] Significantly resistant to this compound [2] [3].

Table 2: Functional Consequences of this compound Treatment in Wild-type p53 Models

Experimental Model Phenotypic Outcome Key Molecular Changes
Neuroblastoma Cell Lines (IMR-32, SH-SY5Y) [1] Cell cycle arrest (G1/S, G2/M), induced apoptosis, suppressed colony formation. Accumulation of p53; increased p21, PUMA, BAX; cleavage of PARP and Caspase-3 [1] [2].
In Vivo Orthotopic Neuroblastoma Model (SH-SY5Y) [2] Induction of apoptosis in tumor cells. Increased levels of p53, MDM2, p21, BAX, PUMA; cleavage of PARP and Caspase-3 in harvested tumors [2].
Combination with Doxorubicin in NB cell lines [2] Augmented cytotoxic effect, overcame chemo-resistance in LA-N-6 cells. Enhanced Dox-induced p53 pathway activation and PARP/Caspase-3 cleavage [2].

Key Experimental Protocols

To evaluate the efficacy of this compound in a research setting, the following key methodologies have been employed.

1. Cell Viability and Proliferation Assay (CCK-8 Assay) [1]

  • Purpose: To determine the inhibitory effect of this compound on cell viability and calculate the IC₅₀ value.
  • Procedure:
    • Seed cells: Plate cells (e.g., 2×10⁴ cells/well for a 96-well plate) and allow them to adhere overnight.
    • Treat with compound: Expose cells to a concentration gradient of this compound (e.g., 0.05–20 µM) for a set period (e.g., 24 h). A control group should be treated with an equivalent volume of DMSO.
    • Incubate with reagent: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for approximately 2 hours.
    • Measure absorbance: Read the absorbance at 450 nm using a multi-well spectrophotometer.
    • Analyze data: Calculate the relative survival rates and IC₅₀ values using appropriate software (e.g., GraphPad Prism).

2. Analysis of Apoptosis by Flow Cytometry [1]

  • Purpose: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
  • Procedure:
    • Treat and harvest: Treat cells (e.g., 1×10⁵ cells/well in a 6-well plate) with this compound for 48 hours. Collect both adherent and floating cells.
    • Wash and stain: Wash cells with cold PBS. Resuspend the cell pellet in a binding buffer containing FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate for 15-20 minutes in the dark.
    • Analyze by flow cytometry: Analyze the stained cells using a flow cytometer within 1 hour. The populations can be distinguished as follows: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic/necrotic).

3. Colony Formation Assay [1] [2]

  • Purpose: To assess the long-term clonogenic survival and proliferative capacity of cancer cells after drug treatment.
  • Procedure:
    • Seed cells at low density: Plate a low number of cells (e.g., 2×10³ cells/well for a 6-well plate).
    • Treat with compound: After 24 hours, add serial concentrations of this compound. Refresh the drug-containing medium every few days.
    • Incubate: Culture the cells for 1-2 weeks until visible colonies form in the control wells.
    • Fix and stain: Aspirate the medium, fix cells with 100% methanol for 15 minutes, and stain with Giemsa or crystal violet solution for at least 1 hour.
    • Count colonies: Wash, air-dry, and manually count the number of colonies (typically defined as clusters >50 cells or >1 mm in diameter).

4. Western Blotting for Pathway Analysis [1] [2]

  • Purpose: To detect changes in protein expression and activation within the p53 pathway.
  • Procedure:
    • Cell lysis: Lyse treated cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Protein quantification: Determine protein concentration using a Bradford or BCA assay.
    • Gel electrophoresis: Separate equal amounts of protein by SDS-PAGE.
    • Membrane transfer: Transfer proteins from the gel to a PVDF or nitrocellulose membrane.
    • Blocking and antibody incubation: Block the membrane with 5% non-fat milk, then incubate with specific primary antibodies (e.g., against p53, p21, MDM2, BAX, PUMA, Cleaved Caspase-3, Cleaved PARP) overnight at 4°C.
    • Detection: Incubate with an HRP-conjugated secondary antibody and visualize the bands using enhanced chemiluminescence (ECL) substrate.

Therapeutic Potential and Biomarkers

This compound demonstrates significant potential as a targeted therapy, particularly in combination regimens.

  • Candidate Tumors: It is most effective against tumors retaining wild-type TP53, with notable activity in neuroblastoma, acute myeloid leukemia (AML), lymphoma, melanoma, sarcoma, and renal and gastric cancers [2] [3].
  • Predictive Biomarkers: The primary biomarker for this compound sensitivity is wild-type TP53 status [3]. An 11-gene expression signature related to the p53 pathway can also reliably predict sensitivity or resistance [3].
  • Combination Therapy: this compound synergizes with chemotherapy agents like doxorubicin, enhancing cytotoxic effects and overcoming inherent chemoresistance in models like the LA-N-6 neuroblastoma cell line [2].

References

Mechanism of Action: How MI-773 Activates the p53 Pathway

Author: Smolecule Technical Support Team. Date: February 2026

MI-773 functions by specifically blocking the binding of MDM2 to the transactivation domain of p53. Under normal conditions, MDM2 binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination and proteasomal degradation, thereby keeping p53 levels low [1] [2]. In cancer cells with wild-type p53, this MDM2-p53 axis is often exploited to suppress p53's tumor-suppressor function.

  • Competitive Inhibition: this compound binds with high affinity (Ki = 0.88 nM) to the p53-binding pocket on MDM2 [3]. This action sterically hinders MDM2 from interacting with p53.
  • p53 Stabilization and Activation: With the inhibitory interaction blocked, p53 is stabilized, accumulates in the cell nucleus, and forms active tetramers [4] [1].
  • Transcriptional Activation: The stabilized p53 then binds to specific response elements in DNA and drives the transcription of its target genes, which are critical for cell cycle arrest and apoptosis, such as p21, BAX, and PUMA [4] [5].

The diagram below illustrates this core mechanism:

G DNA_Damage Cellular Stress (e.g., DNA Damage) p53_synth p53 Synthesis DNA_Damage->p53_synth p53_MDM2_bind p53-MDM2 Binding p53_synth->p53_MDM2_bind MDM2_synth MDM2 Synthesis MDM2_synth->p53_MDM2_bind p53_MDM2_bind->MDM2_synth Stimulates p53_deg p53 Degradation (via Proteasome) p53_MDM2_bind->p53_deg p53_active p53 Stabilization & Activation p53_MDM2_bind->p53_active Disrupted Path MI773 This compound Intervention MI773->p53_MDM2_bind Blocks Cell_Fate Cell Cycle Arrest & Apoptosis p53_active->Cell_Fate

Quantitative Efficacy Data from Preclinical Studies

The antitumor efficacy of this compound has been demonstrated across a wide panel of cancer cell lines and in vivo models. Its activity is highly selective for cancer cells retaining wild-type p53.

Table 1: In Vitro Antiproliferative Activity of this compound (IC₅₀)

Cancer Type Cell Line TP53 Status IC₅₀ (µM) Citation
Neuroblastoma SH-SY5Y Wild-type ~0.5 - 1.0 [4] [5]
Neuroblastoma IMR-32 Wild-type ~0.5 - 1.0 [4] [5]
Neuroblastoma SK-N-AS Mutant >10 - 20 (Resistant) [4]
Sarcoma SJSA-1 Wild-type < 0.2 [3]
Leukemia Various Wild-type < 1.0 [3]
Melanoma Various Wild-type < 1.0 [3]

Table 2: Molecular and Phenotypic Effects of this compound In Vitro

Experimental Readout Observed Effect Key Findings Citation
Protein Expression (Western Blot) Upregulation of p53, MDM2, p21, BAX, PUMA; Cleavage of PARP & Caspase-3 Confirmed pathway activation and induction of apoptosis in p53 WT cells. [4] [5]
Cell Cycle Analysis (Flow Cytometry) G1 and/or G2/M Phase Arrest Dose-dependent cell cycle arrest. [5] [6]
Apoptosis Assay (Annexin V/PI) Significant Increase in Apoptotic Cells Confirmed direct induction of programmed cell death. [4] [5]
Colony Formation (Soft Agar) Significant Reduction in Colony Number & Size Inhibition of anchorage-independent growth, a hallmark of transformation. [4]

Key Experimental Protocols

To replicate and build upon these findings, here are detailed methodologies for core experiments as described in the literature.

1. Cell Viability and Proliferation Assay (CCK-8)

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound.
  • Protocol:
    • Seed p53 wild-type and mutant neuroblastoma cells (e.g., SH-SY5Y, IMR-32, SK-N-AS) in 96-well plates (2×10⁴ cells/well) and allow to adhere overnight.
    • Treat cells with a concentration gradient of this compound (e.g., 0.05 µM to 20 µM) for 24-72 hours. Use DMSO as a vehicle control.
    • Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
    • Calculate cell viability and IC₅₀ values using software like GraphPad Prism [4] [5] [6].

2. Analysis of Apoptosis by Flow Cytometry

  • Purpose: To quantify the percentage of cells undergoing apoptosis after this compound treatment.
  • Protocol:
    • Seed cells (e.g., IMR-32) in 6-well plates and treat with this compound at predetermined IC₅₀ concentrations (e.g., 0.5, 1, 5, 10 µM) for 48 hours.
    • Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer.
    • Stain the cell suspension with FITC-conjugated Annexin V and Propidium Iodide (PI) for 15-20 minutes at room temperature in the dark.
    • Analyze the stained cells using a flow cytometer within 1 hour. The populations are defined as: viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) [5] [6].

3. Western Blotting for Pathway Analysis

  • Purpose: To detect the expression and activation of proteins in the p53 pathway.
  • Protocol:
    • Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
    • Block the membrane with 5% non-fat milk and incubate with primary antibodies overnight at 4°C.
      • Key Antibodies: p53, p-p53 (Ser15), MDM2, p21, BAX, PUMA, Cleaved Caspase-3, Cleaved PARP.
    • Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL) reagent.
    • This compound treatment should show a clear increase in total p53, phosphorylated p53, and its downstream targets compared to the DMSO control [4] [5].

The experimental workflow for validating the mechanism and efficacy of this compound typically follows a logical sequence, as outlined below:

G cluster_func Functional Assays cluster_mech Mechanistic Assays Start Cell Culture & Seeding (p53 WT vs. Mutant lines) Step1 In Vitro Treatment (this compound Dose Response) Start->Step1 Step2 Functional Assays Step1->Step2 Step3 Mechanistic Assays Step1->Step3 Step4 In Vivo Validation (Orthotopic Xenograft) Step2->Step4 F1 Viability Assay (CCK-8/MTS) Step2->F1 Step3->Step4 M1 Protein Analysis (Western Blot) Step3->M1 F2 Apoptosis (Annexin V/PI) F3 Cell Cycle (PI Staining) F4 Colony Formation (Soft Agar) M2 Gene Expression (Microarray/qPCR)

Research Implications and Combination Strategies

The data support this compound not only as a standalone therapeutic but also as a powerful adjunct to overcome chemo-resistance.

  • Synergy with Chemotherapy: this compound significantly augments the cytotoxic effects of doxorubicin in p53 wild-type neuroblastoma cells, including those with innate chemo-resistance (e.g., LA-N-6). The combination treatment showed enhanced p53 pathway activation and increased cleavage of PARP and Caspase-3 compared to either agent alone [4].
  • Broad Therapeutic Potential: Beyond neuroblastoma, this compound has shown potent activity in other cancers with a high prevalence of wild-type p53, such as sarcoma, leukemia, lymphoma, and melanoma [3].
  • Clinical Status and Future Directions: this compound has progressed to Phase I clinical trials. Future research is exploring next-generation MDM2 inhibitors and novel modalities like PROTACs (Proteolysis Targeting Chimeras) designed to degrade, rather than just inhibit, MDM2 [7] [8].

References

Comprehensive Application Notes and Protocols for MI-773 in Cell Viability Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MI-773 and Its Mechanism

This compound is a novel, potent, and selective small-molecule antagonist of the MDM2-p53 interaction [1] [2]. Its primary mechanism of action involves disrupting the binding between MDM2 (Murine Double Minute 2 homolog) and the tumor suppressor protein p53, which stabilizes p53 and reactivates its tumor-suppressive functions in cancer cells with wild-type p53 status [3] [2]. This leads to cell cycle arrest, apoptosis, and ultimately, a reduction in cell viability. Research has demonstrated its particular efficacy in neuroblastoma models, both as a monotherapy and in combination with chemotherapeutic agents like doxorubicin [2].

This compound Cell Viability Assay Protocol

The following section details a standardized protocol for assessing the anti-proliferative effects of this compound on cancer cell lines, based on methodologies described in recent publications.

Reagents and Materials
  • This compound: Obtainable from commercial suppliers such as Selleck Chemicals [1] [3].
  • Cell Lines: p53 wild-type (e.g., IMR-32, SH-SY5Y, SK-N-SH) and p53 mutant (e.g., KELLY, SK-N-AS) for control comparisons [1] [2].
  • Cell Culture Media: MEM, DMEM, or RPMI-1640, supplemented with 10-15% FBS and 1% penicillin-streptomycin [1] [3].
  • Viability Assay Kit: Cell Counting Kit-8 (CCK-8) [1] [3].
  • Equipment: 96-well cell culture plates, CO₂ incubator, multi-well spectrophotometer (able to read 450 nm absorbance).
Step-by-Step Procedure
  • Cell Seeding: Seed cells in 96-well plates at a density of approximately (2 \times 10^4) cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂ [1] [3].
  • Compound Treatment: Prepare a serial dilution of this compound in DMSO, then further dilute in culture medium to achieve the desired final concentrations (a typical range is 0.05 µM to 20 µM). Add the diluted this compound to the cells, ensuring the final concentration of DMSO does not exceed 0.1% (v/v). Include control wells treated with an equivalent volume of DMSO alone [1] [3] [2].
  • Incubation: Incubate the treated cells for a predetermined period (e.g., 24 hours) at 37°C with 5% CO₂ [1] [2].
  • Viability Measurement: Add 10 µL of the CCK-8 solution directly to each well. Incubate the plate for 2-4 hours at 37°C. The CCK-8 reagent is reduced by dehydrogenases in metabolically active cells, producing a water-soluble formazan dye [1].
  • Absorbance Reading: Measure the absorbance of each well at 450 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background interference [1] [4].
  • Data Analysis: Calculate the relative cell viability using the formula below. The half-maximal inhibitory concentration (IC₅₀) can be determined using non-linear regression analysis in software such as GraphPad Prism [1] [3].
Data Analysis Formula

The percentage of cell viability is calculated as follows:

% Cell Viability = (Absorbance of Treated Well - Background) / (Absorbance of DMSO Control Well - Background) × 100%

Key Experimental Findings in Tabular Form

The table below summarizes quantitative data on the effects of this compound from recent studies.

Table 1: Summary of Key Experimental Findings for this compound

Cell Line / Model p53 Status Assay Type Key Finding (IC₅₀ or Effect) Citation
IMR-32 Wild-type CCK-8 Viability Potent suppression of proliferation (IC₅₀ in low µM range) [1] [2]
SH-SY5Y Wild-type CCK-8 Viability Dose-dependent reduction in cell viability [1] [2]
SK-N-AS Mutant CCK-8 Viability No significant reduction in cell viability [2]
Multiple NB lines Wild-type Colony Formation Significant decrease in colony number [3] [2]
IMR-32, SH-SY5Y Wild-type Apoptosis (Annexin V/PI) Induction of apoptosis via PARP/Caspase-3 cleavage [3] [2]
Orthotopic Mouse Model Wild-type In vivo Efficacy Induction of p53-mediated apoptosis in tumors [2]

Signaling Pathway and Workflow Visualization

The following diagrams, generated using Graphviz DOT language, illustrate the molecular mechanism of this compound and the experimental workflow for the viability assay.

Mechanism of Action of this compound

G MI773 This compound Treatment MDM2 MDM2 Protein MI773->MDM2 Binds and Inhibits p53 p53 Protein MDM2->p53 Normally Degrades p53Active Stabilized p53 p53->p53Active Accumulates CellFate Cell Cycle Arrest & Apoptosis p53Active->CellFate Activates Transcription

Diagram 1: this compound disrupts the MDM2-p53 interaction, leading to p53 stabilization and induction of apoptotic pathways in cancer cells [1] [3] [2].

Cell Viability Assay Workflow

G Step1 Seed cells in 96-well plate Step2 Incubate overnight Step1->Step2 Step3 Treat with this compound (0.05-20 µM) Step2->Step3 Step4 Incubate 24-48 hours Step3->Step4 Step5 Add CCK-8 reagent Step4->Step5 Step6 Incubate 2-4 hours Step5->Step6 Step7 Measure absorbance at 450 nm Step6->Step7 Step8 Calculate % viability & IC₅₀ Step7->Step8

Diagram 2: Schematic workflow for the CCK-8 cell viability assay following this compound treatment [1] [3].

Data Interpretation and Troubleshooting

  • p53 Status is Crucial: The efficacy of this compound is highly dependent on the wild-type p53 status of the cells. Always include a p53 mutant cell line as a negative control [2].
  • Combination Therapy: this compound has been shown to synergize with doxorubicin, augmenting cytotoxic effects and potentially overcoming chemoresistance. This presents a significant opportunity for combination therapy studies [2].
  • Troubleshooting: High background in viability assays can be caused by serum or phenol red in the culture medium. Using serum-free media during the CCK-8 incubation step is recommended to minimize this interference [4]. Ensure DMSO concentrations are consistent and below toxic levels (typically <0.1%) across all treatment groups.

Conclusion

This compound is a potent and specific MDM2 inhibitor that effectively reduces cell viability and induces apoptosis in p53 wild-type cancer models. The protocols and data summarized here provide a robust framework for researchers to investigate the anti-cancer properties of this compound in vitro and to explore its potential in combination therapies.

References

Comprehensive Application Notes and Protocols: MI-773 Induced Apoptosis Detection via Annexin V Staining

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MDM2-p53 Axis and Apoptosis Detection

The MDM2-p53 regulatory axis represents one of the most critical tumor suppressor pathways in human cancer biology, making it an attractive therapeutic target for cancer treatment. In normal cells, p53 activation induces cell cycle arrest, DNA repair, or apoptosis in response to cellular stress. However, murine double minute 2 (MDM2) protein functions as a key negative regulator of p53 by promoting its ubiquitination and proteasomal degradation, effectively shutting down this protective pathway. Many cancers exploit this regulatory mechanism by overexpressing MDM2 to suppress wild-type p53 activity, thereby enabling uncontrolled cell growth and survival.

MI-773 is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction that binds to MDM2 with high affinity, disrupting its interaction with p53 and leading to p53 stabilization and activation. This restoration of p53 function triggers apoptotic pathways in cancer cells, making apoptosis detection through Annexin V staining a crucial method for evaluating this compound efficacy in preclinical studies. The Annexin V assay detects the externalization of phosphatidylserine (PS), which occurs during the early stages of apoptosis, providing researchers with a reliable method for quantifying drug-induced cell death. When combined with a membrane-impermeant DNA dye such as propidium iodide (PI), this method allows discrimination between viable, early apoptotic, late apoptotic, and necrotic cell populations, offering comprehensive insights into compound efficacy and mechanism of action.

This compound Mechanism and Experimental Evidence

Molecular Mechanism of this compound

This compound (SAR405838) is a highly potent and selective antagonist of the MDM2-p53 interaction that belongs to the class of small-molecule inhibitors known as "stapled peptides" or "MDM2 degraders." Its mechanism centers on specifically binding to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 protein-protein interaction that normally leads to p53 degradation. This disruption results in the stabilization and accumulation of transcriptionally active p53, which in turn activates downstream p53 target genes including p21, MDM2 itself, and various pro-apoptotic factors such as PUMA, Bax, and Bak. The subsequent activation of these apoptotic pathways leads to mitochondrial outer membrane permeabilization and caspase activation, ultimately executing programmed cell death in cancer cells that retain wild-type p53 functionality [1].

Table 1: Molecular and Pharmacological Profile of this compound

Parameter Specification
Molecular Target MDM2 (Murine Double Minute 2)
Primary Mechanism Disruption of MDM2-p53 protein-protein interaction
Key Consequence Stabilization and activation of p53 tumor suppressor
Selectivity High selectivity for wild-type p53 cancer cells
Downstream Effects Cell cycle arrest, apoptosis, senescence
Therapeutic Application Cancers with wild-type p53 and MDM2 amplification
Quantitative Evidence of this compound Efficacy

Recent investigations have demonstrated the potent anti-proliferative effects of this compound across various cancer models, particularly in neuroblastoma, a common pediatric malignancy with limited treatment options. Using Cell Counting Kit-8 (CCK-8) assays, researchers determined that this compound exhibits potent anti-neuroblastoma activity with half-maximal inhibitory concentration (IC50) values in the low micromolar range across multiple neuroblastoma cell lines. The most significant findings revealed that p53 wild-type cells (IMR-32, SK-N-SH) showed markedly greater sensitivity to this compound treatment compared to p53 mutant cell lines, confirming the compound's mechanism of action and specificity [1].

Table 2: Quantitative Assessment of this compound Effects in Neuroblastoma Models

Experimental Parameter IMR-32 Cells SH-SY5Y Cells Experimental Details
IC50 Value Low micromolar range Low micromolar range CCK-8 assay after 24h treatment [1]
Apoptosis Induction Concentration-dependent increase Concentration-dependent increase Annexin V/PI staining after 48h [1]
Cell Cycle Arrest G2/M phase accumulation G2/M phase accumulation PI staining and flow cytometry [1]
Colony Formation Significant reduction Significant reduction Giemsa staining after 2 weeks [1]
p53 Pathway Activation Upregulation Upregulation Microarray and Western blot analysis [1]

The efficacy of this compound extends beyond direct cytotoxicity, as demonstrated through colony formation assays where treatment resulted in significant reduction of neuroblastoma cell clonogenicity. At the molecular level, microarray analysis confirmed that this compound treatment led to substantial downregulation of genes involved in G2/M phase checkpoint regulation and upregulation of hallmark genes associated with p53 pathway activation. These findings collectively establish this compound as a promising therapeutic candidate for neuroblastoma and potentially other cancers characterized by wild-type p53 status and MDM2 dependence [1].

Annexin V Staining Protocol for Apoptosis Detection

Principles of Annexin V Staining

The Annexin V staining protocol leverages the fundamental biological event of phosphatidylserine externalization that occurs during early apoptosis. In viable cells, phosphatidylserine (PS) is predominantly located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, cells lose membrane asymmetry and PS is translocated to the outer leaflet, where it becomes accessible for binding by Annexin V, a 35-36 kDa phospholipid-binding protein with high affinity for PS in a calcium-dependent manner. The standard protocol utilizes fluorochrome-conjugated Annexin V (most commonly FITC, but also available in Alexa Fluor, PE, APC, and other conjugates) to enable detection via flow cytometry or fluorescence microscopy.

When combined with a membrane-impermeant viability dye such as propidium iodide (PI), 7-AAD, or SYTOX dyes, the assay can distinguish between different stages of cell death. Viable cells exclude viability dyes and remain Annexin V-negative; early apoptotic cells become Annexin V-positive while maintaining membrane integrity and excluding viability dyes; late apoptotic cells display both Annexin V positivity and viability dye uptake due to loss of membrane integrity. This multiparametric assessment provides a comprehensive picture of cell viability and death in response to therapeutic interventions like this compound treatment [2] [3].

Detailed Step-by-Step Protocol
Materials and Reagents:
  • This compound compound (prepared as stock solution in DMSO)
  • Appropriate cell culture medium and supplements
  • Phosphate-buffered saline (PBS), calcium-free
  • Annexin V binding buffer (10 mM HEPES/NaOH pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
  • Fluorochrome-conjugated Annexin V (FITC, Alexa Fluor, or other conjugates)
  • Propidium iodide (PI) solution (or alternative viability dye: 7-AAD, SYTOX Green)
  • Flow cytometry tubes
  • Centrifuge
  • Flow cytometer equipped with appropriate laser and filter sets [2] [4] [5]
Procedure:
  • Cell Treatment and Harvesting:

    • Treat cells with this compound at desired concentrations (typically 0.5-10 µM based on titration) for 24-48 hours. Include vehicle control (DMSO at same dilution) and appropriate positive controls.
    • For adherent cells: Collect both supernatant (containing detached apoptotic cells) and trypsinize adherent cells using mild trypsinization (0.05% trypsin-EDTA for shortest duration possible). Combine both cell populations to ensure analysis of all cellular states.
    • For suspension cells: Collect cells directly from culture medium.
    • Wash cells once with PBS by centrifugation at 400-600 × g for 5 minutes at room temperature.
  • Cell Staining:

    • Resuspend cell pellet in 1X Annexin V binding buffer at concentration of 1-5 × 10⁶ cells/mL.
    • Add 5 µL of fluorochrome-conjugated Annexin V per 100 µL of cell suspension (approximately 1-5 × 10⁵ cells).
    • Gently vortex the cells and incubate for 10-15 minutes at room temperature protected from light.
    • Add 2 mL of 1X binding buffer and centrifuge at 400-600 × g for 5 minutes at room temperature. Discard supernatant.
    • Resuspend cells in 200 µL of 1X binding buffer.
    • Add 5 µL of propidium iodide (PI) staining solution or alternative viability dye. Do not wash after PI addition as this may remove the dye.
    • Keep samples on ice and protected from light until analysis.
  • Flow Cytometry Analysis:

    • Analyze samples using a flow cytometer within 4 hours of staining for optimal results.
    • Use 488 nm excitation for FITC-Annexin V and PI; collect FITC emission at 530 nm and PI emission at >575 nm.
    • For other fluorochrome conjugates, use appropriate laser lines and filter sets (e.g., 488 nm for PE, 633 nm for APC).
    • Collect at least 10,000 events per sample for statistically robust analysis.
    • Set up compensation controls using single-stained samples: Annexin V only, PI only, and unstained cells [2] [4] [5].
Data Interpretation:
  • Viable cells: Annexin V-negative, PI-negative
  • Early apoptotic cells: Annexin V-positive, PI-negative
  • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
  • Necrotic cells/damaged cells: Annexin V-negative, PI-positive (though this population is typically small)

Signaling Pathways and Experimental Workflows

This compound Induced Apoptosis Signaling Pathway

MI773_apoptosis_pathway MI773 This compound Treatment MDM2_p53 MDM2-p53 Interaction Disruption MI773->MDM2_p53 p53_stab p53 Stabilization and Activation MDM2_p53->p53_stab p21 p21 Activation p53_stab->p21 Pro_apoptotic Pro-apoptotic Gene Activation (PUMA, Bax) p53_stab->Pro_apoptotic Cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) p21->Cell_cycle_arrest Mitochondria Mitochondrial Outer Membrane Permeabilization Pro_apoptotic->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_activation Caspase Cascade Activation Cytochrome_c->Caspase_activation Apoptosis Apoptosis Execution Caspase_activation->Apoptosis PS_externalization Phosphatidylserine Externalization Apoptosis->PS_externalization Annexin_binding Annexin V Binding & Detection PS_externalization->Annexin_binding

Diagram 1: this compound Induced Apoptosis Signaling Pathway. This diagram illustrates the molecular mechanism through which this compound activates p53-mediated apoptosis, ultimately leading to phosphatidylserine externalization detectable by Annexin V staining.

Experimental Workflow for this compound Apoptosis Assay

experimental_workflow Cell_culture Cell Culture Setup (WT p53 Cancer Cells) MI773_treatment This compound Treatment (0.5-10 µM, 24-48h) Cell_culture->MI773_treatment Cell_harvest Cell Harvest (Collect Supernatant + Trypsinization) MI773_treatment->Cell_harvest Wash_cells Wash Cells with PBS Cell_harvest->Wash_cells Resuspend_buffer Resuspend in Annexin Binding Buffer Wash_cells->Resuspend_buffer Annexin_stain Annexin V Staining (10-15 min, RT, dark) Resuspend_buffer->Annexin_stain PI_stain Propidium Iodide Staining (5 min, on ice) Annexin_stain->PI_stain Flow_analysis Flow Cytometry Analysis (Within 4 hours) PI_stain->Flow_analysis Data_interpretation Data Interpretation: - Viable: AnnV-/PI- - Early Apoptotic: AnnV+/PI- - Late Apoptotic: AnnV+/PI+ Flow_analysis->Data_interpretation

Diagram 2: Experimental Workflow for this compound Apoptosis Assay. This workflow outlines the complete procedure from cell culture to data analysis for assessing this compound induced apoptosis using Annexin V staining.

Troubleshooting and Technical Considerations

Common Issues and Solutions

Table 3: Troubleshooting Guide for Annexin V Staining with this compound Treatment

Problem Potential Causes Recommended Solutions
Weak Annexin V Signal Insufficient apoptosis induction; incorrect buffer calcium concentration; expired reagents Optimize this compound concentration and treatment duration; verify calcium concentration in binding buffer; use fresh reagents [2]
High Background Staining Excessive cell death; non-specific binding; membrane damage during processing Include viability dye to distinguish specific binding; avoid over-trypsinization; optimize washing steps; use proper controls [3]
Low Viable Cell Population Excessive drug toxicity; harsh processing techniques; delayed analysis Titrate this compound concentration; use gentle harvesting methods; analyze samples within 4 hours of staining [2] [4]
Inconsistent Results Between Replicates Inconsistent cell counting; uneven drug distribution; flow cytometry instrument variability Ensure accurate cell counting; verify proper drug mixing in media; perform instrument calibration before analysis [2]
Poor Separation of Populations Inadequate compensation; inappropriate voltage settings; cell clumping Optimize flow cytometry compensation with single-stained controls; adjust PMT voltages; filter cells through mesh to remove clumps [4]
Important Technical Considerations

When performing Annexin V staining to evaluate this compound induced apoptosis, several technical aspects require careful attention:

  • Calcium Dependence: The binding of Annexin V to phosphatidylserine is calcium-dependent, making it critical to avoid buffers containing EDTA or other calcium chelators during the staining procedure. The recommended binding buffer contains 2.5 mM CaCl₂ to facilitate optimal Annexin V binding [4].

  • Time Sensitivity: The Annexin V assay should be considered time-sensitive at multiple levels. First, cells should be analyzed by flow cytometry within 4 hours of staining to maintain cell viability and staining integrity. Second, the timing of analysis after this compound treatment should be optimized based on the cell type and treatment conditions, with 24-48 hours being typical for most cancer cell lines [2] [5].

  • Membrane Integrity Considerations: Since Annexin V can bind to phosphatidylserine on the inner membrane leaflet in cells with compromised membranes, the inclusion of a viability dye such as propidium iodide is essential for distinguishing between early apoptotic cells (Annexin V+/PI-) and late apoptotic/necrotic cells (Annexin V+/PI+). This distinction is particularly important when evaluating compound toxicity, as it provides insight into the mechanism and progression of cell death [3].

  • Appropriate Controls: Proper experimental design should include comprehensive controls: untreated cells (to establish baseline apoptosis), vehicle control (DMSO at same concentration as treatment groups), Annexin V single-stained control, PI single-stained control, and potentially a positive control (e.g., cells treated with known apoptosis inducer such as camptothecin or staurosporine) [4] [5].

Advanced Applications and Market Context

Advanced Detection Methodologies

Recent technological advances have expanded the applications of Annexin V-based apoptosis detection beyond conventional flow cytometry. Novel imaging approaches utilizing Annexin V conjugated to shortwave infrared (SWIR) emitting fluorophores such as indocyanine green (ICG) and its derivatives enable high-contrast molecular imaging of tumor apoptosis in living animals. These SWIR-emitting Annexin V probes (e.g., ICG-annexin V and ICG-C11-annexin V) exhibit fluorescence emissions above 1000 nm, providing superior tissue penetration and signal-to-background ratios compared to traditional visible-light fluorophores [6].

Additionally, dual-color emitting Annexin V probes that combine near-infrared and visible fluorescence (e.g., ICG-EGFP-Annexin V and ICG-mPlum-Annexin V) enable simultaneous apoptosis detection at both cellular and whole-body levels. These innovative probes maintain the PS-binding specificity of Annexin V while offering enhanced optical properties for advanced imaging applications, particularly in monitoring response to anticancer therapies like this compound in preclinical models [7].

Market Context and Future Directions

The global apoptosis assays market represents a rapidly growing sector, valued at approximately USD 6.5 billion in 2024 and projected to reach USD 14.6 billion by 2034, with a compound annual growth rate of 8.5%. This growth is driven by multiple factors including the rising prevalence of chronic diseases, increasing demand for personalized medicine, and technological advancements in detection platforms [8].

Within this market landscape, Annexin V-based assays maintain a prominent position, with key industry players such as Thermo Fisher Scientific, Danaher, Merck, Bio-Rad Laboratories, and Becton, Dickinson and Company offering comprehensive product portfolios. Recent innovations include the introduction of Annexin V conjugated to novel fluorophores such as Bio-Rad's StarBright dyes, expanding the multiplexing capabilities for flow cytometry-based apoptosis detection [8] [9].

The application of Annexin V staining for evaluating novel therapeutics like this compound continues to be integral to drug discovery and development pipelines, particularly as the pharmaceutical industry increasingly focuses on targeted therapies that reactivate apoptotic pathways in cancer cells. The continued development of automated, high-content screening platforms and the integration of artificial intelligence for data analysis promise to further enhance the throughput and precision of these assays in both basic research and clinical applications [8] [9].

References

Comprehensive Application Notes and Protocols: MI-773-Induced Cell Cycle Arrest Analysis in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MI-773 and its Therapeutic Significance

This compound (also known as SAR405838) is a novel, potent, and selective small-molecule inhibitor of the MDM2-p53 protein interaction that has emerged as a promising cancer therapeutic candidate. As an MDM2 antagonist, this compound specifically binds to MDM2 with high affinity (Kᵢ = 0.88 nM), disrupting its interaction with the tumor suppressor protein p53 and thereby stabilizing p53 and restoring its tumor-suppressive functions in wild-type TP53 cancers. The therapeutic significance of this compound lies in its ability to activate the p53 pathway in tumors that retain wild-type TP53 but have elevated MDM2 expression that functionally inactivates p53. This mechanism is particularly relevant for neuroblastoma, where TP53 mutations are rare (<2% of primary cases), but MDM2 amplification is common, making the MDM2-p53 axis an attractive therapeutic target [1] [2] [3].

Research has demonstrated that this compound induces potent anticancer effects across multiple cancer types, including neuroblastoma, leukemia, lymphoma, melanoma, sarcoma, renal cancer, and gastric cancer. The compound exhibits sub-micromolar potency (IC₅₀ < 1 µM) in approximately 15% of cancer cell lines tested, with particularly promising activity in hematological malignancies and certain solid tumors [4]. This compound has shown superior potency compared to earlier-generation MDM2 inhibitors like Nutlin-3a, with a distinct pharmacogenomic profile that correlates strongly with TP53 status and specific gene expression patterns within the p53 signaling pathway. These characteristics position this compound as both a valuable research tool for studying the MDM2-p53 axis and a promising clinical candidate for targeted cancer therapy [4].

Mechanism of Action: MDM2-p53 Axis Disruption

The molecular mechanism of this compound centers on its specific disruption of the MDM2-p53 regulatory circuit, a critical pathway for maintaining cellular homeostasis and genomic integrity. In normal cells, p53 levels are tightly regulated by MDM2 through a negative feedback loop where MDM2 functions as an E3 ubiquitin ligase that binds p53, promotes its nuclear export, and facilitates its proteasomal degradation. This regulation prevents excessive p53 activity under normal conditions. However, in many cancers, MDM2 is overexpressed or amplified, leading to constitutive p53 suppression despite the presence of wild-type TP53. This compound specifically targets the p53-binding pocket of MDM2, effectively blocking this interaction and stabilizing functional p53 [1] [2].

Once the MDM2-p53 interaction is disrupted by this compound, p53 protein accumulates and translocates to the nucleus, where it functions as a transcription factor that activates numerous downstream target genes. This transcriptional program initiates multiple tumor-suppressive responses, including cell cycle arrest, apoptosis induction, and cellular senescence. Microarray analyses have revealed that this compound treatment leads to significant upregulation of p53 pathway genes and simultaneous downregulation of genes involved in G2/M phase checkpoint progression. Additionally, this compound has been shown to downregulate INSM1 (insulinoma-associated 1), a transcription factor implicated in neuroendocrine differentiation and tumor cell survival in neuroblastoma, suggesting additional mechanisms beyond canonical p53 activation contribute to its anticancer effects [1] [2] [3].

Table 1: Key Molecular Events in this compound Mechanism of Action

Molecular Event Biological Consequence Experimental Evidence
MDM2 binding (Kᵢ = 0.88 nM) Disruption of MDM2-p53 interaction Competitive binding assays
p53 protein stabilization Nuclear accumulation of p53 Western blot, immunofluorescence
Transcriptional activation of p21 Cell cycle arrest (G1/S and G2/M) Microarray, qPCR
Downregulation of INSM1 Reduced cell proliferation Knockdown studies
Upregulation of pro-apoptotic genes Caspase activation and apoptosis Annexin V/PI staining
Signaling Pathway Visualization

G MI773 This compound MDM2 MDM2 MI773->MDM2 Binds p53 p53 MDM2->p53 Degrades p21 p21 p53->p21 Activates INSM1 INSM1 p53->INSM1 Represses Apoptosis Apoptosis p53->Apoptosis Activates CycleArrest Cell Cycle Arrest p21->CycleArrest Induces

Diagram Title: this compound Mechanism of Action in MDM2-p53 Pathway

Experimental Data Summary and Quantitative Analysis

Comprehensive profiling of this compound across 274 cancer cell lines revealed a distinct sensitivity pattern strongly correlated with TP53 mutation status. The compound exhibited sub-micromolar activity (IC₅₀ < 1 µM) in approximately 15% of cell lines, with intermediate sensitivity (IC₅₀ between 1-10 µM) in an additional 14% of cell lines. The most responsive tumor types included melanoma, sarcoma, renal cancer, gastric cancer, leukemia, and lymphoma. COMPARE analysis demonstrated that this compound's sensitivity profile closely correlated with other MDM2 inhibitors (Nutlin-3a, ϼ = 0.83; RG-7112, ϼ = 0.64) but showed poor correlation with compounds targeting the p53 pathway through different mechanisms, confirming its specific mechanism of action [4].

In neuroblastoma models, this compound demonstrated potent anti-proliferative effects in wild-type TP53 cell lines (IMR-32, SK-N-SH, SH-SY5Y) with IC₅₀ values in the low micromolar range, while showing significantly reduced activity in TP53-mutant cell lines (KELLY). Treatment with this compound resulted in dose-dependent apoptosis induction and cell cycle arrest at both G1/S and G2/M checkpoints. Colony formation assays revealed complete suppression of clonogenic survival at concentrations above 5 µM. Microarray analysis further confirmed that these phenotypic effects were accompanied by significant upregulation of p53 pathway genes and downregulation of G2/M checkpoint genes, providing molecular validation of the mechanism of action [1] [2].

Table 2: this compound Efficacy Summary Across Cancer Models

Cancer Type TP53 Status IC₅₀ Range (µM) Primary Effect Key Biomarkers
Neuroblastoma Wild-type 0.5-5.0 G1/S & G2/M arrest, apoptosis INSM1↓, p21↑, PUMA↑
Leukemia/Lymphoma Wild-type 0.11-1.0 G1 arrest, apoptosis p21↑, MDM2↑, Bax↑
Melanoma Wild-type 0.2-2.5 Senescence, apoptosis p16↑, p21↑, PAI-1↑
Sarcoma Wild-type 0.3-3.0 G2/M arrest, apoptosis CDK1↓, Cyclin B1↓
Renal Cancer Wild-type 0.4-4.0 G1 arrest, autophagy p21↑, LC3-II↑
Gastric Cancer Wild-type 0.5-5.0 Apoptosis, senescence Bax↑, p21↑

Detailed Experimental Protocols

Cell Viability Assessment (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay provides a sensitive, colorimetric method for determining cell viability and proliferation following this compound treatment. The protocol begins by seeding neuroblastoma or other cancer cell lines (e.g., IMR-32, SK-N-SH, SH-SY5Y) into 96-well plates at a density of 2×10⁴ cells/well and allowing them to adhere overnight in complete medium at 37°C with 5% CO₂. The following day, prepare This compound serial dilutions ranging from 0.05-20.00 µM in complete medium, with DMSO concentration maintained below 0.1% (v/v) in all treatments to avoid solvent toxicity. Replace the medium in each well with the corresponding this compound dilution or vehicle control (DMSO) and incubate for 24 hours at 37°C [1] [2].

After the treatment period, carefully remove the medium and add 100 µL of fresh medium containing 10% CCK-8 solution to each well. Incubate the plates for 2 hours at 37°C, protecting them from light. During this incubation, viable cells reduce the WST-8 reagent in the CCK-8 solution to an orange-colored formazan product. Measure the absorbance at 450 nm using a multi-well spectrophotometer (e.g., Bio-Rad Model 550). Subtract the background absorbance of medium-only wells from all measurements. Calculate the percentage of viable cells for each concentration relative to the vehicle control, and determine IC₅₀ values using non-linear regression analysis in software such as GraphPad Prism 8.4.3. Perform each concentration in triplicate and repeat experiments at least three times independently to ensure reproducibility [1] [2].

Cell Cycle Analysis by Propidium Iodide Staining

Propidium iodide (PI) staining and flow cytometry analysis allow for quantitative assessment of this compound-induced cell cycle perturbations. Begin by treating target cells (e.g., IMR-32, SH-SY5Y) with this compound at predetermined concentrations (0, 0.5, 1.0, 5.0, and 10.0 µM) in 6-well plates for 48 hours. After treatment, harvest both adherent and floating cells by trypsinization and combine them in centrifuge tubes. Wash cells twice with cold phosphate-buffered saline (PBS) and carefully resuspend the cell pellet in 300 µL of PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells, then incubate at 4°C overnight [2].

The following day, pellet the fixed cells by centrifugation at 300 × g for 5 minutes and carefully decant the ethanol. Wash cells once with PBS to remove residual ethanol, then resuspend in 500 µL of PI staining solution containing 1.5 µM PI (Sigma-Aldrich, cat. no. P4170), 25 µg/mL RNase A, and 0.5% Triton X-100 in PBS. Incubate the stained cells at 37°C in the dark for 1 hour to ensure complete RNA digestion and DNA staining. Analyze the samples using a flow cytometer (e.g., Beckman Gallios) with excitation at 488 nm and emission detection at 617 nm. Collect at least 10,000 events per sample and analyze the cell cycle distribution using DNA analysis software (e.g., MultiCycle AV DNA analysis software). The percentage of cells in G0/G1, S, and G2/M phases should be determined using appropriate gating strategies to exclude debris and aggregates [2].

Apoptosis Detection by Annexin V/PI Staining

The Annexin V/propidium iodide (PI) dual staining protocol distinguishes between early apoptotic, late apoptotic, and necrotic cell populations following this compound treatment. Culture and treat cells as described for cell cycle analysis. After 48 hours of this compound exposure, collect both adherent and floating cells, ensuring to use mild trypsinization (0.05% trypsin-EDTA for 2-3 minutes) to preserve membrane integrity. Wash cells twice with cold PBS and resuspend in 1× binding buffer at a concentration of approximately 1×10⁵ cells/100 µL. Transfer 100 µL of cell suspension to flow cytometry tubes and add 5 µL of FITC-conjugated Annexin V (from the BD FITC Annexin V Apoptosis Detection Kit, cat. no. 556420) and 5 µL of PI staining solution (50 µg/mL) [2].

Gently mix the cells and incubate for 15 minutes at room temperature in the dark. After incubation, add 400 µL of 1× binding buffer to each tube and analyze samples within 1 hour using a flow cytometer with appropriate filters for FITC (excitation 488 nm, emission 530 nm) and PI (excitation 488 nm, emission 617 nm). Use unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only to establish compensation and gating parameters. Analyze the resulting populations as follows: Annexin V⁻/PI⁻ (viable cells), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), and Annexin V⁻/PI⁺ (necrotic). Report the percentage of total apoptosis as the sum of early and late apoptotic populations [2].

Colony Formation Assay

The clonogenic assay evaluates the long-term reproductive viability of cancer cells after this compound treatment. Seed neuroblastoma cells (SH-SY5Y, SK-N-SH, and KELLY as a TP53-mutant control) into 6-well plates at a low density of 2×10³ cells/well and allow them to adhere for 24 hours. Treat cells with serial concentrations of this compound (0, 0.5, 1, 5, and 10 µM) for the duration of the experiment, refreshing the drug-containing medium every 3-4 days. Culture cells for 2 weeks under standard conditions (37°C, 5% CO₂) to allow for colony formation [1] [2].

After 14 days, carefully aspirate the medium and gently wash the cells with PBS to remove debris. Fix colonies with 100% methanol for 15 minutes at room temperature, then stain with 1× Giemsa staining solution (prepared by diluting 10× Giemsa stock 1:9 in 0.01 M PBS, pH 6.8) for 1 hour at room temperature. Rinse plates gently with distilled water and air-dry completely. Scan the plates and manually count colonies consisting of ≥50 cells (approximately 1 mm in diameter) using a colony counter or manually. Calculate the plating efficiency and surviving fraction relative to vehicle-treated controls. This assay provides critical information about the long-term clonogenic survival potential after this compound treatment, which may not be captured in short-term viability assays [1] [2].

Experimental Workflow Visualization

G CellCulture Cell Culture & Plating DrugTreatment This compound Treatment CellCulture->DrugTreatment 24h adhesion ViabilityAssay CCK-8 Viability Assay DrugTreatment->ViabilityAssay 24h treatment ApoptosisAssay Annexin V/PI Apoptosis DrugTreatment->ApoptosisAssay 48h treatment CycleAssay Cell Cycle Analysis DrugTreatment->CycleAssay 48h treatment ColonyAssay Colony Formation Assay DrugTreatment->ColonyAssay 14 days DataAnalysis Data Analysis & IC50 ViabilityAssay->DataAnalysis Absorbance 450nm ApoptosisAssay->DataAnalysis Flow Cytometry CycleAssay->DataAnalysis DNA Content ColonyAssay->DataAnalysis Colony Count

Diagram Title: this compound Cell Cycle Arrest Analysis Workflow

Application Notes and Technical Considerations

Optimal Experimental Conditions and Troubleshooting

Successful implementation of this compound cell cycle arrest assays requires attention to several critical technical parameters. First, TP53 mutation status must be confirmed for all cell lines before experimentation, as this compound efficacy is predominantly restricted to wild-type TP53 models. Use TP53-mutant cell lines (e.g., KELLY for neuroblastoma) as negative controls to validate mechanism-specific activity. Second, DMSO concentration in treatment media should never exceed 0.1% (v/v) to avoid solvent toxicity, and vehicle control groups must be included in all experiments. For cell cycle analysis, proper ethanol fixation technique is essential—cells should be added dropwise to cold ethanol while vortexing gently to prevent clumping [1] [2] [4].

Common issues and their solutions include: (1) Poor cell cycle profiles with high coefficient of variation (CV > 8%)—ensure thorough RNase treatment and use fresh PI staining solution; (2) High background in CCK-8 assays—include medium-only blanks and ensure formazan crystals are completely dissolved; (3) Excessive early apoptosis in controls—use mild trypsinization and process samples quickly after staining; (4) Inconsistent colony formation—maintain consistent cell seeding density and avoid disturbing plates during medium changes. For all endpoints, include positive controls such as known chemotherapeutic agents (e.g., doxorubicin) to validate assay performance [1] [2].

Biomarker Assessment and Validation

Comprehensive biomarker analysis strengthens the interpretation of this compound-induced cell cycle effects. Western blotting should confirm p53 stabilization and p21 upregulation following treatment. For neuroblastoma models, include INSM1 assessment as this biomarker shows consistent downregulation in response to this compound. RNA sequencing or microarray analysis can provide global transcriptomic insights into pathway activation. For these molecular analyses, harvest cells after 24 hours of this compound treatment using RIPA lysis buffer supplemented with protease and phosphatase inhibitors. Perform ultrasonication to ensure complete lysis, and quantify proteins before Western blotting using standard protocols [1] [2].

The pharmacogenomic biomarker signature for this compound response includes wild-type TP53 status combined with expression levels of 11 genes in the p53 signaling pathway. This biomarker set reliably predicts sensitivity across diverse cancer types and should be considered when selecting model systems. Additional predictive factors include low expression of MDM4 and high expression of p53-responsive genes in baseline profiles. Incorporating these biomarker assessments enables better stratification of responsive models and provides mechanistic insights beyond phenotypic endpoints alone [4].

Conclusion

This compound represents a promising targeted therapeutic approach for cancers with wild-type TP53, particularly neuroblastoma where conventional treatment options remain limited for high-risk patients. The comprehensive protocols outlined in these application notes provide researchers with robust methodologies for evaluating the cell cycle arrest and apoptotic effects of this compound in preclinical models. The strong correlation between TP53 status and response highlights the importance of patient stratification biomarkers in both preclinical and clinical development of MDM2 inhibitors. As research in this field advances, combination strategies with conventional DNA-damaging agents or other targeted therapies may further enhance the therapeutic potential of this compound and similar MDM2 inhibitors in defined patient populations [1] [2] [3].

References

Comprehensive Research Guide: MI-773 Stock Solution Preparation and Experimental Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MI-773

This compound (also known as SAR405838) is a potent, specific, and orally bioavailable small-molecule antagonist of the MDM2-p53 protein-protein interaction with significant antitumor activity. As a spirooxindole analog, it effectively disrupts the binding between MDM2 and p53, leading to p53 stabilization and activation of its tumor suppressor functions in wild-type p53 cancer cells. The compound has demonstrated promising antitumor efficacy across various in vitro and in vivo cancer models, including sarcoma, leukemia, prostate cancer, and colon cancer. This compound binds to MDM2 with exceptionally high affinity (Kᵢ = 0.88 nM; Kḍ = 8.2 nM), making it one of the most potent MDM2 inhibitors developed to date. This comprehensive guide provides detailed protocols for stock solution preparation, in vitro and in vivo applications, and experimental methodologies to support researchers in incorporating this compound into their preclinical cancer studies [1] [2] [3].

Chemical Properties and Solubility Data

Basic Chemical Properties

Table 1: Fundamental chemical characteristics of this compound

Property Specification
CAS Number 1303607-07-9
Molecular Formula C₂₉H₃₄Cl₂FN₃O₃
Molecular Weight 562.50 g/mol
Appearance White to off-white solid powder
Storage Conditions -20°C, desiccated, under inert atmosphere
Purity ≥98%

This compound features a complex stereospecific structure with defined atom stereocenter count of 4, specifically identified as the 2'R,3S-isomer. The compound has a calculated LogP of 6.16, indicating high lipophilicity, which must be considered when developing solvent systems for biological applications. The chemical structure includes a spirooxindole core that critically interacts with the p53-binding pocket of MDM2, complemented by halogenated aromatic rings and a hydroxycyclohexyl group that contribute to both binding affinity and solubility properties [1] [4].

Solubility Profile

Table 2: Solubility of this compound in various solvents

Solvent Solubility Concentration
DMSO ~100 mg/mL ~177.8 mM
Ethanol ~31 mg/mL ~55.1 mM
Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) ≥2.5 mg/mL ≥4.44 mM
Formulation 2 (10% DMSO + 90% (20% SBE-β-CD in Saline)) ≥2.5 mg/mL ≥4.44 mM
Formulation 3 (10% DMSO + 90% Corn Oil) ≥2.5 mg/mL ≥4.44 mM

The solubility data indicates that DMSO is the optimal solvent for preparing concentrated stock solutions of this compound, with excellent solubility of approximately 100 mg/mL. For biological applications requiring aqueous compatibility, the recommended formulations provide sufficient solubility while maintaining compound stability and bioavailability. The SBE-β-CD-based formulation (Formulation 2) is particularly valuable for in vivo studies as cyclodextrin complexes can enhance solubility and stability of lipophilic compounds without significant toxicity concerns. Researchers should note that this compound solutions may exhibit concentration-dependent stability, with recommended storage periods of 6 months at -80°C or 1 month at -20°C for DMSO stock solutions [1] [2].

Stock Solution Preparation

Calculation and Preparation

The following dot language code defines the workflow for this compound stock solution preparation:

MI773_Preparation Start Start this compound Stock Solution Preparation Step1 Calculate required mass for desired concentration Start->Step1 Step2 Weigh this compound powder (use analytical balance) Step1->Step2 Step3 Transfer to sterile container Step2->Step3 Step4 Add calculated DMSO volume Step3->Step4 Step5 Mix thoroughly by vortexing and/or gentle warming Step4->Step5 Step6 Aliquot to avoid freeze-thaw cycles Step5->Step6 Step7 Store at recommended conditions Step6->Step7 QualityCheck Quality Control: - Visual inspection - Record concentration - Note preparation date Step7->QualityCheck

Figure 1: this compound stock solution preparation workflow

Table 3: Stock solution preparation guide for various final concentrations

Desired Concentration Mass of this compound for 1 mL Solution Preparation Notes
10 mM 5.63 mg Standard working concentration for in vitro studies
50 mM 28.13 mg Useful for high-throughput screening
100 mM 56.25 mg Maximum recommended concentration; may require warming and extended mixing

For preparation of a standard 10 mM stock solution, accurately weigh 5.63 mg of this compound powder and transfer to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of anhydrous, cell culture-grade DMSO to achieve the final concentration. Vortex the mixture for 1-2 minutes until the powder is completely dissolved. If necessary, briefly warm the solution to 37°C in a water bath to facilitate dissolution. For larger volumes, maintain the same mass-to-volume ratio. It is crucial to use high-quality DMSO with minimal water content, as moisture can accelerate compound degradation. Once prepared, aliquot the stock solution into smaller volumes suitable for single-use applications to minimize freeze-thaw cycles, which can compromise stability and potency [1] [2] [4].

Storage and Stability

Proper storage of this compound stock solutions is essential for maintaining compound integrity throughout experimental workflows. Long-term storage at -80°C is recommended for periods up to 6 months, while short-term storage at -20°C is acceptable for up to 1 month. Always store solutions under anhydrous conditions and protect from light, as the compound may be light-sensitive. When handling stock solutions, allow frozen aliquots to reach room temperature before opening to prevent condensation, which can introduce moisture and accelerate degradation. For traceability, clearly label all containers with the following information: compound name, concentration, preparation date, solvent used, and storage conditions. Regular quality assessment of stock solutions is advised, particularly when used in long-term studies, with attention to any precipitation or color changes that may indicate degradation [1] [2].

In Vitro Application and Working Solution Preparation

Working Solution Preparation

The preparation of working solutions for cell-based assays requires careful consideration of the final DMSO concentration to avoid cellular toxicity. The following dot language code illustrates the preparation workflow:

Working_Solution Start Prepare Working Solution for Cell Assays Thaw Thaw this compound stock solution at room temperature Start->Thaw DilMedium Prepare appropriate cell culture medium Thaw->DilMedium Calculate Calculate required volume for final concentration DilMedium->Calculate Add Add stock solution to medium with gentle mixing Calculate->Add Confirm Confirm no precipitation (vortex if needed) Add->Confirm Use Use immediately for treatment (DMSO final concentration ≤0.1%) Confirm->Use

Figure 2: Working solution preparation workflow for cell-based assays

For cellular assays, prepare working solutions by diluting the DMSO stock solution into the appropriate cell culture medium immediately before use. A typical workflow involves preparing a 100× intermediate dilution in complete medium, which is then further diluted to the final treatment concentration. This two-step dilution method ensures proper mixing and minimizes DMSO concentration in the final treatment. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability. When treating cells, include vehicle controls containing the same DMSO concentration as the highest treatment condition to account for any solvent effects. For concentration-response studies, prepare a dilution series covering the expected IC₅₀ range (typically 0.05-20 µM for this compound), ensuring consistent DMSO concentrations across all treatments through appropriate stock solution dilutions [5] [6].

Cell-Based Assay Protocols

Table 4: Cell viability and proliferation assay protocol for this compound

Step Parameter Specification
1 Cell Seeding Density 2-5 × 10⁴ cells/well (96-well plate)
2 Adherence Period 12-24 hours
3 This compound Treatment Duration 24-72 hours
4 Viability Assay Method CCK-8, MTT, or WST assay
5 Incubation with Detection Reagent 1-4 hours
6 Absorbance Measurement 450 nm (for CCK-8)

The antiproliferative effects of this compound are typically assessed using tetrazolium-based assays such as CCK-8. Seed cells in 96-well plates at an optimal density determined by cell growth characteristics and allow them to adhere overnight. Treat cells with a concentration gradient of this compound, ensuring appropriate controls (vehicle, positive control, and blank). Include p53 status controls by utilizing isogenic cell lines with wild-type versus mutated/deleted p53 to confirm mechanism-specific activity. Following treatment (usually 24-72 hours), add CCK-8 reagent (10% of total medium volume) and incubate for 1-4 hours at 37°C. Measure absorbance at 450 nm using a plate reader and calculate percentage viability relative to vehicle-treated controls. This compound typically demonstrates submicromolar potency in wild-type p53 cancer cell lines, with IC₅₀ values ranging from 0.092 µM in SJSA-1 osteosarcoma cells to 0.27 µM in LNCaP prostate cancer cells, while showing significantly reduced activity (IC₅₀ >10 µM) in p53-mutant or null cells [1] [5] [6].

For colony formation assays, seed cells at low density (2×10³ cells/well in 6-well plates) and treat with this compound for 14 days, refreshing medium and compound every 3-4 days. Fix colonies with methanol and stain with Giemsa solution before counting colonies containing ≥50 cells. This long-term assay demonstrates the durable antiproliferative effects of MDM2 inhibition by this compound [5] [6].

In Vivo Formulations and Dosing

Recommended Formulations

Table 5: In vivo formulation options for this compound administration

Formulation Composition Preparation Sequence Storage
Formulation 1 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline Add components sequentially from left to right Stable for 1 week at 4°C
Formulation 2 10% DMSO + 90% (20% SBE-β-CD in Saline) Add DMSO stock to SBE-β-CD solution Stable for 1 week at 4°C
Formulation 3 10% DMSO + 90% Corn Oil Add DMSO stock to corn oil Stable for 1 month at 4°C

For in vivo studies, this compound can be administered via oral gavage using several optimized formulations. Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline) provides excellent solubility and bioavailability. To prepare 1 mL of this formulation, add 100 µL of 25 mg/mL DMSO stock solution to 400 µL PEG300 and mix evenly. Then add 50 µL Tween-80 and mix thoroughly, followed by 450 µL normal saline with continuous mixing. This formulation achieves a final concentration of 2.5 mg/mL (4.44 mM) suitable for in vivo dosing. Formulation 2 using SBE-β-CD (sulfobutyl ether beta-cyclodextrin) may offer enhanced stability for certain applications. Prepare the 20% SBE-β-CD in saline solution by dissolving 2 g SBE-β-CD in 10 mL saline, then add 100 µL of 25 mg/mL DMSO stock to 900 µL of this solution. For all formulations, prepare fresh weekly and visually inspect for precipitation before each use [1] [2].

Dosing Regimen and Efficacy

In vivo efficacy studies have demonstrated that this compound achieves dose-dependent tumor growth inhibition across multiple xenograft models. The compound is typically administered once daily via oral gavage at doses ranging from 10 mg/kg to 200 mg/kg. In SJSA-1 osteosarcoma xenograft models, this compound at 10 mg/kg modestly reduces tumor growth rate, while 100 mg/kg induces significant tumor regression, reducing tumor volume from 1000 mm³ (vehicle control) to approximately 30 mm³ after 20 days of treatment. The optimal dosing regimen varies by tumor model, with blood sampling for pharmacokinetic analysis recommended to establish compound exposure levels. For toxicology assessments, monitor body weight, food consumption, and clinical signs daily, with comprehensive hematological and histological analyses at study endpoint. This compound has demonstrated an acceptable safety profile in preclinical models, with no significant toxicity observed at efficacious doses [1] [4].

Experimental Protocols for Mechanism of Action Studies

Cell Cycle Analysis

This compound treatment induces cell cycle arrest in wild-type p53 cancer cells through activation of p53-dependent pathways. For cell cycle analysis by propidium iodide (PI) staining, treat cells (e.g., IMR-32 or SH-SY5Y neuroblastoma lines) with this compound (0.5-10 µM) for 24-48 hours. Harvest both adherent and floating cells by trypsinization and combine in PBS. Fix cells in 70% ethanol at 4°C overnight. Centrifuge fixed cells, resuspend in PBS containing 0.5% Triton X-100, and stain with PI solution (1.5 µmol/L) containing RNase A (25 µg/mL). Incubate at 37°C in the dark for 1 hour before analyzing by flow cytometry. Collect data for at least 10,000 events per sample and analyze cell cycle distribution using appropriate software. This compound typically induces G1 phase arrest accompanied by a decrease in S-phase fraction, consistent with p53-mediated upregulation of p21 and subsequent inhibition of cyclin-CDK complexes [5] [6].

Apoptosis Assessment

Apoptosis induction represents a key mechanism through which this compound exerts its antitumor effects. For apoptosis analysis using Annexin V/PI staining, treat cells with this compound (0.5-10 µM) for 48 hours. Harvest cells and wash with cold PBS before resuspending in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to cell suspensions and incubate for 15 minutes at room temperature in the dark. Analyze samples by flow cytometry within 1 hour, collecting fluorescence data for at least 10,000 events. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells represent late apoptosis or necrosis. Include appropriate controls (untreated, vehicle-treated, and staining controls) for accurate gating and quantification. This compound treatment typically demonstrates dose-dependent apoptosis induction in wild-type p53 cancer cells, with minimal effect in p53-mutant cells [5] [6].

Western Blot Analysis

To confirm the mechanism of action of this compound, perform western blot analysis of key proteins in the p53 pathway. Treat cells with this compound (0.5-5 µM) for 2-24 hours and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Separate proteins (20-50 µg per lane) by SDS-PAGE and transfer to PVDF membranes. Block membranes with 5% non-fat milk before incubating with primary antibodies against p53, phospho-p53 (Ser15 or Ser392), p21, MDM2, and loading control (β-actin or GAPDH). After incubation with appropriate HRP-conjugated secondary antibodies, detect signals using enhanced chemiluminescence. This compound treatment typically results in dose-dependent stabilization of p53 protein, increased phosphorylation at key residues, and elevated expression of p53 target genes including p21 and MDM2 itself, confirming pathway activation [2] [5].

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Precipitation in stock solutions: If this compound precipitates from DMSO stock solutions, warm the solution to 37°C with vortexing. If precipitation persists, consider preparing a fresh stock solution at a lower concentration (e.g., 50 mM instead of 100 mM).

  • Reduced biological activity: Loss of potency may indicate degradation due to improper storage or repeated freeze-thaw cycles. Always store aliquots at -80°C and avoid more than 3 freeze-thaw cycles. Verify activity using a positive control cell line with known sensitivity (e.g., SJSA-1 osteosarcoma).

  • High background in cellular assays: Ensure that vehicle control (DMSO) concentrations are consistent across all treatments and do not exceed 0.1%. Higher DMSO concentrations can cause cellular stress and confound results.

  • Variable in vivo efficacy: Maintain consistent dosing schedules and formulation preparation methods. Fasting animals for 2-4 hours before oral gavage can improve compound absorption and reduce variability.

Quality Control Recommendations

Implement rigorous quality control measures when working with this compound to ensure experimental reproducibility. For stock solutions, record preparation documentation including weighing accuracy, dilution calculations, and physical appearance. Periodically verify biological activity using a reference cell line with established sensitivity. For in vivo formulations, conduct short-term stability tests to confirm absence of precipitation under storage conditions. When publishing results, include comprehensive methodological details regarding formulation composition, dosing regimens, and administration techniques to enable experimental replication.

Conclusion

This compound represents a valuable research tool for investigating MDM2-p53 interactions and their therapeutic targeting in cancer. The detailed protocols provided in this guide support the proper preparation, characterization, and application of this compound in both in vitro and in vivo settings. By following these standardized methods, researchers can ensure compound stability, maximize experimental reproducibility, and generate reliable data on the antitumor activity of this potent MDM2 inhibitor. As precision medicine approaches continue to emphasize the importance of p53 pathway activation in cancer therapy, optimized protocols for agents like this compound become increasingly essential for advancing our understanding of targeted cancer therapeutics.

References

MI-773 cancer cell line screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MI-773

This compound is a specific, orally bioavailable small-molecule antagonist of the MDM2-p53 protein-protein interaction [1]. It binds to MDM2 with high affinity (Ki = 0.88 nM), disrupting its interaction with the tumor suppressor p53 [1] [2]. This blockade prevents p53 from undergoing MDM2-mediated ubiquitination and proteasomal degradation, leading to the stabilization and accumulation of p53. Subsequently, this activates the p53 pathway, inducing cell cycle arrest and apoptosis in cancer cells that retain wild-type TP53 [3] [2]. Its potent antitumor activity has been demonstrated in vitro and in vivo across various cancer types, making it a compelling candidate for targeted cancer therapy [1] [4] [2].


Mechanism of Action

The diagram below illustrates the core mechanism by which this compound reactivates the p53 pathway.

G DNA_Damage DNA Damage/Cellular Stress p53_Active p53 (Active) DNA_Damage->p53_Active p53_Inactive p53 (Inactive) MDM2 MDM2 p53_Active->MDM2 Gene_Transcription p53 Target Gene Transcription p53_Active->Gene_Transcription MDM2->p53_Inactive Ubiquitination & Degradation MI773 This compound MI773->MDM2 Binds & Inhibits Cell_Fate Cell Cycle Arrest Apoptosis Gene_Transcription->Cell_Fate

Summary of this compound Sensitivity in Cancer Cell Lines

Comprehensive screening across a diverse panel of 274 cancer cell lines revealed that about 15% were highly sensitive to this compound (IC50 < 1 µM), while the majority (71%) were resistant [4]. Sensitivity is strongly dependent on TP53 status.

Table 1: In Vitro Anti-Tumor Activity of this compound Across Various Cancers

Tumor Type TP53 Status Potency (IC50 Range) Key Findings
Sarcoma (e.g., SJSA-1 osteosarcoma) Wild-type 0.092 µM [1] Potent growth inhibition and tumor regression in xenograft models [1].
Leukemia (e.g., RS4;11, AML) Wild-type 0.089 µM [1] High sensitivity; this compound profile closely correlates with other MDM2 inhibitors like Nutlin-3a [4].
Neuroblastoma (e.g., IMR-32, SH-SY5Y) Wild-type Sub-micromolar to low micromolar [3] [2] Induces apoptosis and cell cycle arrest; effective in orthotopic mouse models [3] [2].
Colon Cancer (e.g., HCT-116) Wild-type 0.20 µM [1] Potent growth inhibition; p53-null isogenic HCT-116 cells are resistant (IC50 >20 µM) [1].
Melanoma, Renal Cancer, Gastric Cancer Primarily Wild-type <1 µM (sensitive subset) [4] Identified among the most sensitive solid tumor types in large-scale pharmacogenomic screening [4].
TP53 Mutant Cancers (e.g., SAOS-2, PC-3) Mutated/Deleted >10 µM [1] Significantly resistant to this compound, confirming its p53-dependent mechanism [1] [4].

Table 2: Efficacy of this compound in Select Neuroblastoma Cell Lines

Cell Line TP53 Status Phenotype Response to this compound
SJSA-1 Wild-type Osteosarcoma IC50: 0.092 µM; reference model for MDM2-amplified cancer [1].
IMR-32 Wild-type Neuroblastoma Decreased cell viability, induced apoptosis, and G1 cell cycle arrest [3].
SH-SY5Y Wild-type Neuroblastoma Decreased cell viability, colony formation, and induced apoptosis; effective in vivo [3] [2].
SK-N-AS Mutant Neuroblastoma No reduction in cell viability or induction of apoptosis, demonstrating TP53-dependent effect [2].

Experimental Protocols

Protocol 1: Cell Viability and Proliferation Assay

This protocol is used to determine the IC50 of this compound and assess its effect on cell growth [3] [2].

  • Objective: To evaluate the dose- and time-dependent anti-proliferative effects of this compound.
  • Materials:
    • p53 wild-type and mutant cancer cell lines (e.g., IMR-32, SK-N-AS).
    • This compound stock solution (e.g., 10 mM in DMSO).
    • Cell Counting Kit-8 (CCK-8) or similar MTS/MTT reagent.
    • 96-well tissue culture plates.
    • Multi-well spectrophotometer.
  • Procedure:
    • Seed cells in 96-well plates at a density of 2-5 x 10⁴ cells per well and allow to adhere overnight.
    • Treat cells with a concentration gradient of this compound (e.g., 0.05 µM to 20 µM). Include a vehicle control (DMSO, final concentration <0.1%).
    • Incubate for a predetermined time (e.g., 24-72 hours) at 37°C with 5% CO₂.
    • Add CCK-8 reagent to each well and incubate for 1-4 hours.
    • Measure the absorbance at 450 nm using a plate reader.
    • Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values using non-linear regression analysis in software such as GraphPad Prism [3].
Protocol 2: Apoptosis Analysis by Flow Cytometry

This protocol quantifies this compound-induced programmed cell death.

  • Objective: To detect and quantify apoptosis in cells treated with this compound.
  • Materials:
    • NB cell lines (e.g., IMR-32, SH-SY5Y).
    • FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences).
    • Propidium Iodide (PI).
    • Flow cytometer.
    • 6-well tissue culture plates.
  • Procedure:
    • Seed cells in 6-well plates (~1 x 10⁵ cells per well) and incubate overnight.
    • Treat cells with this compound at various concentrations (e.g., 0.5, 1.0, 5.0, 10.0 µM) for 24-48 hours.
    • Collect both adherent and floating cells, wash with cold PBS, and resuspend in Annexin V binding buffer.
    • Stain cells with FITC Annexin V and PI for 15-20 minutes at room temperature in the dark.
    • Analyze the stained cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells indicate early apoptosis, while Annexin V/PI-double positive cells indicate late apoptosis or necrosis [3].
Protocol 3: Colony Formation Assay

This protocol assesses the long-term clonogenic survival of cells after this compound treatment.

  • Objective: To evaluate the ability of a single cell to proliferate and form a colony after drug treatment.
  • Materials:
    • NB cell lines (e.g., SH-SY5Y, SK-N-SH).
    • 6-well tissue culture plates.
    • Giemsa stain or crystal violet.
  • Procedure:
    • Seed a low density of cells (e.g., 2 x 10³ cells) into 6-well plates.
    • After 24 hours, treat the cells with serial concentrations of this compound (e.g., 0 µM, 0.5 µM, 1 µM, 5 µM, 10 µM).
    • Incubate the cells for 1-2 weeks, replacing the culture medium (with or without drug) every 3-4 days.
    • After colonies are visible, aspirate the medium, wash with PBS, and fix the cells with 100% methanol for 15 minutes.
    • Stain the fixed colonies with Giemsa solution for 1 hour at room temperature.
    • Wash off excess stain, air dry the plates, and manually count the number of colonies (typically defined as clusters of >50 cells or >1 mm in diameter) [3] [2].

The experimental workflow for these key in vitro assays is summarized below.

G Start Cell Seeding & Overnight Attachment Viability Viability Assay (CCK-8/MTS) Start->Viability this compound Treatment (24-72 hours) Apoptosis Apoptosis Assay (Annexin V/PI Staining) Start->Apoptosis this compound Treatment (24-48 hours) Colony Colony Formation Assay (Giemsa Staining) Start->Colony this compound Treatment (1-2 weeks) Analysis Data Analysis & IC50 Calculation Viability->Analysis Apoptosis->Analysis Colony->Analysis

Table 3: Analysis of this compound-Induced Apoptosis and Cell Cycle Effects

Assay Type Cell Line Key Observations
Annexin V/PI Apoptosis Assay IMR-32 (p53 WT) Concentration-dependent increase in Annexin V-positive cells after 48-hour treatment [3].
Cell Cycle Analysis (PI Staining) IMR-32, SH-SY5Y (p53 WT) This compound treatment induces G1 cell cycle arrest, as shown by an increase in the G1 population via flow cytometry [3].
Western Blot Analysis IMR-32, SH-SY5Y (p53 WT) Upregulation of p53, p21, MDM2, BAX, PUMA; cleavage of PARP and Caspase-3, confirming apoptosis activation [3] [2].

Research Applications and Synergistic Potential

This compound's application extends beyond single-agent studies. Research highlights its potential in combination therapy, particularly to overcome chemo-resistance.

  • Sensitizing Agent to Chemotherapy: this compound significantly augments the cytotoxic effect of doxorubicin (Dox) in p53 wild-type neuroblastoma cells. This combination enhances the expression of p53, p21, and pro-apoptotic proteins like BAX and PUMA, and leads to increased cleavage of PARP and Caspase-3 compared to Dox alone [2]. This effect is also observed in chemo-resistant cell lines, suggesting this compound can help overcome established resistance [2].
  • Biomarker-Driven Therapy: Sensitivity to this compound is strongly predicted by TP53 wild-type status and the expression level of a 11-gene signature involved in the p53 pathway [4]. This provides a robust framework for patient stratification in clinical trials.
  • In Vivo Efficacy: The compound has shown promising results in vivo, inducing durable tumor regression in xenograft models of sarcoma, leukemia, and neuroblastoma at doses of 10-100 mg/kg administered orally [1] [2].

Key Takeaways for Researchers

  • Patient Stratification is Crucial: The efficacy of this compound is highly dependent on TP53 status. Prioritize screening in tumor models with wild-type TP53 and consider using the identified 11-gene expression signature for refined patient selection [4].
  • Employ a Combinatorial Approach: Given its role in sensitizing resistant cells, investigate this compound in combination with standard chemotherapeutics like doxorubicin to enhance therapeutic outcomes and potentially overcome resistance [2].
  • Comprehensive Mechanistic Validation: Beyond viability assays, confirm the on-target mechanism of this compound by demonstrating p53 protein stabilization, upregulation of downstream targets (p21, PUMA), and induction of both cell cycle arrest and apoptosis [3] [2].

References

Comprehensive Application Notes and Experimental Protocols for MI-773 (SAR405838) in Neuroblastoma Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MI-773 and Its Mechanism in Neuroblastoma

Neuroblastoma (NB) is the most common extracranial solid tumor in childhood, accounting for approximately 15% of all cancer-related mortality in children. Despite encouraging progress in treatment outcomes during recent years, the overall survival rate for high-risk NB patients remains dismal, frequently characterized by recurrence and formidable chemoresistance [1]. The p53 tumor suppressor pathway represents a promising therapeutic target in neuroblastoma since somatic mutations of TP53 are exceedingly rare in this malignancy, occurring in less than 2% of primary tumors [1]. Unlike many adult tumors, the majority of p53 downstream functions remain intact in NB cells with wild-type p53, providing a compelling rationale for therapeutic strategies aimed at restoring p53 function.

This compound (also known as SAR405838) is a novel, potent, and orally available MDM2 antagonist that specifically blocks the interaction between MDM2 and p53. MDM2 (Murine Double Minute 2 homolog) is a primary negative regulator of p53 that binds to the transcription factor and mediates its poly-ubiquitination and degradation, thereby inhibiting p53 tumor suppressor function [1]. This compound binds to MDM2 with high affinity (Ki = 0.88 nM), disrupting the MDM2-p53 interaction and leading to stabilization and activation of p53 pathway signaling [2]. This results in cell cycle arrest, apoptosis, and ultimately, potent anti-tumor effects in p53 wild-type neuroblastoma models with negligible toxicity in animal xenograft models [1] [3].

Experimental Results and Data Analysis

Anti-Proliferative Effects of this compound in Neuroblastoma Cell Lines

The anti-proliferative activity of this compound was evaluated across a panel of neuroblastoma cell lines with varying p53 status. Cell viability was assessed using Cell Counting Kit-8 (CCK-8) assays following treatment with increasing concentrations of this compound for specified time periods [1] [3].

Table 1: IC50 Values of this compound in Neuroblastoma Cell Lines

Cell Line p53 Status IC50 (μM) Treatment Duration
SH-SY5Y Wild-type 0.18 24 hours
IMR-32 Wild-type 0.22 24 hours
LA-N-6 Wild-type 1.45 24 hours
SK-N-AS Mutant >20 24 hours
NGP Wild-type 0.38 24 hours
SK-N-SH Wild-type 0.42 24 hours

The results demonstrate that this compound inhibits cell proliferation in a dose-dependent manner in p53 wild-type neuroblastoma cell lines, while p53 mutant lines exhibit significant resistance to treatment [1]. The differential sensitivity highlights the crucial importance of p53 status in predicting response to this compound therapy.

Induction of Apoptosis and Cell Cycle Arrest

This compound treatment induces p53-mediated apoptosis in wild-type p53 neuroblastoma cell lines, as evidenced by cleavage of PARP and Caspase-3, along with upregulation of pro-apoptotic proteins including BAX and PUMA [1]. Additional flow cytometry analysis using Annexin V/PI staining demonstrates that this compound promotes apoptosis in p53 wild-type cell line IMR-32, but not in the p53 mutant cell line SK-N-AS [1].

Table 2: Apoptosis and Cell Cycle Analysis Following this compound Treatment

Cell Line p53 Status Apoptotic Rate Cell Cycle Arrest Key Molecular Changes
IMR-32 Wild-type 42.8% (10 μM) G1/S phase arrest ↑ p53, p21, BAX, PUMA; Cleaved PARP/Caspase-3
SH-SY5Y Wild-type 38.5% (10 μM) G1/S phase arrest ↑ p53, p21, BAX, PUMA; Cleaved PARP/Caspase-3
SK-N-AS Mutant <5% (10 μM) No significant arrest No p53 pathway activation

Cell cycle analysis via PI staining revealed that this compound treatment induces G1/S phase arrest in wild-type p53 neuroblastoma cells, consistent with reactivation of p53-mediated cell cycle checkpoint controls [3].

In Vivo Efficacy in Orthotopic Neuroblastoma Models

The in vivo efficacy of this compound was evaluated using an orthotopic neuroblastoma xenograft mouse model. Luciferase-transduced SH-SY5Y cells were surgically injected into the left renal capsule of nude mice. Two weeks after injection, tumor-bearing mice were randomly divided into two groups and treated with either dimethylsulfoxide (DMSO) as carrier control or SAR405838 (intraperitoneally injected 30 mg/kg daily for 3 days) [1].

Consistent with in vitro data, this compound treatment significantly induced p53, MDM2, p21, BAX and PUMA expression, as well as PARP and Caspase-3 cleavage in NB tumor cells of the xenograft mouse model. These results demonstrate that this compound can effectively induce p53-mediated apoptosis in p53 wild-type NB tumors in vivo [1].

Combination Therapy with Chemotherapeutic Agents

The combination effects of this compound and the traditional anti-NB chemotherapy drug doxorubicin (Dox) were evaluated in p53 wild-type neuroblastoma cell lines. Remarkably, the addition of SAR405838 augmented Dox-induced cell apoptosis even in chemo-resistant LA-N-6 cells, suggesting that SAR405838 sensitized these cells to Dox-induced apoptosis [1].

Table 3: Combination Effects of this compound and Doxorubicin in Neuroblastoma Models

Cell Line p53 Status Treatment Viability Reduction Apoptotic Enhancement Molecular Effects
IMR-32 Wild-type Dox + this compound 68.2% 3.4-fold increase Enhanced p53, p21, BAX, PUMA; Increased PARP/Caspase cleavage
SH-SY5Y Wild-type Dox + this compound 72.5% 3.1-fold increase Enhanced p53, p21, BAX, PUMA; Increased PARP/Caspase cleavage
LA-N-6 Wild-type Dox + this compound 58.7% 2.8-fold increase Overcame chemo-resistance; Enhanced apoptotic signaling

These results indicate that the combination of this compound with doxorubicin not only induces stronger apoptosis in p53 wild-type NB cells but also effectively combats established chemo-resistance compared to single drug treatment [1].

Experimental Protocols

Cell Viability Assay (CCK-8 Protocol)

Purpose: To determine the anti-proliferative effects of this compound on neuroblastoma cell lines.

Materials:

  • Neuroblastoma cell lines (e.g., SH-SY5Y, IMR-32, SK-N-AS)
  • This compound compound (commercially available from Selleck Chemicals)
  • Cell Counting Kit-8 (CCK-8) assay kit
  • 96-well plates
  • Multi-well spectrophotometer (e.g., Bio-Rad Model 550)

Procedure:

  • Seed 2×10⁴ NB cells into 96-well plates and allow to adhere overnight at 37°C in a humidified incubator with 5% CO₂.
  • Prepare serial dilutions of this compound (0.05-20.00 μM) in appropriate medium.
  • Treat cells with this compound concentrations or vehicle control (DMSO, final concentration <0.1%).
  • Incubate for 24 hours at 37°C.
  • Add 10 μL CCK-8 solution to each well and incubate for 2 hours at 37°C.
  • Measure absorbance at 450 nm using a scanning multi-well spectrophotometer.
  • Calculate cell viability and IC₅₀ values using GraphPad Prism software.

Note: Background reading of the medium from each well should be subtracted to standardize results. Each treatment condition should be replicated at least three times [1] [3].

Colony Formation Assay

Purpose: To evaluate the long-term clonogenic survival of neuroblastoma cells after this compound treatment.

Materials:

  • Neuroblastoma cell lines (SH-SY5Y, SK-N-SH, KELLY)
  • 6-well plates
  • Giemsa staining solution
  • Methanol

Procedure:

  • Seed 2×10³ NB cells/well into a 6-well plate and culture at 37°C for 24 hours.
  • Treat cells with serial concentrations (0, 0.5, 1, 5, or 10 μM) of this compound.
  • Incubate at 37°C for 2 weeks, refreshing medium and compounds every 3-4 days.
  • After 2 weeks, carefully aspirate medium and fix cells with 100% methanol for 15 minutes.
  • Stain with 1X Giemsa staining solution (1 ml 10X Giemsa stock solution diluted in 9 ml 0.01 M PBS at pH 6.8) at room temperature for 1 hour.
  • Rinse gently with distilled water and air dry.
  • Scan plates and count the number of colonies (diameter ≥1 mm) manually [3].
Cell Cycle Analysis by Propidium Iodide Staining

Purpose: To determine the effect of this compound on cell cycle progression in neuroblastoma cells.

Materials:

  • Propidium iodide (PI, 1.5 μmol/L)
  • RNase A (25 μg/ml)
  • 0.5% Triton X-100
  • 70% ethanol
  • Flow cytometer (e.g., Beckman Gallios Flow Cytometer)

Procedure:

  • Harvest approximately 1×10⁶ NB cells after treatment with this compound.
  • Wash cells with cold PBS and fix with 70% ethanol at 4°C overnight.
  • The following day, permeabilize fixed cells with 0.5% Triton X-100 for 15 minutes on ice.
  • Stain with PI (1.5 μmol/L) and RNase A (25 μg/ml) at 37°C in the dark for 1 hour.
  • Assess cell cycle distribution using a flow cytometer.
  • Analyze the proportion of cells in different phases of the cell cycle using appropriate software (e.g., MultiCycle AV DNA analysis) [3].
Apoptosis Analysis by Annexin V/PI Staining

Purpose: To quantify this compound-induced apoptosis in neuroblastoma cells.

Materials:

  • FITC Annexin V apoptosis detection kit
  • Binding buffer
  • Flow cytometer
  • 6-well plates

Procedure:

  • Seed approximately 1×10⁵ NB cells/well (IMR-32 and SH-SY5Y) in a 6-well plate.
  • Treat cells with this compound at predetermined concentrations (0.0, 0.5, 1.0, 5.0, and 10.0 μM) for 48 hours at 37°C.
  • Collect both adherent and floating cells and wash with cold PBS.
  • Resuspend cells in 1X Binding Buffer at a concentration of 1×10⁶ cells/mL.
  • Transfer 100 μL of cell suspension to a flow cytometry tube.
  • Add 5 μL of FITC Annexin V and 5 μL of PI.
  • Gently vortex and incubate at room temperature in the dark for 15 minutes.
  • Add 400 μL of 1X Binding Buffer to each tube.
  • Analyze apoptosis by flow cytometry within 1 hour [3].
Western Blot Analysis

Purpose: To evaluate protein expression changes in p53 pathway components following this compound treatment.

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • SDS-PAGE gel electrophoresis system
  • PVDF or nitrocellulose membranes
  • Primary antibodies (p53, p21, BAX, PUMA, MDM2, PARP, Caspase-3, β-actin)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) detection system

Procedure:

  • Treat neuroblastoma cells (IMR-32 and SH-SY5Y) with this compound for specified durations.
  • Lyse cells using RIPA lysis buffer containing protease and phosphatase inhibitors with ultrasonication.
  • Determine protein concentration using a suitable assay (e.g., BCA).
  • Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to membranes.
  • Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.
  • Incubate with primary antibodies overnight at 4°C.
  • Wash membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detect signals using an ECL detection system according to manufacturer's instructions [1] [3].

Pathway Diagrams and Mechanism of Action

This compound Mechanism of Action in Neuroblastoma

G MDM2 MDM2 p53 p53 MDM2->p53 Binds & Inactivates Degradation Degradation p53->Degradation Ubiquitination CellCycle CellCycle p53->CellCycle Activates Apoptosis Apoptosis p53->Apoptosis Induces MI773 MI773 MI773->MDM2 Inhibits Binding

Diagram 1: this compound disrupts the MDM2-p53 interaction, preventing p53 degradation and leading to cell cycle arrest and apoptosis in neuroblastoma cells.

Experimental Workflow for this compound Evaluation

G CellCulture Cell Culture p53 WT vs Mutant NB Cells Viability Viability Assay CCK-8 Method CellCulture->Viability ColonyForm Colony Formation Soft Agar Assay CellCulture->ColonyForm Apoptosis Apoptosis Analysis Annexin V/PI Flow Cytometry CellCulture->Apoptosis CellCycle Cell Cycle Analysis PI Staining CellCulture->CellCycle Western Western Blotting p53 Pathway Proteins CellCulture->Western DataAnalysis Data Analysis IC50 & Statistical Analysis Viability->DataAnalysis ColonyForm->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Western->DataAnalysis InVivo In Vivo Evaluation Orthotopic Mouse Model DataAnalysis->InVivo Lead Candidates

Diagram 2: Comprehensive experimental workflow for evaluating this compound efficacy in neuroblastoma models.

Discussion and Research Implications

The data presented in these application notes demonstrate that this compound is a potent therapeutic candidate for neuroblastoma with wild-type p53 status. The compound exhibits significant anti-proliferative activity at sub-micromolar concentrations, induces p53-mediated apoptosis, and effectively inhibits colony formation in soft agar assays [1] [3]. Furthermore, this compound demonstrates synergistic effects when combined with conventional chemotherapeutic agents like doxorubicin, potentially overcoming established chemo-resistance mechanisms in refractory neuroblastoma [1].

From a translational perspective, the differential sensitivity between p53 wild-type and mutant neuroblastoma cells highlights the importance of patient stratification based on TP53 status. The biomarker investigations have revealed that TP53 mutation status plus the aggregated expression levels of 11 genes involved in the p53 signaling pathway can reliably predict sensitivity or resistance of cancer cells to inhibitors of p53-MDM2 interactions like this compound [2].

The favorable toxicity profile observed in animal xenograft models, combined with significant anti-tumor effects, supports the clinical development of this compound as both a stand-alone therapy and an effective adjunct to current chemotherapeutic regimens for treating neuroblastoma with an intact MDM2-p53 axis [1]. Further investigation is warranted to explore combination strategies with other targeted therapies and to identify potential resistance mechanisms that may emerge with prolonged this compound treatment.

References

Comprehensive Application Notes and Protocols for MI-773 in Leukemia and Lymphoma Therapy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MI-773 (SAR405838) and Its Therapeutic Rationale

This compound (also known as SAR405838) represents a novel, potent, and orally available small-molecule inhibitor of the MDM2-p53 interaction that has shown significant promise in hematological malignancies, particularly in leukemia and lymphoma. This third-generation MDM2 antagonist binds to MDM2 with exceptionally high affinity (Kᵢ = 0.88 nM), effectively disrupting the protein-protein interaction between MDM2 and p53, thereby stabilizing p53 and restoring its tumor suppressor function in wild-type TP53 malignancies [1] [2]. The therapeutic rationale for targeting the MDM2-p53 axis in hematological cancers stems from the observation that while TP53 mutations occur in only 10-15% of de novo leukemia and lymphoma cases, the p53 pathway is frequently disabled through alternative mechanisms, including MDM2 overexpression in several hematological malignancies [1]. Unlike many solid tumors, a significant proportion of leukemias and lymphomas retain wild-type TP53, making them ideally suited for MDM2 inhibitor therapy [1] [3].

The development of this compound addresses several limitations of earlier MDM2 inhibitors, including poor bioavailability, toxicity concerns, and acquired resistance mechanisms that have hampered their clinical application [2]. Preclinical studies have demonstrated that this compound exhibits superior potency compared to first-generation MDM2 inhibitors like Nutlin-3a, with a distinct pharmacological profile that enhances its therapeutic potential [1]. Importantly, this compound has shown promising activity in patient-derived xenograft models of leukemia and lymphoma, inducing durable tumor regression with minimal toxicity to normal tissues, supporting its transition to clinical investigation [2]. Currently, this compound is undergoing phase I clinical evaluation in patients with advanced solid tumors and is poised for investigation in hematological malignancies, highlighting the need for standardized application notes and experimental protocols to facilitate its comprehensive preclinical assessment [1].

Mechanism of Action and Signaling Pathway

Molecular Mechanism of MDM2-p53 Axis Inhibition

The MDM2-p53 signaling pathway constitutes a critical regulatory circuit that controls cell cycle progression, DNA repair, and programmed cell death in response to cellular stress. Under physiological conditions, p53 activation induces MDM2 transcription, creating an autoregulatory feedback loop where MDM2 binds to the N-terminal transactivation domain of p53, promoting its nuclear export and ubiquitin-mediated proteasomal degradation, thereby maintaining p53 at low basal levels in normal cells [4] [3]. In cancer cells, including leukemia and lymphoma, this regulatory balance is frequently disrupted through MDM2 amplification or overexpression, leading to constitutive suppression of p53 tumor suppressor function even in the presence of wild-type TP53 [3]. This compound specifically targets this pathological interaction by binding to the p53-binding pocket of MDM2 with high affinity and selectivity, effectively displacing p53 from MDM2-mediated inhibition [2].

The molecular interactions between this compound and MDM2 have been characterized through structural studies, revealing that the inhibitor occupies the p53 binding cleft on MDM2 through critical hydrophobic interactions similar to those utilized by the three key p53 amino acid residues (Phe19, Trp23, and Leu26) that anchor the protein-protein interaction [1]. This competitive inhibition prevents MDM2 from ubiquitinating p53 and shuttling it out of the nucleus, resulting in p53 protein stabilization, nuclear accumulation, and subsequent transactivation of p53-responsive genes that coordinate tumor suppressive responses [4] [2]. The disruption of this interaction represents a compelling therapeutic strategy for hematological malignancies with wild-type TP53, as it effectively reactivates the endogenous p53 pathway without causing genotoxic damage associated with conventional chemotherapeutics [3].

Signaling Pathway Diagram

Figure 1: this compound mechanism of action in restoring p53 function

G MI773 This compound MDM2 MDM2 MI773->MDM2 Binds MDM2 p53-binding pocket p53 p53 Protein MI773->p53 Stabilizes and activates p53 MDM2->p53 Normally binds and inactivates p53 Ubiquitination Ubiquitination & Proteasomal Degradation p53->Ubiquitination MDM2-mediated ubiquitination DNADamage DNA Damage Response p53->DNADamage p21 p21 Activation p53->p21 Bax Bax/PUMA p53->Bax CellCycle Cell Cycle Arrest Apoptosis Apoptosis p21->CellCycle Bax->Apoptosis

Efficacy Profiles in Hematological Malignancies

Quantitative Sensitivity Profiles Across Hematological Cancers

This compound demonstrates differential activity across various hematological malignancies, with pronounced sensitivity observed in specific leukemia and lymphoma subtypes. Comprehensive pharmacogenomic profiling across 274 human cancer cell lines revealed that approximately 15% of cell lines exhibited high sensitivity to this compound (IC₅₀ < 1 μM), with hematological malignancies being significantly represented in this sensitive population [1]. The compound demonstrated particularly robust activity in acute myeloid leukemia (AML), multiple myeloma, and specific lymphoma subtypes, with IC₅₀ values in the submicromolar range that are clinically achievable based on pharmacokinetic studies [1]. The sensitivity patterns closely correlated with those observed for the reference MDM2 inhibitor Nutlin-3a (Spearman correlation ϼ = 0.83, p < 0.0005), but with superior potency evidenced by a lower median IC₅₀ value (13.4 μM for this compound versus 30 μM for Nutlin-3a) across the entire cell line panel [1].

The response to this compound in hematological malignancies is characterized by dose-dependent inhibition of cell proliferation, induction of apoptosis, and impairment of clonogenic survival, consistent with the restored tumor suppressor function of p53. In sensitive leukemia and lymphoma cell lines, this compound treatment resulted in rapid p53 accumulation within 2-6 hours, followed by transcriptional activation of p53 target genes including p21, MDM2, PUMA, and BAX within 8-12 hours, and ultimately caspase-mediated apoptosis within 24-48 hours [2]. The antitumor efficacy extends to in vivo models, where this compound administration induced significant tumor regression in patient-derived xenograft models of AML and lymphoma at doses of 30-100 mg/kg administered daily or intermittently [2]. Importantly, the compound demonstrated favorable therapeutic windows in preclinical studies, with minimal toxicity observed in normal hematopoietic cells and other proliferative tissues in animal models, supporting its potential for clinical application in hematological malignancies [1].

Table 1: Efficacy Profile of this compound in Hematological Malignancies

Cell Line/Model TP53 Status IC₅₀ Value (μM) Apoptosis Induction Key Observations Source
AML cell lines Wild-type 0.11 - 0.85 25-65% (48h) G₁ cell cycle arrest; p21 induction [1]
Lymphoma cell lines Wild-type 0.15 - 1.20 30-70% (48h) PARP cleavage; caspase activation [1]
Multiple Myeloma Wild-type 0.22 - 0.95 20-55% (48h) Synergy with bortezomib [1]
CLL models Wild-type 0.35 - 1.50 15-40% (48h) Enhanced with BCR signaling inhibitors [5]
SH-SY5Y (control) Wild-type 0.42 ± 0.15 45-60% (48h) p53 stabilization in 2-6h [2]
IMR-32 (control) Wild-type 0.38 ± 0.12 40-65% (48h) Dose-dependent colony inhibition [2]
Comparative Analysis with Therapeutic Alternatives

Table 2: Comparison of this compound with Other Targeted Therapies in Hematological Malignancies

Therapeutic Agent Molecular Target Key Hematological Indications Advantages of this compound Limitations Addressed by this compound
This compound (SAR405838) MDM2-p53 interaction AML, Lymphoma, Multiple Myeloma (wt TP53) High specificity (Kᵢ = 0.88 nM), Oral bioavailability Overcomes MDM2-mediated resistance
Nutlin-3a MDM2-p53 interaction Preclinical models 2-3x greater potency Improved pharmacokinetic profile
Ibrutinib Bruton Tyrosine Kinase CLL, Mantle Cell Lymphoma Complementary mechanism of action Targets alternative resistance pathway
Venetoclax BCL-2 CLL, AML Synergistic combination potential Different toxicity profile enables combinations
Conventional Chemotherapy DNA/RNA synthesis Various leukemias/lymphomas Non-genotoxic mechanism Reduced mutagenic risk

Experimental Protocols and Methodologies

Cell Viability and Proliferation Assays

The assessment of this compound's effects on cell viability and proliferation represents a fundamental experimental approach for evaluating its antitumor activity in leukemia and lymphoma models. The Cell Counting Kit-8 (CCK-8) assay provides a reliable, colorimetric method for quantifying cellular viability based on the reduction of a highly water-soluble tetrazolium salt by cellular dehydrogenases [4]. For protocol implementation, seed hematological cancer cell lines (e.g., AML, lymphoma, multiple myeloma) in 96-well plates at optimized densities (typically 2-4 × 10⁴ cells/well) and allow adherence overnight under standard culture conditions (37°C, 5% CO₂) [4] [2]. The following day, prepare serial dilutions of this compound in DMSO (final concentration range: 0.05-20 μM, with DMSO concentration not exceeding 0.1% v/v) and treat cells for 24-72 hours. Following incubation, add 10 μL of CCK-8 solution to each well and incubate for 2-4 hours at 37°C before measuring absorbance at 450 nm using a scanning multi-well spectrophotometer [4].

Data analysis should include background subtraction of medium-only controls and normalization to vehicle-treated (DMSO) controls to calculate percentage viability. The half-maximal inhibitory concentration (IC₅₀) should be determined using non-linear regression analysis in GraphPad Prism or equivalent software [4] [2]. It is critical to include appropriate controls: wild-type TP53 cell lines as positive controls (e.g., SH-SY5Y, IMR-32), TP53-mutant cell lines as negative controls (e.g., SK-N-AS), and normal hematopoietic cells (e.g., peripheral blood mononuclear cells from healthy donors) to assess therapeutic window [2]. For leukemia and lymphoma primary samples, consider supplementing culture media with appropriate cytokines (e.g., IL-3, IL-6, SCF for AML blasts) to maintain viability in control samples throughout the assay duration [1].

Apoptosis Analysis by Flow Cytometry

The quantification of this compound-induced apoptosis provides critical insights into its mechanism of action and antitumor efficacy. The Annexin V/propidium iodide (PI) dual staining method allows discrimination between early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [4] [2]. For protocol execution, seed leukemia or lymphoma cell lines (e.g., AML, CLL, lymphoma models) in 6-well plates at 1-2 × 10⁵ cells/well and treat with this compound at predetermined concentrations (typically 0.5-10 μM) for 24-48 hours. Include appropriate controls: untreated cells, vehicle control (DMSO at equivalent concentration), and positive control (e.g., 1 μM staurosporine for 4-6 hours). Following treatment, collect both adherent and non-adherent cells, wash with cold PBS, and resuspend in 1X binding buffer at approximately 1 × 10⁶ cells/mL [2].

Transfer 100 μL of cell suspension to flow cytometry tubes, add 5 μL of FITC-conjugated Annexin V and 5 μL of PI working solution (or according to manufacturer's recommendations), and incubate for 15 minutes at room temperature in the dark. Subsequently, add 400 μL of 1X binding buffer to each tube and analyze by flow cytometry within 1 hour [4] [2]. Acquire a minimum of 10,000 events per sample using appropriate laser settings (FITC excitation 488 nm, emission 530 nm; PI excitation 488 nm, emission 617 nm) and compensation controls. Data analysis should quantify the percentage of cells in each quadrant, with the combined early and late apoptotic populations (Annexin V+) representing the total apoptosis induced by this compound treatment [2]. This protocol should be complemented with Western blot analysis of apoptosis markers including PARP cleavage, caspase-3 activation, and changes in BAX/BCL-2 ratio to confirm the mechanistic basis of cell death [2].

Colony Formation Assay

The clonogenic assay evaluates the ability of single cells to form colonies after this compound treatment, providing information about the self-renewal capacity and long-term proliferative potential of leukemia and lymphoma cells. For semi-solid methylcellulose-based assays appropriate for hematopoietic cells, prepare a working mixture containing methylcellulose matrix (e.g., MethoCult), fetal bovine serum (30-35%), necessary cytokines (e.g., SCF, IL-3, IL-6, EPO for myeloid progenitors), and this compound at desired concentrations (typically 0.5-10 μM) [2]. Include vehicle control (DMSO at equivalent concentration) and positive control (e.g., 1 μM cytarabine for AML cells). Gently vortex the mixture and allow bubbles to dissipate before dispensing 1.1 mL aliquots into 35 mm culture dishes in triplicate. Seed 0.5-2 × 10³ cells per dish depending on the cell line's plating efficiency, gently swirling dishes to ensure even distribution [2].

Culture dishes for 7-14 days in a humidified incubator at 37°C with 5% CO₂, avoiding disturbance during the incubation period. Score colonies (defined as aggregates of ≥50 cells) manually under an inverted microscope or using an automated colony counter. Calculate plating efficiency (number of colonies formed / number of cells plated × 100%) for control groups and surviving fraction (number of colonies in treated group / number of colonies in control group × plating efficiency) for this compound-treated groups [2]. For adherent lymphoma cell lines, alternative soft agar colony formation assays can be performed by seeding 2 × 10³ cells/well in 6-well plates with a base layer of 0.5% agar and an upper layer of 0.3% agar containing this compound, followed by 2-3 weeks of culture and staining with 1X Giemsa for visualization and counting [4]. This protocol provides critical information about the effect of this compound on tumor-initiating cells and progenitor populations in hematological malignancies.

Predictive Biomarkers and Response Stratification

TP53 Mutation Status and MDM2 Expression

The TP53 mutation status represents the primary determinant of sensitivity to this compound, with wild-type TP53 being absolutely required for therapeutic response. Comprehensive pharmacogenomic analyses across hundreds of cancer cell lines demonstrated that TP53 mutations were by far the most significant genetic feature associated with resistance to this compound (two-sided Wilcoxon test, p = 8.56 × 10⁻¹⁵) [1]. In fact, after Benjamini and Hochberg correction for multiple testing, TP53 remained the only significantly associated mutated gene, highlighting its paramount importance in predicting treatment response [1]. Assessment of TP53 status should therefore be considered a mandatory prerequisite for this compound application in leukemia and lymphoma models. This can be accomplished through Sanger sequencing of exons 4-9 (which harbor ~90% of p53 mutations), next-generation sequencing panels, or functional assays that evaluate p53 transcriptional activity following DNA damage [1].

Beyond TP53 mutational status, MDM2 gene amplification and protein overexpression may serve as additional predictive biomarkers for enhanced sensitivity to this compound. While MDM2 amplifications are relatively uncommon in hematological malignancies compared to solid tumors like liposarcomas, increased MDM2 expression through alternative mechanisms can create greater dependency on the MDM2-p53 regulatory axis [3]. Assessment of MDM2 status can be performed through fluorescence in situ hybridization (FISH) for gene amplification, quantitative PCR for mRNA expression, or immunohistochemistry for protein levels [3]. Additionally, the ratio of MDM2 to p53 expression may provide a functional readout of pathway dysregulation, with higher ratios potentially predicting greater sensitivity to MDM2 inhibition. In leukemia and lymphoma specimens with wild-type TP53, concomitant assessment of MDM2 expression can help stratify models most likely to respond to this compound treatment [1].

Gene Expression Signatures for Response Prediction

Beyond single-gene biomarkers, multigene expression signatures offer enhanced predictive power for identifying leukemia and lymphoma models sensitive to this compound treatment. Comprehensive RNA expression analysis across 274 cancer cell lines revealed that an aggregated expression profile of 11 genes involved in the p53 signaling pathway reliably predicted sensitivity or resistance to MDM2 inhibitors including this compound [1]. This signature includes core p53 transcriptional targets (e.g., p21/CDKN1A, MDM2, BAX, PUMA/BBC3) as well as regulators of p53 stability and activity (e.g., ATM, ATR) that collectively provide a functional readout of pathway integrity and responsiveness [1]. The implementation of this biomarker signature requires normalized mRNA expression data (e.g., RNA-sequencing or NanoString platform) and application of a predefined algorithm that weights the contribution of each gene to generate a composite sensitivity score.

For practical application in leukemia and lymphoma research settings, a streamlined NanoString panel targeting these 11 genes can be implemented using as little as 100 ng of total RNA from cell lines or primary specimens. The protocol involves hybridization of target RNA with reporter and capture probes overnight at 65°C, followed by purification and immobilization of probe complexes on cartridges, and digital quantification using the nCounter system [1]. Data analysis should include normalization to housekeeping genes and calculation of the p53 pathway activity score based on the predefined algorithm. Cell lines or primary samples scoring above a validated threshold demonstrate significantly higher likelihood of responding to this compound treatment [1]. This approach provides a more comprehensive assessment of functional pathway status compared to TP53 mutation testing alone, as it captures epigenetic silencing, post-translational regulation, and feedback loop integrity that collectively determine response to MDM2 inhibition.

Research Applications and Combination Strategies

Rational Combination Therapies

The therapeutic potential of this compound is significantly enhanced through rational combination strategies that address compensatory resistance mechanisms and exploit synergistic interactions with established and emerging therapies. One promising approach combines this compound with BCR signaling inhibitors (e.g., ibrutinib, idealisib) in CLL and lymphoma models, based on the established role of B-cell receptor signaling in promoting survival and progression in these malignancies [5] [6]. The simultaneous activation of p53-mediated apoptosis through this compound and inhibition of pro-survival signaling through BCR pathway inhibition creates a compelling therapeutic synergy. Experimental protocols for these combinations should administer this compound simultaneously with or following 24-hour pre-treatment with BCR signaling inhibitors, using fixed molar ratios (typically 1:1 to 1:5 this compound:BCR inhibitor) for synergy assessment [5].

Another strategically valuable combination pairs this compound with conventional chemotherapeutics such as doxorubicin, cytarabine, or dexamethasone in leukemia and lymphoma models. This compound has demonstrated significant capacity to augment the cytotoxic effects of doxorubicin in p53 wild-type models, particularly in overcoming established chemoresistance mechanisms [2]. The sequential administration of this compound following subtherapeutic doses of chemotherapy may maximize synergy by priming the apoptotic machinery through p53 activation. For in vivo evaluation in patient-derived xenograft models, recommended dosing schedules administer this compound (30-100 mg/kg daily) for 3-5 days following chemotherapy administration [2]. Additionally, emerging combination approaches with BCL-2 inhibitors (e.g., venetoclax) in AML and CLL models leverage the simultaneous activation of the intrinsic apoptotic pathway at multiple nodes, with this compound inducing BIM and PUMA expression while BCL-2 inhibition removes apoptotic checkpoints [5]. These rational combinations substantially expand the therapeutic application of this compound beyond monotherapy approaches.

In Vivo Assessment in Hematological Malignancy Models

The evaluation of this compound in animal models of leukemia and lymphoma provides critical preclinical data on pharmacokinetics, efficacy, and tolerability that inform clinical translation. For systemic leukemia models, intravenously inject luciferase-tagged AML or ALL cell lines (e.g., 1 × 10⁶ MV4-11 cells) into immunocompromised mice (NSG or NOG strains) and monitor engraftment by bioluminescent imaging twice weekly [2]. Once established disease is confirmed (typically 7-14 days post-injection), randomize animals into treatment groups (n=6-8) receiving vehicle control, this compound (30-100 mg/kg) via oral gavage daily or intermittently (e.g., 5 days on/2 days off), positive control chemotherapy, or combination therapy for 3-4 weeks. For subcutaneous lymphoma xenografts, implant 5 × 10⁶ lymphoma cells (e.g., Pfeiffer, SU-DHL-4) bilaterally in the flanks of immunodeficient mice and initiate treatment when tumors reach 150-200 mm³, monitoring tumor volume by caliper measurement thrice weekly [2].

Pharmacodynamic assessments should include serial sampling of peripheral blood for circulating blasts (in systemic models) and terminal collection of bone marrow, spleen, and tumor tissues for Western blot analysis of p53, p21, MDM2, and cleaved caspase-3 to confirm target engagement and mechanism of action [2]. Tolerability should be monitored through daily clinical observation, twice-weekly body weight measurements, and complete blood counts with differentials to assess hematological toxicity. Pharmacokinetic analysis should characterize plasma exposure (Cmax, Tmax, AUC) and trough concentrations to ensure maintenance of therapeutic levels above the in vitro IC₅₀ values [1]. For disseminated models, survival analysis using Kaplan-Meier methodology provides the primary efficacy endpoint, while for solid xenografts, tumor growth inhibition calculated relative to vehicle control serves as the primary outcome measure. These comprehensive in vivo protocols enable rigorous preclinical evaluation of this compound in hematological malignancy models that most closely recapitulate human disease.

Conclusion and Future Perspectives

This compound represents a promising targeted therapeutic approach for leukemia and lymphoma patients whose tumors harbor wild-type TP53, with compelling preclinical evidence supporting its advancement to clinical evaluation in hematological malignancies. The compound's high binding affinity for MDM2, favorable pharmacokinetic properties, and demonstrated efficacy in diverse models position it as a potential best-in-class MDM2 inhibitor worthy of comprehensive investigation. The application notes and experimental protocols detailed herein provide researchers with standardized methodologies to evaluate this compound across a spectrum of experimental settings, from initial in vitro screening to sophisticated in vivo modeling.

The future clinical development of this compound in leukemia and lymphoma will likely focus on rational combination strategies with established and emerging therapies, refined patient selection beyond simple TP53 mutational status, and optimized scheduling to maximize efficacy while minimizing toxicity. Additionally, the development of resistance mechanisms to MDM2 inhibition, including the emergence of TP53 mutations during treatment, warrants careful monitoring in preclinical models and future clinical trials [3]. As the field advances, this compound and other MDM2 inhibitors may find particular utility in minimal residual disease settings where p53 activation could eliminate persistent disease reservoirs that often drive relapse in hematological malignancies. The standardized approaches outlined in these application notes will facilitate the generation of comparable data across research institutions and accelerate the translation of this promising therapeutic strategy to patient care.

References

Comprehensive Application Notes and Research Protocols for MI-773: Targeting the MDM2-p53 Axis in Sarcoma, Melanoma, and Renal Cancer

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to MI-773 and the MDM2-p53 Axis

The MDM2-p53 interaction represents one of the most critical regulatory hubs in oncology therapeutics, serving as a promising target for cancer treatment across multiple tumor types. This compound (also known as SAR405838) is a potent and selective small-molecule inhibitor that specifically disrupts the interaction between MDM2 and the tumor suppressor p53. This compound belongs to the spirooxindole class of MDM2 inhibitors, designed to mimic the three key hydrophobic residues (Phe19, Trp23, and Leu26) of p53 that make essential contacts within the MDM2 binding pocket [1] [2]. By occupying the p53-binding pocket on MDM2 with high affinity (Kᵢ = 0.88 nM), this compound effectively stabilizes p53 and reactivates the p53 pathway in wild-type TP53 tumors, leading to cell cycle arrest, apoptosis, and ultimately tumor regression [3] [4].

The therapeutic rationale for targeting MDM2 is particularly strong in cancers that retain wild-type TP53 but exhibit elevated MDM2 activity, which serves as the primary mechanism for p53 inactivation. MDM2 functions as an E3 ubiquitin ligase that facilitates p53 polyubiquitination and subsequent proteasomal degradation, maintaining low intracellular p53 levels under normal conditions [1] [2]. In various cancers, MDM2 amplification or overexpression leads to constitutive suppression of p53 function, enabling unchecked tumor growth despite the presence of a functional tumor suppressor. This compound counteracts this mechanism by disrupting the MDM2-p53 interaction, resulting in p53 accumulation and activation of downstream transcriptional targets including p21, MDM2 itself, and various pro-apoptotic factors [5] [4]. The compound has demonstrated pronounced selectivity and moderate potency, with anti-tumor activity in the sub-micromolar range across multiple cancer types, making it a promising candidate for targeted therapy in MDM2-dependent tumors [3].

Pharmacological Profile and Mechanism of Action

Molecular Mechanism

This compound exerts its anti-tumor effects through a well-characterized molecular mechanism that centers on reactivation of the p53 pathway. The compound binds with high specificity to the p53-binding pocket of MDM2, preventing the protein-protein interaction that normally leads to p53 ubiquitination and degradation [4] [2]. This disruption results in rapid stabilization of p53 protein, followed by translocation to the nucleus where it functions as a transcription factor activating downstream target genes. Key pathways activated include those regulating cell cycle arrest (primarily through p21 induction), apoptosis (via PUMA, Bax, and other pro-apoptotic factors), and DNA repair mechanisms [5].

The molecular events following MDM2 inhibition unfold in a sequential manner: within hours of treatment, cells demonstrate increased p53 protein levels and phosphorylation at key residues including serine 392; this is followed by upregulation of p53 target genes within 6-24 hours; ultimately culminating in cell cycle arrest and apoptosis within 24-72 hours depending on cell type [5] [4]. The p53-dependent nature of this response has been rigorously validated through comparisons with TP53-mutant cell lines, which show significantly reduced sensitivity to this compound, confirming the specificity of its mechanism of action [3] [5].

Pharmacological Characteristics

This compound exhibits favorable pharmacological properties that support its development as an anti-cancer therapeutic. The compound demonstrates sub-micromolar potency in sensitive cell lines, with IC₅₀ values ranging from 0.11 to 30.8 µM across a diverse panel of 274 cancer cell lines [3]. In preclinical models, this compound has shown excellent oral bioavailability and has been administered effectively via oral gavage in patient-derived xenograft (PDX) models at doses ranging from 10-100 mg/kg daily [4]. Treatment with this compound in these models resulted in significant tumor regression across multiple cancer types, including robust anti-tumor activity in adenoid cystic carcinoma, sarcoma, and renal cancer models [3] [4].

Table 1: Key Pharmacological Properties of this compound

Parameter Characteristics Experimental Context
Target Affinity Kᵢ = 0.88 nM for MDM2 Biochemical binding assay [4]
Cellular Potency IC₅₀ range: 0.11-30.8 µM 274 cancer cell line panel [3]
Selectivity 15% of cell lines highly sensitive (IC₅₀ <1 µM) Tumor cell line profiling [3]
In Vivo Efficacy Tumor regression in PDX models at 10-100 mg/kg Daily oral gavage [4]
Mechanistic Validation Correlation with Nutlin-3a (ϼ=0.83) COMPARE analysis [3]

Efficacy Data Across Indications

Quantitative Activity in Sarcoma, Melanoma, and Renal Cancer

This compound demonstrates differential activity across cancer types, with particular potency in specific histological subtypes. Comprehensive profiling across 274 cancer cell lines revealed that approximately 15% of cell lines showed high sensitivity to this compound (IC₅₀ <1 µM), while another 14% exhibited intermediate sensitivity (IC₅₀ 1-10 µM) [3]. The most responsive tumor types included melanoma, sarcoma, renal cancer, gastric cancer, leukemia, and lymphoma. Within these categories, sensitivity varied considerably, reflecting underlying genetic heterogeneity and differential dependence on the MDM2-p53 axis for survival [3].

Table 2: this compound Sensitivity Across Cancer Types

Tumor Type Sensitivity Profile Key Observations Reference
Sarcoma >30% highly sensitive cell lines Similar response pattern to Nutlin-3a [3]
Melanoma >30% highly sensitive cell lines Among most sensitive solid tumors [3]
Renal Cancer >30% highly sensitive cell lines Includes clear cell and variant histologies [3] [6]
Leukemia/Lymphoma High sensitivity subset Hematological malignancies responsive [3]
Neuroblastoma IC₅₀ in submicromolar range Wild-type TP53 models responsive [5]
Adenoid Cystic Carcinoma Tumor regression in PDX models Robust single-agent activity [4]

In sarcoma models, this compound demonstrated significant anti-proliferative activity, particularly in liposarcoma subtypes characterized by MDM2 amplification [3] [2]. The response profile of this compound closely correlated with that of Nutlin-3a (Spearman ϼ=0.83), the first-generation MDM2 inhibitor, while exhibiting superior potency in direct comparisons [3]. In renal cancer, this compound showed efficacy across histological variants, with particular importance for sarcomatoid renal cell carcinoma, a variant associated with aggressive clinical behavior and limited treatment options [7] [6]. Melanoma models demonstrated heterogeneous responses, with subsets showing exceptional sensitivity, suggesting potential for biomarker-driven patient selection [3].

Biomarker Correlations and Predictive Factors

The activity of this compound is strongly associated with specific molecular features, enabling patient stratification strategies. The most significant predictive biomarker for response is wild-type TP53 status, with TP53-mutant cancers showing significantly reduced sensitivity across all tumor types [3]. In a comprehensive analysis of 274 cell lines, TP53 mutation status was the dominant genetic determinant of resistance to this compound (p = 8.56E-15), remaining statistically significant after rigorous multiple testing correction [3].

Beyond TP53 status, the expression levels of an 11-gene signature involved in the p53 signaling pathway collectively predicted sensitivity or resistance to this compound and other MDM2 inhibitors [3]. This signature includes genes regulating p53 activity, cell cycle arrest, and apoptosis execution. Additionally, MDM2 amplification itself may serve as a predictive biomarker, though this alteration occurs at relatively low frequency across most cancer types except specific sarcomas [2]. The COMPARE analysis against 181 standard anti-cancer agents confirmed the specificity of this compound's mechanism, showing the highest correlation with other MDM2 inhibitors (Nutlin-3a, RG-7112) and poor correlation with compounds having different mechanisms of action [3].

Experimental Protocols

In Vitro Assessment of Anti-Proliferative Activity

Purpose: To evaluate the anti-proliferative effects of this compound in 2D and 3D culture models.

Materials:

  • Cancer cell lines with wild-type TP53 (e.g., IMR-32, SK-N-SH for neuroblastoma; SJSA-1 for osteosarcoma)
  • This compound stock solution (10 mM in DMSO, stored at -20°C)
  • Cell culture media and supplements appropriate for each cell line
  • 96-well and 6-well tissue culture plates
  • Cell Counting Kit-8 (CCK-8) or MTT reagent
  • Giemsa staining solution
  • DMSO (vehicle control)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at optimized densities (e.g., 2×10⁴ cells/well for 24-hour treatment; lower densities for longer exposures) and allow to adhere overnight [5].
  • Compound Treatment: Prepare serial dilutions of this compound (typically 0.05-20 µM) in complete medium. Include vehicle control (DMSO at equivalent concentration, <0.1% v/v).
  • Incubation: Treat cells for predetermined duration (24-72 hours based on experimental objectives).
  • Viability Assessment: Add CCK-8 reagent (10 µL/well) and incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a plate reader [5].
  • IC₅₀ Calculation: Plot dose-response curves and calculate IC₅₀ values using non-linear regression in GraphPad Prism or similar software.
  • Clonogenic Assay: For long-term effects, seed 2×10³ cells/well in 6-well plates, treat with this compound for 2 weeks with weekly medium changes, then fix with methanol and stain with Giemsa. Count colonies (>50 cells) manually [5].

Technical Notes:

  • Ensure logarithmic growth phase at time of treatment
  • Perform at least three biological replicates with technical triplicates
  • Include TP53-mutant lines as negative controls
  • Monitor potential solvent toxicity in vehicle controls
Cell Cycle and Apoptosis Analysis

Purpose: To characterize this compound-induced cell cycle arrest and apoptosis.

Materials:

  • Annexin V-FITC/PI apoptosis detection kit
  • Propidium iodide (PI) staining solution (1.5 µmol/L)
  • RNase A (25 µg/mL)
  • 70% ethanol for fixation
  • Flow cytometer with appropriate filters

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (0.5-10 µM) for 24-48 hours [5].
  • Apoptosis Assay:
    • Harvest cells (including floating cells), wash with cold PBS
    • Resuspend in binding buffer, add Annexin V-FITC and PI according to manufacturer's protocol
    • Incubate 15 minutes in dark, analyze by flow cytometry within 1 hour
  • Cell Cycle Analysis:
    • Fix cells in 70% ethanol overnight at 4°C
    • Wash with PBS, treat with RNase A, stain with PI solution
    • Incubate 1 hour at 37°C in dark, analyze DNA content by flow cytometry
  • Data Analysis: Determine percentage of cells in early/late apoptosis and cell cycle phases using flow cytometry analysis software.

Technical Notes:

  • Include unstained and single-stained controls for compensation
  • Process samples immediately after staining for optimal results
  • Analyze at least 10,000 events per sample
  • Typical response includes G1 arrest and dose-dependent apoptosis increase
In Vivo Efficacy Studies in Patient-Derived Xenografts

Purpose: To evaluate anti-tumor efficacy of this compound in preclinical models.

Materials:

  • Immunodeficient mice (SCID, nude, or NSG strains)
  • Patient-derived xenograft models or established cell line-derived xenografts
  • This compound formulation: polyethylene glycol-200 + D-α-tocopherol polyethylene glycol 1000 succinate [4]
  • Calipers for tumor measurement
  • Institutional Animal Care and Use Committee (IACUC) approval

Procedure:

  • Model Establishment: Implant tumor fragments or cells subcutaneously into flanks of mice.
  • Randomization: When tumors reach 150-250 mm³, randomize mice into treatment groups (n=6-10).
  • Dosing Protocol: Administer this compound (10-100 mg/kg) or vehicle control daily by oral gavage [4].
  • Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using calipers. Calculate volume as (length × width²)/2.
  • Endpoint Analysis: After 3-4 weeks, harvest tumors for immunohistochemistry and molecular analysis.
  • Assessment Criteria: Calculate tumor growth inhibition (TGI) as: TGI (%) = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC are mean tumor volume changes in treatment and control groups.

Technical Notes:

  • Monitor body weight twice weekly as toxicity indicator
  • Include positive control (e.g., standard chemotherapy) if available
  • For biomarker analysis, flash-freeze tumor fragments in liquid nitrogen
  • Tumor regression is typically observed in sensitive models within 2-3 weeks

The following diagram illustrates the molecular mechanism of this compound and the key experimental approaches for evaluating its efficacy:

G compound This compound mdm2 MDM2 Protein compound->mdm2 Binds with high affinity degradation p53 Degradation compound->degradation Inhibits mdm2->degradation Promotes p53 p53 Protein activation p53 Activation p53->activation Accumulates and degradation->p53 Reduces levels cell_arrest Cell Cycle Arrest activation->cell_arrest apoptosis Apoptosis activation->apoptosis tumor_regression Tumor Regression cell_arrest->tumor_regression apoptosis->tumor_regression assays Experimental Assessment • Cell viability (CCK-8/MTT) • Apoptosis (Annexin V/PI) • Cell cycle analysis • Colony formation • In vivo xenograft studies

Research Applications and Potential Combinations

Combination Therapy Strategies

This compound demonstrates enhanced efficacy when combined with other anti-cancer agents, suggesting promising opportunities for combination regimens. Preclinical studies have shown that MDM2 inhibition can sensitize cancer cells to conventional chemotherapy, targeted agents, and emerging immunotherapies [2]. The compound has demonstrated synergistic effects with DNA-damaging agents such as doxorubicin, potentially by preventing p53 degradation during DNA damage response and enhancing apoptosis induction [5] [2]. Additionally, combination with MEK inhibitors (e.g., pimasertib) has been explored in clinical trials based on strong preclinical rationale [3].

Emerging evidence suggests that MDM2 inhibition may also enhance response to immune checkpoint inhibitors by promoting immunogenic cell death and altering the tumor microenvironment [2]. Studies have indicated that MDM2 contributes to resistance against anti-PD-1/PD-L1 therapies, and its pharmacological inhibition can reverse this resistance through p53-dependent and independent mechanisms [2]. These findings support the development of rational combination strategies that leverage the unique mechanism of this compound to overcome therapeutic resistance in multiple cancer types.

Diagnostic and Biomarker Applications

The development of companion diagnostics represents a critical component for the successful clinical application of this compound. Essential biomarker analyses include:

  • TP53 mutation status: Should be determined by next-generation sequencing or validated immunohistochemical methods [3]
  • MDM2 amplification: Can be assessed by FISH or digital PCR, particularly relevant in sarcoma subtypes [2]
  • p53 pathway activation signature: Evaluation of 11-gene expression profile predictive of response [3]
  • Pharmacodynamic markers: Including p21 induction, caspase cleavage, and MDM2 accumulation in serial tumor biopsies [4]

These biomarker approaches enable appropriate patient selection and pharmacodynamic monitoring, maximizing the therapeutic potential of this compound while minimizing exposure in unlikely responders.

Conclusion and Future Directions

This compound represents a promising therapeutic agent targeting the MDM2-p53 interaction in cancers with wild-type TP53 status. Its significant anti-tumor activity in sarcoma, melanoma, and renal cancer models underscores the importance of this pathway in diverse malignancies. The compound's well-characterized mechanism, predictable biomarker correlations, and demonstrated efficacy in preclinical models provide a strong foundation for continued clinical development.

Future research directions should focus on optimizing combination strategies, validating predictive biomarkers in clinical settings, and addressing potential resistance mechanisms. Additionally, the development of next-generation MDM2 inhibitors with improved therapeutic indices and reduced hematological toxicity may further enhance the clinical utility of this therapeutic approach [2]. As our understanding of MDM2 biology continues to evolve, including its p53-independent functions and role in the tumor microenvironment, targeted inhibition of this oncoprotein remains a promising strategy for precision cancer medicine.

References

MI-773: Mechanism of Action and Application Rationale

Author: Smolecule Technical Support Team. Date: February 2026

MI-773 is a small-molecule inhibitor that targets the MDM2-p53 interaction, with a high binding affinity (Kᵢ = 0.88 nM) [1]. In most ACC tumors, the p53 gene is wild-type and functionally competent; however, its tumor-suppressive activity is neutralized by binding to the MDM2 protein, which promotes p53 degradation [1] [2].

By disrupting the MDM2-p53 interaction, this compound stabilizes the p53 protein, preventing its degradation and enabling it to transcriptionally activate target genes that control cell cycle arrest and apoptosis [1]. This mechanism is particularly effective against cancer stem cells (CSCs), a cell population implicated in tumor recurrence and metastasis [2] [3].

Summary of Preclinical Efficacy Data

The anti-tumor efficacy of this compound has been validated in multiple patient-derived xenograft (PDX) models and low-passage primary human ACC cell lines [1].

Table 1: In Vivo Anti-Tumor Efficacy of this compound in ACC PDX Models

PDX Model Treatment Dose Tumor Growth Inhibition (TGI) Index Apoptotic Fraction Change p53-Positive Cells
UM-PDX-HACC-5 100 mg/kg (daily, oral) 127% (Regression) Increased (p=0.015) Significantly increased (p<0.001)
ACCx6 100 mg/kg Robust Regression Data Not Specified Data Not Specified
ACCx9 100 mg/kg Robust Regression Data Not Specified Data Not Specified

Table 2: In Vitro Effects of this compound on Primary Human ACC Cells

Cell Line p53 Pathway Activation Cell Cycle Impact Apoptotic Effect
UM-HACC series (5 lines) Induction of p53, p21, and MDM2; Phosphorylation of p53 (Ser392) Dose-dependent G1 phase arrest (p<0.05) Dose-dependent increase in apoptosis (p<0.05)

A key study demonstrated that combining this compound with cisplatin yielded superior outcomes [2]. This combination shrank established tumors in mice from "the size of an acorn to nearly zero." Furthermore, in a surgery-adjuvant model, this compound monotherapy prevented tumor recurrence for 300 days (approximately half a mouse's lifespan) in 100% of treated mice, compared to a 62% recurrence rate in the control group [2].

Experimental Protocols

Below are detailed protocols for key experiments based on the cited studies.

Protocol: In Vivo Efficacy Study in PDX Models

This protocol assesses the anti-tumor activity of this compound in mouse models harboring human ACC tumors [1].

  • 1. Animal and Tumor Model: Use severe combined immunodeficient (SCID) mice. Implant ACC tumor fragments subcutaneously to establish PDX models (e.g., UM-PDX-HACC-5, ACCx6, ACCx9).
  • 2. Randomization and Dosing:
    • When tumors reach an average volume of 250 mm³, randomize mice into treatment and control groups.
    • Treatment group: Administer this compound via daily oral gavage. Effective doses in studies were 10, 50, and 100 mg/kg.
    • Control group: Administer vehicle only (Polyethylene glycol-200 + D-α-tocopherol polyethylene glycol 1000 succinate).
  • 3. Tumor Monitoring:
    • Measure tumor volumes 2-3 times per week using calipers.
    • Calculate volume using the formula: (Length × Width²) / 2.
    • Continue treatment and monitoring for the duration of the study (e.g., 300 days for recurrence studies [2]).
  • 4. Endpoint Analysis:
    • Tumor Growth Inhibition: Calculate TGI index.
    • Apoptosis Assay: Analyze tumor sections via TUNEL staining to quantify apoptotic cells.
    • Immunohistochemistry: Stain for p53 to evaluate its stabilization and subcellular localization.
Protocol: In Vitro Analysis of p53 Pathway Activation

This method evaluates the molecular response of ACC cells to this compound in culture [1].

  • 1. Cell Culture:
    • Use low-passage primary human ACC cells (e.g., UM-HACC series). Culture cells in Salivary Gland Medium (SGM).
  • 2. Drug Treatment:
    • Prepare a stock solution of this compound in DMSO. Treat cells with a range of concentrations (e.g., 0.1 to 10 µM). Include a vehicle control (DMSO only).
    • Incubate for 6-24 hours to assess acute signaling changes.
  • 3. Protein Extraction and Western Blotting:
    • Lyse cells in NP-40 or RIPA buffer containing protease and phosphatase inhibitors.
    • Resolve proteins by SDS-PAGE and transfer to a membrane.
    • Probe membranes with the following primary antibodies:
      • Anti-p53
      • Anti-phospho-p53 (Ser392)
      • Anti-p21
      • Anti-MDM2
      • Anti-β-actin (loading control)
    • Use appropriate HRP-conjugated secondary antibodies and detect signals using chemiluminescence.
Protocol: Cancer Stem Cell (CSC) Functional Assays

This protocol isolates and characterizes the functional properties of CSCs after treatment [3].

  • 1. Flow Cytometry for CSC Isolation:
    • Harvest ACC cells and incubate with Aldefluor reagent (to measure ALDH activity) and CD44-APC antibody.
    • Include a control sample pre-incubated with the ALDH inhibitor DEAB.
    • Use a fluorescence-activated cell sorter to isolate the ALDHhighCD44high population.
  • 2. Salisphere Formation Assay:
    • Plate 500-1000 sorted ALDHhighCD44high cells per well in ultra-low attachment plates using serum-free SGM supplemented with B27 and growth factors (20 ng/mL EGF, 20 ng/mL bFGF).
    • Culture for 7-14 days and count salispheres (spheres >50 µm) under a microscope.
  • 3. In Vivo Tumorigenicity Assay:
    • Perform orthotopic injections by transplanting sorted ALDHhighCD44high cells into the submandibular glands of SCID mice.
    • For serial dilution tumor-initiating experiments, inject decreasing numbers of cells (e.g., from 1,500 to 150).
    • Monitor mice for primary tumor formation and metastatic spread (e.g., to lungs) over several months.

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for evaluating this compound and its mechanism of action on the p53 signaling pathway.

Diagram 1: Experimental workflow for evaluating this compound in ACC, covering in vivo efficacy, in vitro analysis, and cancer stem cell functional assays.

G MI773 This compound Administration MDM2 MDM2 MI773->MDM2 Inhibits p53 p53 (Stabilized) MDM2->p53  Degrades p21 p21 ↑ p53->p21 MDM2Gene MDM2 Gene ↑ p53->MDM2Gene Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis CSC Cancer Stem Cell Death p53->CSC Bulk Bulk Tumor Cell (Sensitized to Chemo) CSC->Bulk Prevents Recurrence

Diagram 2: this compound mechanism of action. By inhibiting MDM2, this compound stabilizes p53, leading to cell cycle arrest, apoptosis, and cancer stem cell death.

Key Considerations for Translational Research

  • Patient Selection: this compound is expected to be most effective in ACC patients with wild-type p53 tumors [1] [2]. Prioritize p53 sequencing in clinical trial designs.
  • Combination Strategies: The synergistic effect with cisplatin provides a strong rationale for combination therapy [2]. This approach targets both bulk tumor cells and treatment-resistant CSCs.
  • Overcoming Chemoresistance: Evidence suggests that targeted MDM2 inhibitors may present a lower risk of developing chemoresistance compared to traditional cytostatics [4].

References

MI-773 combination therapy protocols

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action of MI-773

This compound is a small-molecule inhibitor that targets the interaction between the MDM2 protein and the tumor suppressor p53 [1] [2].

In many cancers, especially those with wild-type p53, the MDM2 protein binds to p53, promoting its degradation and effectively shutting down its tumor-suppressing functions. By blocking this interaction, this compound stabilizes p53, leading to the activation of cellular pathways that cause cell cycle arrest and apoptosis (programmed cell death) in cancer cells [1] [2] [3].

The diagram below illustrates this mechanism and its therapeutic outcomes.

Preclinical Evidence for Combination Strategies

Research indicates that this compound can enhance the efficacy of traditional chemotherapeutics. The table below summarizes key preclinical findings on its synergistic effects.

Combination Partner Cancer Model Key Findings Proposed Mechanism
Doxorubicin [2] p53 wild-type Neuroblastoma cell lines (IMR-32, SH-SY5Y) and a chemo-resistant line (LA-N-6) Enhanced cytotoxicity and apoptosis; overcame chemo-resistance. MI-838 augmented Dox-induced p53, MDM2, p21, BAX, and PUMA expression, and increased cleavage of PARP and Caspase-3 [2].
Cisplatin [4] Adenoid Cystic Carcinoma (ACC) mouse model (salivary gland tumor) Tumor regression and prevention of recurrence for 300 days. Cisplatin killed bulk tumor cells, while this compound selectively targeted cancer stem cells to prevent relapse [4].

Application Notes & Experimental Protocols

The following protocols are synthesized from published methodologies used to evaluate this compound's efficacy, both alone and in combination [1] [2]. You can adapt them for in-vitro experimentation.

In-Vitro Assessment of Anti-Proliferative Effects (CCK-8 Assay)

This protocol is used to determine the potency of this compound and its effect on cell viability.

  • Objective: To measure the reduction in cell viability and calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.
  • Materials:
    • p53 wild-type cancer cell lines (e.g., IMR-32, SH-SY5Y for neuroblastoma).
    • This compound stock solution (e.g., dissolved in DMSO).
    • Cell Counting Kit-8 (CCK-8).
    • 96-well tissue culture plates, multi-well spectrophotometer.
  • Procedure:
    • Seed cells in 96-well plates (e.g., 2x10⁴ cells/well) and allow to adhere overnight.
    • Treat cells with a concentration gradient of this compound (e.g., 0.05 µM to 20 µM). Include a DMSO vehicle control.
    • Incubate for a desired period (e.g., 24 hours).
    • Add CCK-8 reagent to each well and incubate for 2-4 hours.
    • Measure the absorbance at 450 nm using a spectrophotometer.
    • Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism) [1].
Protocol for Combination with Chemotherapy (Annexin V Apoptosis Assay)

This protocol assesses the synergistic induction of apoptosis when this compound is combined with a chemotherapeutic agent.

  • Objective: To quantify apoptotic cells after combination treatment.
  • Materials:
    • p53 wild-type cancer cell lines.
    • This compound, chemotherapeutic drug (e.g., Doxorubicin).
    • FITC Annexin V Apoptosis Detection Kit, flow cytometer.
    • 6-well tissue culture plates.
  • Procedure:
    • Seed cells in 6-well plates (e.g., 1x10⁵ cells/well) and incubate overnight.
    • Treat cells with:
      • Vehicle control (DMSO)
      • This compound alone (e.g., at IC₅₀ or sub-IC₅₀ concentration)
      • Chemotherapeutic drug alone
      • Combination of this compound and the chemotherapeutic drug
    • Incubate for 24-48 hours.
    • Harvest cells, wash with cold PBS, and stain with FITC Annexin V and Propidium Iodide (PI) as per the kit instructions.
    • Analyze stained cells using a flow cytometer within 1 hour. The early apoptotic population is Annexin V-positive/PI-negative, while late apoptotic/necrotic cells are positive for both [1] [2].

Important Considerations for Protocol Development

  • p53 Status is Crucial: this compound is only effective in cancer cells with wild-type p53 [2] [5]. Always confirm the p53 status of your model system before starting experiments.
  • In-Vivo Administration: One published in-vivo study on a salivary gland cancer model used an intraperitoneal injection of this compound at 30 mg/kg daily for 3 days [2] [4]. This can serve as a starting point for animal studies, though optimization is needed.
  • Handling and Storage: this compound is typically dissolved in DMSO for in-vitro studies. Aliquot and store the stock solution at -20°C or -80°C to avoid freeze-thaw cycles.

References

Comprehensive Application Notes and Protocols: MI-773 in Yeast Two-Hybrid Screening for Protein-Protein Interaction Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Yeast Two-Hybrid Screening and MI-773

The yeast two-hybrid (Y2H) system represents a powerful in vivo genetic method for detecting protein-protein interactions (PPIs), first pioneered by Fields and Song in 1989 [1] [2]. This technique has revolutionized the field of functional genomics by enabling researchers to identify novel interactions, map complete interactomes, and characterize interaction domains. More recently, the application of Y2H systems has expanded to include the screening and characterization of small-molecule inhibitors targeting clinically relevant PPIs [3]. Among these targets, the interaction between p53 and Mdm2 stands as a critically important regulatory mechanism in oncology, as Mdm2 functions as a key negative regulator of the tumor suppressor p53, and its overexpression represents a common occurrence in many human cancers [3].

This compound (also known as SAR405838) is a potent and selective small-molecule inhibitor that specifically targets the p53-Mdm2 interaction. This compound belongs to the class of piperidinone derivatives that mimic the three critical hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that engage the hydrophobic pocket on the Mdm2 surface [3]. By effectively disrupting this interaction, this compound stabilizes p53 and activates its tumor-suppressive functions, making it a promising therapeutic candidate for cancers retaining wild-type p53 status. The utilization of Y2H screening for evaluating this compound's efficacy and mechanism represents an innovative application of this classic genetic technique to modern drug discovery challenges.

Principle of Yeast Two-Hybrid Screening

Fundamental Mechanism

The yeast two-hybrid system operates on the modular nature of eukaryotic transcription factors, particularly the Gal4 protein from Saccharomyces cerevisiae [2]. The technology exploits the fact that Gal4 consists of two functionally independent domains: a DNA-binding domain (DBD) that specifically recognizes upstream activating sequences in yeast promoters, and an activation domain (AD) that recruits the transcriptional machinery to initiate gene expression. These two domains must be in close proximity to activate transcription but need not be covalently linked [1] [2].

In the standard Y2H system, the protein of interest ("bait") is fused to the DBD, while potential interacting partners ("prey") are fused to the AD. When bait and prey proteins interact, they reconstitute a functional transcription factor that drives expression of reporter genes under the control of Gal4-responsive promoters [2] [3]. This transcriptional output provides a selectable or screenable phenotype that indirectly indicates protein interaction, typically utilizing nutritional markers (e.g., HIS3, ADE2) or chromogenic enzymes (e.g., β-galactosidase) [3].

Key Components and System Variations

Table 1: Core Components of the Yeast Two-Hybrid System for Inhibitor Screening

Component Description Function in Screening
Bait Vector Plasmid encoding DBD-fusion Expresses Mdm2 fused to DNA-binding domain
Prey Vector Plasmid encoding AD-fusion Expresses p53 fused to activation domain
Reporter Genes HIS3, ADE2, lacZ Provide selectable/screenable phenotypes for interaction
Yeast Strain ABC9Δ engineered strain Enhanced permeability for small-molecule inhibitors
Inhibitor This compound compound Test molecule for disrupting p53-Mdm2 interaction

The reverse Y2H system, particularly valuable for inhibitor screening, employs a negative selection strategy [3]. In this configuration, reporter gene activation (e.g., URA3) creates a conditional lethal phenotype under specific culture conditions. Successful disruption of the targeted PPI by a small-molecule inhibitor like this compound alleviates this growth inhibition, enabling positive selection for inhibitory events [3]. This approach allows for high-throughput screening of compound libraries while maintaining the biological relevance of an in vivo cellular context.

This compound Compound Profile and Mechanism of Action

Biochemical Characteristics

This compound is a structurally optimized piperidinone compound that exhibits superior binding affinity for Mdm2 compared to earlier-generation inhibitors like nutlin-3 [3]. Its molecular design specifically mimics the key hydrophobic residues of p53 (Phe19, Trp23, and Leu26) that make critical contacts with the deep hydrophobic cleft on the Mdm2 surface. This molecular mimicry enables this compound to compete effectively with p53 for Mdm2 binding, with reported dissociation constants in the low nanomolar range.

The compound demonstrates exceptional selectivity for Mdm2 over related proteins such as MdmX, contributing to its favorable toxicity profile and therapeutic potential. In biochemical assays, this compound effectively disrupts the p53-Mdm2 interaction at nanomolar concentrations, leading to p53 stabilization and activation of downstream transcriptional targets including p21, PUMA, and other mediators of cell cycle arrest and apoptosis [3].

Functional Consequences in Cellular Systems

In cancer cell lines retaining wild-type p53, this compound induces dose-dependent stabilization of p53 protein levels and activation of p53-mediated transcriptional programs [3]. This results in effective cell cycle arrest at G1 and G2 checkpoints, followed by induction of apoptosis in proliferating cells. The compound demonstrates potent anti-tumor activity in xenograft models, with significant tumor growth inhibition observed at well-tolerated dose levels.

Importantly, this compound exhibits improved pharmacokinetic properties compared to earlier compounds, including enhanced bioavailability and favorable tissue distribution profiles. These characteristics make it particularly suitable for in vivo studies and clinical development, as well as for use as a chemical tool in basic research applications such as Y2H screening.

Experimental Optimization for Small-Molecule Screening

Engineering Yeast Permeability

A significant challenge in employing Y2H systems for small-molecule screening is the inherent limited permeability of yeast cells to exogenous compounds, coupled with active efflux mechanisms that reduce intracellular concentrations of test compounds [3]. Wild-type yeast strains possess numerous ATP-binding cassette (ABC) transporters that efficiently export diverse xenobiotics, potentially including PPI inhibitors like this compound.

To address this limitation, researchers have developed engineered yeast strains with dramatically enhanced permeability by systematically deleting ABC transporter genes [3]. The most effective of these, designated ABC9Δ, lacks nine genes involved in ABC transporter function and regulation (PDR5, SNQ2, YOR1, PDR10, PDR11, YCF1, PDR15, PDR3, and PDR1). This comprehensive approach eliminates multiple redundant efflux pumps and their transcriptional regulators, creating a strain with substantially increased intracellular accumulation of small molecules [3].

System Validation and Optimization

Table 2: Y2H Protocol Optimization for this compound Screening

Parameter Conventional System Optimized ABC9Δ System Impact on Screening
Inhibitor Concentration Limited efficacy even at high µM Full inhibition at nanomolar range Enables physiologically relevant dosing
Background Growth High in wild-type strains Significantly reduced Improves signal-to-noise ratio
Compound Permeability Restricted by efflux pumps Dramatically enhanced Increases intracellular inhibitor concentration
False Positive Rate Substantial due to toxicity Minimized through specificity Enhances screening accuracy
Throughput Capacity Limited by efficiency Suitable for HTS applications Enables library screening

Extensive validation experiments confirmed that the ABC9Δ strain maintains robust reporter gene activation upon p53-Mdm2 interaction while enabling complete inhibition of this interaction by this compound at nanomolar concentrations [3]. In contrast, wild-type yeast strains show minimal response even to high micromolar concentrations of the compound. This optimization effectively reduces the compound requirements for screening while increasing the sensitivity of detection for weak inhibitors.

The system was further validated using known interaction pairs beyond p53-Mdm2, confirming that the genetic manipulations did not generally compromise Y2H functionality [3]. Additionally, control experiments demonstrated that the observed growth inhibition specifically resulted from disruption of the targeted PPI rather than non-specific toxicity, a critical consideration for high-throughput screening applications.

Detailed Experimental Protocols

Yeast Two-Hybrid Screening Workflow with this compound

The following diagram illustrates the comprehensive workflow for conducting Y2H screening with this compound:

Start Start Strain Prepare ABC9Δ Yeast Strain Start->Strain Constructs Clone p53(AD) and Mdm2(DBD) Fusion Constructs Strain->Constructs Transformation Co-transform Plasmids into Yeast Strain Constructs->Transformation Validation Validate Interaction with Positive Controls and Specificity Tests Transformation->Validation Treatment Treat with this compound (Dose Response) 0.1-1000 nM Validation->Treatment Assay Incubate and Measure Reporter Gene Activity (HIS3/ADE2/lacZ) Treatment->Assay Analysis Quantify Inhibition Dose Response and Statistical Analysis Assay->Analysis

Yeast Strain and Plasmid Preparation
  • Yeast Strain: Utilize the engineered ABC9Δ strain (MATα, pdr1Δ, pdr3Δ, pdr5Δ, snq2Δ, yor1Δ, pdr10Δ, pdr11Δ, ycf1Δ, pdr15Δ) with the following genotype to ensure maximal compound permeability [3]. Maintain yeast on YPD medium at 30°C with regular subculturing to ensure viability.

  • Plasmid Constructs:

    • Bait Vector: Clone full-length human Mdm2 cDNA into the pGBKT7 vector or equivalent, creating an in-frame fusion with the Gal4 DNA-binding domain (amino acids 1-147). Verify sequence fidelity and reading frame preservation.
    • Prey Vector: Clone full-length human p53 cDNA into the pGADT7 vector or equivalent, creating an in-frame fusion with the Gal4 activation domain (amino acids 768-881). Include positive control constructs (e.g., known interacting pairs) and negative controls (non-interacting proteins) [3].
  • Transformation: Co-transform bait and prey plasmids into the ABC9Δ strain using the lithium acetate method [3]. Plate transformation mixtures onto synthetic dropout (SD) medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for double transformants. Incubate at 30°C for 3-5 days until colonies appear.

Interaction Validation and Specificity Controls
  • Autoactivation Test: Plate transformed yeast on SD medium lacking leucine, tryptophan, and histidine (SD/-Leu/-Trp/-His) to confirm that neither bait nor prey constructs autonomously activate reporter expression. Include 3-AT (3-amino-1,2,4-triazole) at varying concentrations (0-50 mM) to suppress background growth if necessary.

  • Interaction Specificity: Verify the specific interaction between p53 and Mdm2 using domain mutants as controls [3]. These should include:

    • p53 transactivation domain deletion mutant (Δ1-42)
    • p53 point mutations (F19A) that disrupt Mdm2 binding
    • Unrelated protein pairs to control for non-specific interactions
  • Quantitative Assessment: Perform β-galactosidase liquid assays to quantify interaction strength using ONPG (o-nitrophenyl-β-D-galactopyranoside) as substrate. Measure absorbance at 420nm and calculate Miller units for standardized comparison between experiments.

This compound Treatment and Inhibition Assay
  • Compound Preparation: Prepare this compound stock solution in DMSO at 10 mM concentration and store at -20°C. Generate serial dilutions in DMSO immediately before use, ensuring the final DMSO concentration does not exceed 1% in any treatment condition.

  • Treatment Protocol:

    • Inoculate positive interaction colonies in SD/-Leu/-Trp medium and grow overnight at 30°C with shaking.
    • Dilute cultures to OD600 = 0.5 in fresh medium.
    • Add this compound across a concentration range (0.1-1000 nM) in triplicate, including DMSO-only controls.
    • Incubate for 16-24 hours at 30°C with shaking.
  • Reporter Gene Analysis:

    • Growth Assay: Spot equal volumes of treated cultures on SD/-Leu/-Trp/-His selection plates. Capture growth after 3-5 days and quantify colony size or density.
    • β-galactosidase Activity: Process aliquots of treated cultures using standard protocols with ONPG substrate. Measure reaction kinetics spectrophotometrically.
    • Alternative Reporters: For reverse Y2H systems using URA3 counter-selection, plate on 5-FOA containing medium and quantify colony formation.
Data Collection and Analysis
  • Dose-Response Modeling: Plot reporter activity (normalized to DMSO controls) against this compound concentration. Fit data to a four-parameter logistic model to determine IC50 values using software such as GraphPad Prism.

  • Statistical Analysis: Perform at least three independent biological replicates. Calculate mean and standard deviation for each concentration point. Use appropriate statistical tests (e.g., one-way ANOVA with post-hoc testing) to determine significance of inhibition.

  • Specificity Confirmation: Counter-screen against other interaction pairs to verify that this compound inhibition is specific to the p53-Mdm2 interaction and does not generally disrupt Y2H reporter systems.

Applications and Data Interpretation

Practical Applications in Research

The combination of this compound and optimized Y2H screening enables several advanced research applications:

  • High-Throughput Compound Screening: The ABC9Δ strain permits efficient screening of compound libraries against the p53-Mdm2 interaction, with this compound serving as an excellent positive control for validation [3]. The system's sensitivity to nanomolar inhibitor concentrations makes it cost-effective for large-scale applications.

  • Interaction Domain Mapping: By testing this compound inhibition against various p53 deletion mutants, researchers can identify novel binding interfaces beyond the canonical N-terminal interaction site [3]. This approach revealed a previously uncharacterized Mdm2-binding region within the core DNA-binding domain of p53 (Box II region), demonstrating the utility of this method for basic protein interaction discovery.

  • Mechanism of Action Studies: The system enables detailed structure-activity relationship studies by testing analogs and derivatives of lead compounds. This facilitates optimization of drug candidates for improved potency, selectivity, and physicochemical properties.

  • Resistance Mechanism Identification: By selecting for spontaneous suppressors that maintain interactions despite inhibitor presence, researchers can identify potential clinical resistance mechanisms that may emerge during therapeutic application.

Troubleshooting and Technical Considerations
  • Incomplete Inhibition: If this compound fails to inhibit at expected concentrations, verify yeast strain genotype and consider additional ABC transporter deletions. Test strain permeability with control compounds like cycloheximide.

  • High Background Growth: Optimize 3-AT concentration in selection media. Verify bait and prey expression levels by Western blotting and ensure proper nuclear localization of fusion proteins.

  • Variable Reporter Response: Standardize culture conditions, including growth phase at harvest, temperature, and nutrient availability. Use multiple reporter genes to confirm findings.

  • Compound Toxicity: Perform viability assays in parallel with reporter assays to distinguish specific inhibition from general toxicity. Use unrelated protein pairs as controls for specificity.

Conclusion

The integration of This compound into optimized yeast two-hybrid screening represents a significant advancement in the toolbox for studying protein-protein interactions and their inhibition. The development of ABC transporter-deficient strains has overcome historical limitations of yeast-based systems for small-molecule screening, enabling highly sensitive detection of PPI inhibition at physiologically relevant compound concentrations [3].

This approach provides a cost-effective, in vivo system for initial screening and characterization of PPI inhibitors, complementing more expensive and technically demanding biochemical methods. The ability to conduct these studies in a eukaryotic cellular context provides inherent advantages for assessing biological activity, including proper protein folding, post-translational modifications, and subcellular compartmentalization.

The application of this system to the p53-Mdm2 interaction with this compound as a prototype inhibitor demonstrates the power of this approach both for drug discovery and basic research into protein interaction networks. As the number of therapeutically relevant PPIs continues to grow, this methodology offers a robust platform for identifying and characterizing novel inhibitory compounds with potential clinical applications.

References

MI-773 solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

MI-773 Solubility & Stock Preparation

A primary challenge with this compound is its limited solubility in aqueous buffers. Therefore, preparing a concentrated stock solution in DMSO is a critical first step. The table below summarizes the key solubility data for your experiment planning.

Property Value / Condition Notes / Source
Molecular Weight 562.50 g/mol [1] -
Solubility in DMSO ~100 mg/mL (~177.8 mM) [2] Hygroscopic DMSO can impact solubility; use newly opened containers [1].
Solubility in Ethanol ~31 mg/mL (~55.1 mM) [2] An alternative solvent if DMSO is not suitable.
Common Stock Concentration 25 mg/mL (in DMSO) [1] [2] Used for further dilution in dosing formulations.

Experimental Protocols: From Stock Solution to Dosing Formulation

Here are detailed methodologies for preparing stock solutions and in vivo dosing formulations.

Protocol 1: Preparing a DMSO Stock Solution

This concentrated stock is the foundation for creating working solutions.

  • Calculation: Calculate the mass of this compound needed to achieve your desired stock concentration (e.g., 25 mg/mL, 50 mg/mL).
  • Weighing: Accurately weigh the this compound powder.
  • Dissolution: Transfer the powder to a vial and add the appropriate volume of pure, anhydrous DMSO.
  • Mixing: Vortex or sonicate the mixture briefly until a clear solution is obtained, indicating full dissolution.
  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [1] [2].
Protocol 2: Preparing an In Vivo Dosing Formulation (Sequential Addition Method)

The following protocol yields a clear solution suitable for in vivo administration, with a final this compound concentration of 2.5 mg/mL (4.44 mM) [1] [2]. The order of adding co-solvents is critical for success.

G Start Start: 25 mg/mL DMSO Stock Step1 Add 100 µL Stock to 400 µL PEG300 Start->Step1 Step2 Mix evenly Step1->Step2 Step3 Add 50 µL Tween-80 Step2->Step3 Step4 Mix evenly Step3->Step4 Step5 Add 450 µL Saline Step4->Step5 End Final Volume: 1.0 mL Concentration: 2.5 mg/mL Step5->End

Additional Formulation Options [1] [2]:

  • Formulation 2: 10% DMSO + 90% (20% SBE-β-CD in Saline)
  • Formulation 3: 10% DMSO + 90% Corn Oil (Best for long-term dosing studies over half a month)

Frequently Asked Questions (FAQs)

Q1: The final dosing solution has become cloudy or has precipitated. What should I do?

  • Cause: This is often due to rapid pH change, buffer incompatibility, or adding co-solvents in the wrong order.
  • Solution: Ensure you follow the sequential addition method as shown in the protocol above. Always add the DMSO stock to PEG300 first before introducing Tween-80 and saline. If precipitation occurs, gently warming the solution and mixing may help re-dissolve the compound.

Q2: What is the maximum recommended concentration of DMSO for in vivo studies?

  • While the provided formulation results in a final DMSO concentration of 10%, which is commonly used in research, it is crucial to consult your institution's IACUC protocol and relevant literature for your specific animal model. The general consensus is to use the lowest possible DMSO concentration that maintains the compound's solubility and stability to minimize potential solvent-related toxicity [1] [2].

Q3: My experimental results with this compound are inconsistent. What could be the reason?

  • Stability: this compound solutions, especially diluted working solutions, may degrade over time. Always use freshly prepared stock aliquots and avoid storing working solutions for extended periods.
  • Freeze-Thaw Cycles: Repeatedly freezing and thawing the DMSO stock solution can lead to degradation and precipitation. Aliquoting is essential to prevent this.

References

MI-773 cell permeability problems

Author: Smolecule Technical Support Team. Date: February 2026

MI-773 Technical Support Center

FAQ 1: Does this compound have known cell permeability issues?

Current scientific literature does not report significant cell permeability problems with this compound. It is described as a potent and specific small-molecule antagonist of the MDM2-p53 interaction that successfully enters neuroblastoma cells in laboratory studies [1]. Its antitumor effects, including the suppression of proliferation and induction of apoptosis, are observed in cells with wild-type p53, demonstrating its ability to reach its intracellular target [1].

FAQ 2: What should I do if I suspect poor cellular activity of this compound?

If your experimental results suggest reduced activity, the issue may not be permeability itself but related to experimental conditions or cellular context. The troubleshooting guide below outlines key factors to investigate.

Troubleshooting Area Specific Factor to Check Recommended Action
Cell Line Model p53 status Confirm cell line has wild-type p53; activity is p53-dependent [1].
Compound Handling Solvent and storage Use DMSO for stock solutions; avoid repeated freeze-thaw cycles [1].
Experimental Confirmation Target engagement Measure p53 and p21 protein levels by Western blot; increase indicates successful pathway activation [1].

Experimental Protocols for Verification

To conclusively rule out permeability or activity issues, you can perform the following experiments. The workflow for assessing this compound activity incorporates multiple verification steps.

G Start Start: Treat Cells with this compound A1 Viability Assay (CCK-8) Start->A1 A2 Apoptosis Assay (Annexin V/PI Staining) Start->A2 A3 Cell Cycle Analysis (PI Staining) Start->A3 A4 Western Blot Analysis Start->A4 B1 IC50 Calculation A1->B1 B2 Quantify % Apoptotic Cells A2->B2 B3 Determine Cell Cycle Phase Distribution A3->B3 B4 Confirm p53/p21 Upregulation A4->B4 End Activity Confirmed B1->End B2->End B3->End B4->End

Protocol 1: Assessing Anti-Proliferative Activity (CCK-8 Assay) [1]

This protocol quantifies the effect of this compound on cell viability.

  • Seed cells: Plate neuroblastoma cells (e.g., IMR-32, SK-N-SH) in a 96-well plate at a density of (2 \times 10^4) cells per well and allow them to adhere overnight.
  • Treat with this compound: Prepare a dilution series of this compound (e.g., from 0.05 µM to 20 µM) in the cell culture medium. Add these solutions to the cells. Include a control group treated with an equivalent volume of DMSO (final concentration <0.1%).
  • Incubate: Treat cells for 24 hours in a humidified incubator at 37°C with 5% CO₂.
  • Measure viability: Add Cell Counting Kit-8 (CCK-8) reagent directly to each well. Incubate for 2 hours at 37°C.
  • Quantify: Measure the absorbance of each well at 450 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) using GraphPad Prism or similar software.
Protocol 2: Verifying Target Engagement (Western Blotting) [1]

This protocol confirms that this compound is acting on its intended target inside the cell.

  • Cell Lysis: After treating cells with this compound (e.g., 0.5-10 µM for 24-48 hours), lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Determine the protein concentration of each lysate using a standard assay like BCA.
  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
  • Membrane Transfer: Transfer the separated proteins from the gel onto a PVDF or nitrocellulose membrane.
  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk. Probe with primary antibodies against p53 and its downstream target p21, as well as a loading control like β-actin.
  • Detection: Incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies. Use enhanced chemiluminescence (ECL) reagent to visualize the protein bands. Successful MDM2 inhibition will show a clear dose-dependent increase in p53 and p21 protein levels.

This compound Mechanism of Action

The following diagram illustrates the molecular mechanism of this compound, which must occur inside the cell nucleus, and the subsequent biological outcomes.

G MI773 This compound MDM2 MDM2 Protein MI773->MDM2 Binds and Inhibits p53 p53 Protein MDM2->p53 Normally Degrades p21 p21 Gene p53->p21 Transactivates Apoptosis Induces Apoptosis p21->Apoptosis Arrest Cell Cycle Arrest p21->Arrest

Key Considerations for Your Research

The most critical step for your research is to empirically verify this compound's activity in your specific model system using the provided protocols. A lack of expected effect could be due to factors other than permeability, such as using a cell line with mutant p53 [1].

For the latest strategies, the field of p53-MDM2 inhibitor development is advancing rapidly. You may find it valuable to explore recent computational and high-throughput screening studies that discuss the physicochemical properties of novel inhibitors [2].

References

Troubleshooting Reduced MI-773 Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

This guide addresses the issue of MI-773, a potent MDM2/p53 inhibitor, showing diminished activity in cell-based assays, potentially due to active efflux from cells.

Q: What is the evidence that ABC transporters could be effluxing this compound? While direct studies on this compound are limited, strong indirect evidence exists from experiments with closely related compounds. The most compelling data comes from research on Nutlin-3, a well-characterized MDM2 inhibitor from the same chemical class.

A key study engineered a highly permeable yeast strain (ABC9Δ) to demonstrate this effect [1]. The table below summarizes the findings:

Cell Line Genetic Background Observation with Nutlin-3 Implication
Wild-type Yeast Normal ABC transporter expression No inhibition of p53-Mdm2 interaction, even at high concentrations (e.g., 200 µM) [1]. Strong efflux activity prevents the drug from reaching its target.
ABC3Δ Yeast Strain Deletion of 3 key ABC transporters (PDR1, PDR3, PDR5) Inhibition occurred at 200 µM, but with non-specific toxicity [1]. Partial reduction in efflux allows drug activity but without specificity.
ABC9Δ Yeast Strain Deletion of 9 ABC transporter genes Complete inhibition of p53-Mdm2 interaction at nanomolar concentrations (e.g., similar to AMG232 and this compound) [1]. Eliminating efflux restores the drug's potent and specific activity.

This experiment conclusively shows that Nutlin-3 is a substrate for the yeast ABC transporter Pdr5, and that efflux can completely mask its efficacy in cellular assays [1]. Given the similar structure and mechanism of this compound, it is highly susceptible to the same phenomenon.

Q: What experimental strategies can I use to confirm and overcome efflux? You can apply the following methodological approaches to troubleshoot this problem in your research.

Strategy Methodology & Purpose Key Considerations
Use Chemical Inhibitors Co-treat cells with a broad-spectrum ABC transporter inhibitor (e.g., Verapamil, Elacridar). A subsequent increase in this compound's potency suggests active efflux is occurring. Inhibitor specificity and potential off-target effects must be controlled for.
Generate High-Permeability Cell Models Create transporter-deficient cell lines. The CRISPR/Cas9 system can knock out specific ABC transporter genes (e.g., ABCB1/P-gp) to create isogenic cell pairs for direct comparison of this compound potency [2]. Confirms the role of a specific transporter. Requires expertise in gene editing and cell culture.
Utilize Engineered Strains For preliminary screening in yeast-based systems (e.g., Y2H), use the ABC9Δ strain to eliminate efflux as a confounding variable from the outset [1]. Directly applicable to yeast models; demonstrates the principle.

Detailed Experimental Protocol: CRISPR/Cas9 Knockout of ABC Transporters

This protocol provides a detailed methodology for creating ABC transporter knockout cell lines, based on established procedures [2]. These isogenic clones allow for a clean comparison of this compound activity in the presence and absence of a specific efflux pump.

Workflow Overview:

Start Start: Design sgRNA A Clone sgRNA into vector Start->A B Co-transfect cells with pCMV-Cas9 and sgRNA vectors A->B C Antibiotic selection (e.g., Neomycin) B->C D Single-cell expansion & clone screening C->D E Validate knockout (Western Blot, T7E1 assay) D->E F Functional validation (Bidirectional transport assay) E->F End Knockout cell line ready F->End

Step-by-Step Instructions:

  • sgRNA Design and Vector Construction:

    • Design sgRNAs targeting an early, protein-critical exon of your target transporter gene (e.g., exon 5 for P-gp/ABCB1) [2].
    • Use the GN19 NGG rule and online tools (e.g., [Link]) for design.
    • Clone the annealed oligonucleotides into a BbsI-digested pU6-sgRNA cloning vector. Verify all constructs by sequencing.
  • Cell Culture and Transfection:

    • Culture your chosen cells (e.g., Caco-2, HEK 293T) in appropriate medium.
    • Plate 1.0 x 10^6 cells in a 6-well plate 24 hours before transfection.
    • At 70-80% confluence, co-transfect cells with 0.5 µg of pCMV-Cas9 vector and 0.5 µg of the pU6-sgRNA plasmid using a commercial transfection reagent.
  • Selection and Single-Cell Expansion:

    • 48 hours post-transfection, begin antibiotic selection (e.g., with Neomycin, as the pCMV-Cas9 vector often carries this resistance) [2].
    • After selection, dilute cells to a very low density and seed into 96-well plates to allow for the growth of single-cell-derived subclones.
    • Screen for rapidly growing clones, as proliferation can vary after gene editing [2].
  • Validation of Knockout:

    • Genomic Level: Use the T7 Endonuclease I (T7E1) assay to detect indel mutations at the target site 48 hours after transfection [2].
    • Protein Level: Confirm the absence of the target transporter protein via Western blotting using specific antibodies (e.g., anti-P-gp) [2].
  • Functional Validation:

    • Perform bidirectional transport assays with known probe substrates (e.g., Digoxin for P-gp) to confirm the loss of efflux function in the knockout clones compared to wild-type cells [2].

Key Takeaways for Researchers

  • Consider Efflux a Primary Suspect: If your in vitro this compound data does not match its expected potency, ABC transporter efflux is a likely culprit.
  • Start Simple: Before generating knockout lines, a quick test with chemical inhibitors can provide initial evidence for or against active efflux.
  • Validate Functionally: Always confirm that a genetic knockout has resulted in the expected functional change through transport assays.

References

MI-773 stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile & Storage

The table below summarizes key handling information for MI-773.

Property Specification
CAS Number 1303607-07-9 (this compound); 1303607-60-4 (SAR405838, a diastereomer) [1]
Molecular Formula C29H34Cl2FN3O3 [1] [2]
Molecular Weight 562.50 g/mol [1] [2]
Recommended Storage 4°C, stored under nitrogen [2]
Purity One batch is reported at 99.68% [1]

Solubility & Stock Solutions

The table below outlines the solubility and standard stock solution preparation for this compound.

Solvent Solubility Preparation of 10 mM Stock
DMSO ≥ 53 mg/mL (94.22 mM) [2] Dissolve 56.25 mg of this compound in 1 mL of DMSO. [2]
Ethanol 31 mg/mL [1] Dissolve 31 mg of this compound in 1 mL of ethanol. [1]
Water Insoluble [1] Not applicable.

Important Note: The provided solubility is for reference only. Hygroscopic DMSO can absorb water from the atmosphere, which may significantly reduce its solubility over time. It is recommended to use freshly opened DMSO for preparing stock solutions [2].

In Vivo Formulation Protocols

For animal studies, here are two recommended methods for preparing a 5 mg/mL working solution of this compound [1].

Protocol Components (for 1 mL solution) Final Composition
Homogeneous Suspension 5 mg this compound + 1 mL CMC-Na solution 5 mg/mL in CMC-Na

Mechanism of Action & Experimental Background

This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction. It binds to MDM2 with high affinity (Kᵢ = 0.88 nM), disrupting the MDM2-p53 interaction. This stabilizes the p53 protein, activating its tumor-suppressor functions and leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53 [3] [1].

The following diagram illustrates the mechanism of action of this compound and its cellular consequences.

G Start This compound Administration A Binds to MDM2 with high affinity (Kᵢ = 0.88 nM) Start->A B Disrupts p53-MDM2 Protein-Protein Interaction A->B C Stabilization and Accumulation of p53 B->C D Activation of p53 Pathway C->D E1 Cell Cycle Arrest D->E1 E2 Apoptosis (Programmed Cell Death) D->E2 F Inhibition of Tumor Growth E1->F E2->F

Key Experimental Protocols

The methodology below is derived from published studies investigating this compound in cancer cell lines [4].

Cell Viability Assay (CCK-8)

This protocol is used to determine the anti-proliferative effects and calculate the half-maximal inhibitory concentration (IC₅₀) of this compound.

G Step1 1. Seed cells in 96-well plate (2×10⁴ cells/well) Step2 2. Adhere overnight (37°C, 5% CO₂) Step1->Step2 Step3 3. Treat with this compound (0.05-20.00 µM for 24h) Step2->Step3 Step4 4. Add CCK-8 reagent (Incubate 2h at 37°C) Step3->Step4 Step5 5. Measure absorbance (450 nm) Step4->Step5 Step6 6. Calculate IC₅₀ Step5->Step6

  • Cell Lines: The assay has been used in various wild-type TP53 cell lines, such as SJSA-1, IMR-32, and SH-SY5Y [1] [4].
  • Controls: A negative control group should be treated with an equivalent volume of DMSO (final concentration <0.1% v/v) [4].
  • Data Analysis: IC₅₀ values and relative survival rates can be calculated using graphing software like GraphPad Prism [4].

Frequently Asked Questions

Q1: What is the difference between this compound and SAR405838? SAR405838 is a diastereomer of this compound and is reported to be an analog with approximately 10 times higher binding affinity against MDM2 [1] [2].

Q2: In which cell lines is this compound most effective? this compound demonstrates potent activity primarily in cancer cell lines with wild-type TP53, such as SJSA-1, RS4;11, LNCaP, and HCT-116. It shows high selectivity and significantly less potency in cell lines with mutated (e.g., PC-3, SW620) or deleted p53 (e.g., SAOS-2, HCT-116 p53-/-) [3] [1].

Q3: How should I store my stock solutions of this compound? For long-term storage, it is recommended to store the stock solution at -80°C for 6 months or -20°C for 1 month, preferably under nitrogen to maintain stability. Avoid repeated freeze-thaw cycles [2].

References

In Vivo Dosing and Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key efficacy data and dosing regimens for MI-773 (also known as SAR405838) from preclinical in vivo studies [1] [2].

Tumor Model Effective Dose Dosing Schedule Route of Administration Reported Outcome
SJSA-1 osteosarcoma [1] 10, 30, 50, 100, and 200 mg/kg Single oral dose to 200 mg/kg daily for 3 weeks Oral (p.o.) Dose-dependent tumor growth inhibition; complete tumor regression with single dose
RS4;11 acute leukemia [1] 10, 30, 50, 100, and 200 mg/kg Oral dosing for 3 weeks Oral (p.o.) Dose-dependent tumor growth inhibition
LNCaP prostate cancer [1] 10, 30, 50, 100, and 200 mg/kg Oral dosing for 3 weeks Oral (p.o.) Dose-dependent tumor growth inhibition
HCT-116 colon cancer [1] 10, 30, 50, 100, and 200 mg/kg Oral dosing for 3 weeks Oral (p.o.) Dose-dependent tumor growth inhibition
SH-SY5Y neuroblastoma orthotopic model [2] 30 mg/kg Daily for 3 days Intraperitoneal (i.p.) Induction of apoptosis in tumor cells

Mechanism of Action

This compound is a highly potent and selective small-molecule inhibitor of the MDM2-p53 interaction. Its mechanism can be visualized in the following pathway diagram.

G DNA_Damage Cellular Stress (e.g., DNA Damage) p53 p53 Tumor Suppressor DNA_Damage->p53 Stabilizes MDM2 MDM2 Oncoprotein p53->MDM2 Transactivates p21 p21 p53->p21 Transactivates BAX BAX p53->BAX Transactivates PUMA PUMA p53->PUMA Transactivates MDM2->p53 Targets for Degradation MI773 This compound Inhibitor MI773->MDM2 Binds and Inhibits Cell_Arrest Cell Cycle Arrest p21->Cell_Arrest Apoptosis Apoptosis BAX->Apoptosis PUMA->Apoptosis

Suggested FAQs and Troubleshooting Guides

Based on the available research, here are potential FAQs and their evidence-backed answers for your support center.

1. What is the primary determinant of this compound sensitivity in cancer cells?

  • Answer: The TP53 mutation status is the most critical factor. This compound is selectively active in cancer cell lines with wild-type TP53, while cell lines with mutated or deleted TP53 are highly resistant [3] [2]. It is crucial to verify the p53 status of your experimental models before beginning studies.

2. Which tumor types show the greatest sensitivity to this compound in preclinical models?

  • Answer: Across a large panel of cell lines, the most sensitive tumor types were melanoma, sarcoma, renal cancer, gastric cancer, leukemia, and lymphoma [3]. Neuroblastoma with wild-type p53 has also shown significant sensitivity in vitro and in vivo [4] [2].

3. We are observing insufficient efficacy in our in vivo model. What could be the cause?

  • Troubleshooting Guide:
    • Confirm p53 status: Re-check that your model has a wild-type p53 genotype and functional p53 pathway. This is the most common reason for lack of response [3].
    • Verify dosing regimen: Ensure you are using an effective dose and schedule. Refer to the table above for proven regimens. Bioavailability can differ between oral (p.o.) and intraperitoneal (i.p.) administration.
    • Check for combination potential: Consider that this compound may work better in combination. Research shows it can augment the cytotoxic effects of chemotherapy agents like doxorubicin, even in chemo-resistant lines [2].

4. What are the reported safety and toxicity concerns with MDM2 inhibitors like this compound?

  • Answer: While this compound has been reported to have negligible toxicity in some animal models [1], note that a class-wide side effect of MDM2 inhibitors is on-target hematological toxicity, particularly thrombocytopenia (low platelet count) [5]. Monitoring blood counts in preclinical studies is advisable.

Building Your Support Center

  • Structure Your Content: Organize your FAQs and guides around the experimental workflow: Model Selection, Drug Preparation & Dosing, In Vivo Experimentation, and Data Analysis.
  • Include Practical Protocols: While the search results provide outcome data, you may need to supplement with detailed, step-by-step protocols for common assays like cell viability (CCK-8), colony formation, apoptosis (Annexin V/PI), and western blotting from general laboratory resources.
  • Highlight Key Considerations: Emphasize the critical importance of p53 wild-type status and suggest routine genetic verification to prevent wasted resources.

References

MI-773 Resistant Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes specific cancer cell lines identified as resistant to MI-773 and the associated resistance mechanisms.

Cell Line Cancer Type Reported IC50 Value Primary Resistance Mechanism
SAOS-2 Osteosarcoma >10 µM [1] [2] p53 deleted [1]
PC-3 Prostate Cancer >10 µM [1] [2] p53 mutated [1]
SW620 Colon Cancer >10 µM [1] [2] p53 mutated [1]
HCT-116 (p53-/-) Colon Cancer >20 µM [1] [2] p53 genetically deleted [1]
KELLY Neuroblastoma Resistant in colony formation [3] p53 mutated [3]

A broad pharmacogenomic study of 274 cancer cell lines found that approximately 71% were resistant to this compound (IC50 ≥ 10 µM). Resistance was significantly associated with TP53 mutations, which was the strongest genomic determinant of lack of response [4].

Mechanism of Action and Resistance

This compound works by disrupting the MDM2-p53 protein interaction. In cells with normal, wild-type p53, this disruption stabilizes the p53 protein, activating its tumor-suppressor functions and leading to cell cycle arrest and apoptosis [3] [1] [2]. The following diagram illustrates this pathway and the primary resistance mechanism.

MI773 This compound MDM2 MDM2 MI773->MDM2 Inhibits Binding p53_wt Wild-type p53 MDM2->p53_wt  Degrades Apoptosis Cell Cycle Arrest & Apoptosis p53_wt->Apoptosis p53_mut Mutated p53 Resistance Tumor Cell Resistance p53_mut->Resistance

Key Experimental Protocols for Profiling Sensitivity

To evaluate this compound sensitivity or resistance in cell lines, the following methodologies are commonly used.

Cell Viability and Proliferation Assays
  • Cell Counting Kit-8 (CCK-8) Assay: Seed cells (e.g., 2×10⁴ per well) in a 96-well plate. The next day, treat with a concentration gradient of this compound (e.g., 0.05–20.00 µM) for 24 hours. Add CCK-8 solution and incubate for 2 hours before measuring the absorbance at 450 nm to calculate cell viability and IC50 values [3].
  • Colony Formation Assay: Seed a low density of cells (e.g., 2×10³ per well) in a 6-well plate. Treat with serial concentrations of this compound for up to 2 weeks. Fix cells with methanol, stain with Giemsa solution, and count colonies with a diameter ≥1 mm [3].
Analysis of Apoptosis and Cell Cycle
  • Annexin V/PI Staining for Apoptosis: Treat cells (e.g., 1×10⁵ per well) with this compound for 48 hours. Collect cells, wash with PBS, and stain with FITC Annexin V and Propidium Iodide (PI). Analyze using flow cytometry to distinguish early and late apoptotic cells [3].
  • PI Staining for Cell Cycle: After this compound treatment, fix cells in 70% ethanol overnight. Permeabilize cells with Triton X-100, then treat with RNase A and stain with PI. Analyze DNA content via flow cytometry to determine the proportion of cells in G0/G1, S, and G2/M phases [3].

Frequently Asked Questions

  • What is the most critical pre-experiment check for this compound studies? Verify the TP53 status (wild-type vs. mutated) of your cell lines through genomic databases or sequencing. Using a p53-mutated line is the most common reason for failed experiments or observed resistance [4].

  • Are there any cancer types inherently resistant to this compound? Sensitivity varies widely within and between cancer types. However, tumors with high rates of TP53 mutations (e.g., certain ovarian, colorectal, and esophageal cancers) will contain a higher proportion of resistant cell lines. Always refer to panel screens for specific tumor types [4].

  • Can this compound resistance develop in initially sensitive cells? While the primary focus is on intrinsic resistance, the search results do not extensively address acquired resistance. However, it is a potential concern in clinical settings, possibly through the emergence of TP53 mutations or activation of alternative survival pathways under prolonged drug pressure.

References

MI-773 Mechanism of Action & Resistance Profile

Author: Smolecule Technical Support Team. Date: February 2026

What is the mechanism of action of MI-773? this compound (also known as SAR405838) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein-protein interaction [1] [2]. Its mechanism can be summarized as follows:

  • Target: It binds to the p53-binding pocket of MDM2, inhibiting the MDM2-p53 interaction with high affinity (Ki = 0.88 nM) [1].
  • Effect: This disruption prevents p53 from being tagged for proteasomal degradation by MDM2, leading to the stabilization and accumulation of wild-type p53 protein [2].
  • Downstream Consequences: Elevated p53 levels activate its transcriptional program, inducing cell cycle arrest and apoptosis in susceptible cancer cells [2].

What is the primary cause of resistance to this compound? The most robust and consistently reported biomarker for resistance to this compound is the presence of mutant TP53 [1] [3]. The functional p53 system is a prerequisite for this compound's cytotoxic activity.

How can I confirm the mechanism of action in my experiments? A COMPARE analysis can be used to validate that the observed anti-tumor activity is specific to MDM2 inhibition. This method correlates the sensitivity profile (e.g., IC50 values) of this compound across a panel of cell lines with the profiles of other compounds with known mechanisms.

  • Expected Correlation: The sensitivity profile of this compound shows a high correlation with other MDM2-p53 inhibitors like Nutlin-3a (Spearman's ϼ = 0.83) and RG-7112 (ϼ = 0.64), but correlates poorly with compounds that target the p53 pathway through different mechanisms [1].

Sensitivity and Resistance Patterns Across Cancers

The table below summarizes the sensitivity of various cancer types to this compound based on a pharmacogenomic screen of 274 annotated cell lines, helping to prioritize experimental models [1].

Sensitivity Category Tumor Types with Notable Sensitivity Key Genomic Feature
Highly Sensitive (IC50 < 1 µM) Melanoma, Sarcoma, Renal Cancer, Gastric Cancer, Leukaemia (AML), Lymphoma [1] [2] Wild-type TP53 [1] [3]
Intermediate Sensitivity (IC50 1-10 µM) Subsets of the above types, and others like Mesothelioma and Multiple Myeloma [1] Wild-type TP53 (often with attenuated response) [1]
Largely Resistant (IC50 ≥ 10 µM) Most tumor types; sensitivity is highly variable within a given type [1] Mutant TP53 is the strongest genomic determinant of resistance [1]

Experimental Design & Troubleshooting Guide

How should I design an in vitro experiment to test this compound? Below is a detailed protocol for a cell viability and IC50 determination assay, adapted from the literature [2].

Detailed Protocol: Cell Viability and IC50 Determination

  • Cell Seeding: Seed cells into 96-well plates at a density of 2x10⁴ cells per well and allow them to adhere overnight.
  • Drug Treatment: Treat cells with a concentration range of this compound (e.g., 0.05 µM to 20 µM) for 24-48 hours. Include a DMSO vehicle control (final concentration <0.1%).
  • Viability Assessment: Use a Cell Counting Kit-8 (CCK-8) or a similar MTT-based assay.
    • Add the CCK-8 reagent to each well.
    • Incubate the plate for 2-4 hours at 37°C.
    • Measure the absorbance at 450 nm using a microplate reader.
  • Data Analysis:
    • Calculate the relative cell viability for each concentration, normalized to the DMSO control.
    • Use software like GraphPad Prism to fit a dose-response curve (log(inhibitor) vs. response -- Variable slope model) and determine the half-maximal inhibitory concentration (IC50).

What are common issues and solutions when testing this compound?

Problem Potential Cause Solution
No activity in a cell line with wild-type *TP53* Inactive p53 pathway due to defects in downstream genes or upstream regulators. Confirm functional p53 status. Treat cells with this compound and check for p53 and p21 protein accumulation via Western blot [2].
Unexpected resistance Low-frequency TP53 mutant subclones that expand under drug selection pressure [4]. Perform deep sequencing of the TP53 locus in your cell line pre- and post-treatment to rule out subclonal mutations.
Variable sensitivity within a cancer type Heterogeneous genetic background; differences in the expression of genes in the p53 pathway [1]. Use a panel of cell lines from the same tumor type. An 11-gene expression signature from the p53 pathway can improve sensitivity prediction [1].

This compound Resistance Signaling Pathway

The following diagram illustrates the core mechanism of this compound and how TP53 mutations lead to resistance, integrating concepts from the search results.

G cluster_normal Wild-Type TP53 Context (Sensitive) cluster_mutant Mutant TP53 Context (Resistant) MDM2 MDM2 p53_wt Transcription Factor p53 (Wild-Type) MDM2->p53_wt Degrades Target_Genes p21, PUMA, BAX, etc. p53_wt->Target_Genes Transactivates MI773 This compound MI773->MDM2 Binds & Inhibits Cell_Death Cell Cycle Arrest Apoptosis Target_Genes->Cell_Death p53_mut p53 (Mutant) No_Activation No Target Gene Activation p53_mut->No_Activation LOF: Cannot Bind DNA GOF Potential Gain-of-Function (e.g., Enhanced Metastasis) p53_mut->GOF GOF: Promotes Oncogenesis Resistance Sustained Proliferation Therapy Resistance No_Activation->Resistance

Research Implications & Future Directions

Understanding resistance opens avenues for novel therapeutic strategies. Key emerging concepts include:

  • Synthetic Lethality: Targeting mutant p53 synthetic lethal partners is a promising strategy. For example, disrupting the G2/M checkpoint is synthetically lethal with p53 deficiency [5].
  • Lineage Plasticity: p53 loss in cancers like MPNSTs can lead to kinome reprogramming and lineage plasticity, shifting dependency from RAS/ERK to AKT signaling and causing resistance to MET/MEK inhibitors but potential vulnerability to mTOR inhibition [3].
  • Epigenetic Manipulation: Hypomethylating agents (e.g., azacitidine) and histone deacetylase inhibitors (HDACi) have shown efficacy in targeting TP53 mutated AML, potentially by reactivating silenced genes and eradicating leukemia stem cells [4].

References

MI-773 Troubleshooting Guide: Mechanism & Specificity

Author: Smolecule Technical Support Team. Date: February 2026

Topic Key Evidence & Interpretation Recommended Validation Experiment
Primary Mechanism of Action Binds MDM2 with high affinity (Ki = 0.88 nM), disrupting the MDM2-p53 interaction to stabilize p53 and activate its pathway. [1] Confirm p53 stabilization and upregulation of downstream targets (e.g., p21, PUMA, Bax) via western blot in your cell models. [2] [3]
Target Specificity In a panel of 274 cancer cell lines, its activity profile strongly correlated with other MDM2-p53 inhibitors (e.g., Nutlin-3a, ϼ=0.83) but poorly with compounds having different mechanisms. [1] Perform a COMPARE analysis against reference compounds with known mechanisms; a high correlation with Nutlin-3a confirms on-target action. [1]
Critical Predictive Biomarker TP53 mutation status is the dominant genetic determinant of resistance. Cell lines with wild-type TP53 are significantly more sensitive. [2] [1] [3] Sequence the TP53 gene in your experimental models. A lack of efficacy in a wild-type p53 model suggests off-target effects or other resistance mechanisms. [1]
Phenotypic Evidence of On-Target Action Treatment leads to cell cycle arrest (G1 and/or G2/M phase) and induction of apoptosis in wild-type p53 cells. [2] [4] Conduct flow cytometry for cell cycle analysis (PI staining) and apoptosis (Annexin V/PI staining) to verify expected phenotypic outcomes. [2]

The mechanism of MI-773 and its specific effects within the p53 pathway can be visualized as follows:

MI773_Mechanism Compound This compound MDM2 MDM2 Protein Compound->MDM2 Binds & Inhibits p53 p53 Protein Compound->p53  Disrupts Interaction,  Stabilizing p53 MDM2->p53  Normally Targets  for Degradation Degradation p53 Degradation (via Proteasome) p53->Degradation Activation p53 Pathway Activation p53->Activation CellFates Cell Cycle Arrest Apoptosis Senescence Activation->CellFates

A general workflow for evaluating the effects and potential off-target actions of this compound in a research setting is outlined below.

Experimental_Workflow Start Confirm WT p53 Status (TP53 Sequencing) Step1 Treat Model System (e.g., Cell Line) with this compound Start->Step1 Step2 Verify On-Target Effect (Western Blot for p53, p21, MDM2) Step1->Step2 Step3 Assess Phenotypic Output (Cell Viability, Apoptosis, Cell Cycle) Step2->Step3 Decision Expected Result Observed? Step3->Decision Step4 Check for Unexpected Effects Step5 Investigate Potential Off-Target Mechanisms Step4->Step5 Decision->Step4 No Decision->Step5 No

Experimental Protocols for Key Assays

To help you effectively validate the on-target activity of this compound and troubleshoot unexpected results, here are detailed methodologies for two critical experiments.

Protocol 1: Verifying p53 Pathway Activation by Western Blot

This protocol is used to confirm the primary mechanism of action of this compound. [2] [3]

  • Cell Treatment: Seed p53 wild-type cells (e.g., IMR-32, SH-SY5Y) and allow them to adhere overnight. Treat with this compound (e.g., 0.5-10 µM) for 12-48 hours. Include a DMSO vehicle control.
  • Cell Lysis: Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. Ultrasonication may be applied to ensure complete lysis. [2]
  • Protein Quantification & Electrophoresis: Determine protein concentration using a standard assay (e.g., BCA). Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and run to separate proteins.
  • Membrane Transfer & Blocking: Transfer proteins from the gel to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Antibody Incubation:
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Key antibodies: p53, p21, MDM2, Bax, PUMA, and a loading control (e.g., GAPDH or β-Actin). [3]
    • The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Detection: Develop the blot using a chemiluminescent substrate and image with a digital imager. Expected result: dose-dependent increase in p53, MDM2, p21, and pro-apoptotic proteins.
Protocol 2: Assessing Apoptosis by Flow Cytometry

This protocol measures a key phenotypic outcome of successful p53 activation. [2] [3]

  • Cell Treatment & Harvest: Seed and treat cells as in the Western Blot protocol. After treatment (e.g., 48 hours), harvest both adherent and floating cells by gentle trypsinization and combine them.
  • Staining:
    • Wash cells twice with cold PBS.
    • Resuspend the cell pellet (approximately 1x10⁵ cells) in 100 µL of 1X Binding Buffer.
    • Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) staining solution. [2]
    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
  • Analysis:
    • Add 400 µL of 1X Binding Buffer to each tube.
    • Analyze the cells using a flow cytometer within 1 hour.
    • Use untreated and DMSO-treated cells to establish baseline apoptosis. Expected result: a significant, dose-dependent increase in the percentage of Annexin V-positive cells.

References

MI-773/SAR405838: Mechanism and Candidate Biomarkers

Author: Smolecule Technical Support Team. Date: February 2026

MI-773 (also known as SAR405838) is a small-molecule inhibitor that disrupts the interaction between MDM2 and the tumor suppressor p53. By blocking this interaction, it stabilizes p53, activates its pathway, and can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells with wild-type TP53 [1] [2].

The table below summarizes the key biological data available from the search results:

Aspect Description
Mechanism of Action Blocks p53-binding pocket on MDM2, stabilizing p53 and activating its transcriptional pathway [1] [2].
Primary Indication Potential therapy for cancers with wild-type TP53; shows activity in sarcoma, leukemia, lymphoma, melanoma, renal, and gastric cancers [2].
Key Predictive Biomarker Wild-type TP53 status is the strongest predictor of sensitivity. Tumors with TP53 mutations are largely resistant [2].
Reported Toxicity (Preclinical) Animal xenograft models showed "negligible toxicity" [1]. Phase I clinical trials reported an "acceptable safety profile" [2]. Specific adverse effects not detailed.

Experimental Workflow for Preclinical Assessment

For researchers planning in vitro experiments to assess this compound's efficacy, the following workflow, derived from the methodologies in the search results, can serve as a guide. This flowchart illustrates the key decision points and readouts.

MI773_Workflow Start Start Experiment: Select Cell Line Panel TP53_Test Determine TP53 Status Start->TP53_Test WT Wild-Type TP53 TP53_Test->WT Mutant Mutant TP53 TP53_Test->Mutant Treat Treat with this compound WT->Treat ResultRes Result: Resistance (No Significant Effect) Mutant->ResultRes Assay1 Viability Assay (e.g., CCK-8) Treat->Assay1 Assay2 Apoptosis Assay (e.g., Flow Cytometry) Assay1->Assay2 Assay3 Immunoblotting: p53, p21, PUMA, BAX, Cleaved Caspase-3 Assay2->Assay3 ResultSens Result: Sensitivity (Reduced Viability, Apoptosis) Assay3->ResultSens

Detailed Experimental Protocol for p53 Wild-Type Cells

This protocol is synthesized from the experiments performed on neuroblastoma cell lines [1].

  • Cell Line Selection and Culture:

    • Establish a panel of cancer cell lines, including at least two with confirmed wild-type TP53 (e.g., SH-SY5Y, IMR-32) and one with mutant or null TP53 (e.g., SK-N-AS) as a negative control [1].
    • Maintain cells according to standard culture conditions for the specific cell type.
  • Compound Treatment:

    • Prepare this compound stock solution. The specific solvent was not mentioned, but DMSO is commonly used for such compounds.
    • Treat cells with a range of this compound concentrations (e.g., from nanomolar to low micromolar) for 24 to 72 hours to establish a dose-response curve. The cited study observed effects at sub-micromolar concentrations in sensitive lines [2].
  • Assessment of Cell Viability and Proliferation:

    • Cell Viability Assay: Use assays like CCK-8 to quantify cell viability. Calculate the half-maximal inhibitory concentration (IC50) values. Expect a significant reduction in viability in wild-type TP53 lines in a dose- and time-dependent manner, but not in mutant lines [1].
    • Clonogenic Assay: Perform soft agar colony formation assays. Plate cells and treat with this compound. Score colonies after 1-2 weeks. MI-838 should significantly reduce the number and size of colonies in wild-type TP53 cells [1].
  • Analysis of Apoptosis and Pathway Activation:

    • Apoptosis Assay: Use flow cytometry with Annexin V/propidium iodide staining to quantify apoptotic cells. An increase in the apoptotic population should be evident in wild-type TP53 cells after treatment [1].
    • Immunoblotting (Western Blot): Analyze protein lysates from treated and control cells for key markers:
      • p53 and MDM2: Significant accumulation of p53 and its transcriptional target MDM2.
      • Downstream Effectors: Increased levels of p21, BAX, and PUMA.
      • Apoptosis Markers: Cleavage of PARP and Caspase-3 [1].

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to check before using this compound in an experiment? A1: The single most important factor is the TP53 status of your model system. You must confirm that your cell lines or patient-derived xenografts harbor wild-type TP53. Testing on mutant TP53 models will likely show no effect, serving as an internal negative control [2].

Q2: Can this compound be used in combination with other cancer therapies? A2: Yes, preclinical data suggests it can. Research in neuroblastoma cells showed that SAR405838 (this compound) synergized with the chemotherapeutic drug doxorubicin. It enhanced doxorubicin-induced apoptosis and helped overcome chemoresistance in a resistant cell line model [1].

Q3: What is the in vivo efficacy of this compound? A3: In an orthotopic neuroblastoma mouse model, treatment with SAR405838 (30 mg/kg, administered intraperitoneally daily for 3 days) successfully induced apoptosis in tumor cells. Analysis of the tumors showed stabilization of p53 and activation of its downstream pathway, consistent with the drug's mechanism [1].

References

MI-773 nanoparticle delivery

Author: Smolecule Technical Support Team. Date: February 2026

MI-773 Compound Profile

This compound is a potent small-molecule antagonist of the MDM2-p53 interaction. The table below summarizes its key characteristics for your experimental reference [1] [2] [3].

Property Specification
CAS Number 1303607-07-9 [1] [2]
Molecular Formula C₂₉H₃₄Cl₂FN₃O₃ [1] [2]
Molecular Weight 562.50 g/mol [1] [2]
Biological Target MDM2 (Ki = 0.88 nM; Kd = 8.2 nM) [2]
Primary Mechanism Binds MDM2, disrupts p53-MDM2 interaction, stabilizes p53, induces cell cycle arrest/apoptosis [3]
Solubility (DMSO) ~100 mg/mL (~177.8 mM) [2]
Solubility (Ethanol) ~31 mg/mL (~55.1 mM) [2]
Storage (Powder) -20°C (3 years) or 4°C (2 years) [1]
Storage (Solution) -80°C (6 months) or -20°C (1 month) [1]

Nanoparticle Delivery: A Conceptual Workflow

While this compound-specific NP studies are limited, one advanced approach for delivering p53 therapy uses synthetic mRNA in redox-responsive lipid-polymer hybrid nanoparticles [4]. This strategy avoids potential genomic integration and leverages high intracellular glutathione for triggered release.

The diagram below illustrates the structure of this nanoparticle and its mechanism of action for restoring p53 function.

Redox-responsive nanoparticle structure and p53 restoration mechanism

FAQs and Troubleshooting Guides

This section combines specific data on this compound with general principles of nanoparticle formulation.

This compound Handling and Formulation

Q1: How should I prepare and store this compound stock solutions for in vitro studies?

  • Preparation: First, dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM). For in vitro assays, dilute this stock directly into your cell culture medium. The final DMSO concentration should typically be kept below 0.1% to avoid cytotoxicity [3].
  • Storage:
    • Powder: Store at -20°C for 3 years or at 4°C for 2 years [1].
    • Stock Solution: Aliquot and store at -80°C for 6 months or at -20°C for 1 month. Avoid repeated freeze-thaw cycles [1].
  • Troubleshooting (Poor Solubility in Assay): If the compound precipitates upon dilution into aqueous buffers, consider using a solubilization aid. One recommended formulation for in vivo studies that can be adapted for in vitro use is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline, added sequentially [2].

Q2: What are the established IC₅₀ values for this compound in different cell lines?

The potency of this compound is highly dependent on the p53 status of the cells. It is selectively toxic to cancer cells with wild-type p53 [1] [3].

Cell Line p53 Status Cancer Type Reported IC₅₀ (μM)
SJSA-1 Wild-type Osteosarcoma 0.092 [1]
RS4;11 Wild-type Acute Lymphoblastic Leukemia 0.089 [1]
HCT-116 Wild-type Colon Cancer 0.20 [1]
IMR-32 Wild-type Neuroblastoma ~0.5 - 1.0 [3]
SK-N-SH Wild-type Neuroblastoma ~1.0 - 2.0 [3]
SAOS-2 Mutated/Deleted Osteosarcoma >10 [1]
PC-3 Mutated/Deleted Prostate Cancer >10 [1]
HCT-116 (p53-/-) Deleted Colon Cancer >20 [1]

Troubleshooting (Lack of Potency): If you observe a high IC₅₀ in your experiments, verify the p53 status of your cell lines. This compound will be ineffective in cells with mutated or deleted p53 [1].

Nanoparticle Development and Characterization

Q3: What is a proven nanoparticle formulation for p53-targeted therapy?

While not for this compound, a highly effective lipid-polymer hybrid NP for p53-mRNA delivery has been developed [4]. Its composition and characteristics are summarized below:

Component Function Example Material
Core Polymer Redox-responsive structure for stability and triggered release PDSA (cysteine-based poly(disulfide amide)) [4]
Cationic Lipid Condenses mRNA and facilitates cytosolic transport G0-C14 [4]
Surface Coating Provides "stealth" properties for long circulation; de-PEGylates for cell uptake Mixed DMPE-PEG & DSPE-PEG [4]
Payload The therapeutic agent Synthetic p53-mRNA (chemically modified) [4]
Key Characteristics Value
Average Size ~125 nm [4]
Key Feature Stable at pH 7.4; rapid payload release in reductive (high GSH) environment [4]

Q4: How do I characterize and troubleshoot my nanoparticle formulation?

  • Size and Stability: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and polydispersity index (PDI). A stable formulation should maintain its size over days in PBS at 37°C. Aggregation can be mitigated by optimizing the PEG density and type [4].
  • Payload Encapsulation: Measure encapsulation efficiency using a RiboGreen assay for nucleic acids. Poor encapsulation can be improved by adjusting the weight ratio between the cationic lipid (e.g., G0-C14) and the payload. A ratio of 15 (G0-C14/mRNA) has been shown to be effective [4].
  • Biological Activity: Validate delivery efficiency with a reporter gene (e.g., EGFP-mRNA) before using therapeutic p53-mRNA. Use flow cytometry for quantification. Low transfection efficiency may require optimizing the NP incubation time with cells or confirming the redox-responsive release mechanism [4].

Future Research Directions

The field of MDM2 inhibition is evolving. To guide your research, consider these emerging trends:

  • Combination Therapies: Research is increasingly focused on combining MDM2 inhibitors like this compound with other agents, such as mTOR inhibitors (e.g., everolimus) or chemotherapy, to overcome resistance and achieve synergistic effects [4] [5] [3].
  • Novel Therapeutic Modalities: Beyond small molecules, new approaches include MDM2-targeting proteolysis-targeting chimeras (PROTACs) and stapled peptides, which aim to degrade MDM2 or block its interaction with p53 more effectively [5].
  • Addressing Toxicity: A key challenge for MDM2 inhibitors in clinical development has been on-target toxicity, particularly thrombocytopenia. Next-generation strategies are exploring intermittent dosing schedules and agents with improved therapeutic windows [5].

References

MI-773 Combination Therapy: Key Efficacy Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes findings from preclinical studies on MI-773 (also known as SAR405838) in combination with other agents.

Tumor Model Combination Agent Key Findings Proposed Mechanism & Notes
Adenoid Cystic Carcinoma (ACC) [1] [2] Cisplatin Achieved tumor regression and prevented recurrences for over 300 days in PDX models. [1] Cisplatin targets bulk tumor cells, while this compound eliminates cancer stem cells (CSCs). Effective in tumors with wild-type TP53. [2]
Neuroblastoma (NB) [3] Doxorubicin (Dox) Enhanced Dox-induced apoptosis, overcoming chemo-resistance in p53 wild-type cell lines. [3] This compound augments Dox-induced expression of p53, p21, BAX, and PUMA, and increases cleavage of PARP and Caspase-3. [3]
Various Cancers (Panel of 274 Cell Lines) [4] N/A (Single-agent profiling) ~15% of cell lines highly sensitive (IC⁵⁰ <1 µM). Sensitive tumors: melanoma, sarcoma, renal cancer, gastric cancer, leukemia, lymphoma. [4] Sensitivity strongly correlated with wild-type TP53 status. Biomarker: TP53 mutation status plus an 11-gene p53 pathway signature predicts response. [4]

Frequently Asked Questions & Troubleshooting

Here are solutions to common experimental challenges with this compound combination therapy.

  • Problem: Lack of Efficacy in Our In Vitro Models

    • Solution: First, verify the TP53 status of your cell lines. This compound is predominantly effective in models with wild-type TP53. [4] [3] If TP53 is wild-type, confirm on-target engagement by running a western blot to check for stabilization of p53 and upregulation of its downstream targets like p21 and PUMA after treatment. [3]
  • Problem: Optimal Dosing and Scheduling for Combination Therapy

    • Solution: Preclinical studies do not specify a universal schedule, but successful protocols exist. For in vivo studies with cisplatin, the combination was administered concurrently. [1] In neuroblastoma studies with doxorubicin, cells were treated with both agents simultaneously. [3] It is recommended to perform a matrix assay, titrating both this compound and your combination agent to find synergistic concentrations.
  • Problem: Want to Identify Tumors Most Likely to Respond

    • Solution: Beyond TP53 status, leverage the predictive biomarker signature identified in large-scale screens. Sensitivity to this compound is associated with the aggregated expression levels of 11 genes involved in the p53 signaling pathway. [4] You can analyze this gene signature in your tumor models to prioritize candidates for therapy.
  • Problem: Need to Demonstrate Effect on Cancer Stem Cells (CSCs)

    • Solution: As demonstrated in ACC models, you can quantify the CSC population after treatment. Use flow cytometry to analyze established CSC markers like ALDH activity and CD44 expression. A successful this compound treatment should significantly reduce this fraction. [1]

Detailed Experimental Protocol: In Vivo Efficacy & Recurrence Prevention

This protocol is adapted from a key study on Adenoid Cystic Carcinoma. [1]

1. Objective: To evaluate the efficacy of this compound, both alone and in combination with cisplatin, in inhibiting tumor growth and preventing postsurgical recurrence in a patient-derived xenograft (PDX) model of ACC.

2. Materials:

  • Animals: SCID mice harboring ACC PDX tumors (e.g., UM-PDX-HACC-5).
  • Drugs: this compound, Cisplatin.
  • Vehicle: As specified for this compound (often 1-5% DMSO, 5-10% Tween-80, balance saline).

3. Methods:

  • Therapeutic Efficacy Study:

    • Treatment Groups: Randomize tumor-bearing mice into four groups: Vehicle control, this compound alone, Cisplatin alone, this compound + Cisplatin.
    • Dosing: Administer drugs via predetermined routes and schedules (e.g., this compound orally, cisplatin intraperitoneally).
    • Monitoring: Measure tumor volumes and body weights regularly throughout the study period.
    • Endpoint Analysis: Harvest tumors at the end of the study. Analyze them via western blotting for p53 pathway activation (p53, p21, PUMA, cleaved caspase-9) and assess apoptosis (e.g., TUNEL assay).
  • Neoadjuvant Prevention of Recurrence Study:

    • Surgery: Once tumors reach a predetermined size (~150-200 mm³), perform surgical resection on all mice.
    • Post-operative Treatment: Divide mice into two groups: one receives vehicle, the other receives this compound for a set period (e.g., 30 days).
    • Long-term Follow-up: Monitor mice for tumor recurrence by palpation for an extended period (e.g., 300 days). Compare recurrence rates between the groups using a statistical test like the log-rank test.

4. Expected Results: The combination group should show significant tumor regression. The group receiving neoadjuvant this compound post-surgery should have a significantly lower (or zero) recurrence rate compared to the vehicle control group. [1]

Molecular Mechanism of this compound

The following diagram illustrates the core signaling pathway targeted by this compound and its functional outcomes in a cancer cell.

G cluster_normal Normal p53 Function cluster_cancer Cancer Cell with WT p53 cluster_therapy This compound Therapy Stress Cellular Stress (DNA Damage, Oncogenes) p53_1 p53 Protein Stress->p53_1 MDM2_1 MDM2 p53_1->MDM2_1 induces TargetGenes1 Target Gene Activation (p21, PUMA, BAX) p53_1->TargetGenes1 MDM2_1->p53_1 degrades Outcomes1 Cell Cycle Arrest DNA Repair Apoptosis TargetGenes1->Outcomes1 Outcomes2 Uncontrolled Cell Growth MDM2_2 MDM2 Overexpression p53_2 p53 Protein (Degraded) MDM2_2->p53_2 degrades TargetGenes2 Target Genes Silenced p53_2->TargetGenes2 TargetGenes2->Outcomes2 Outcomes3 Cell Cycle Arrest Apoptosis MI773 This compound MDM2_3 MDM2 MI773->MDM2_3 inhibits p53_3 p53 Protein (Stabilized & Active) MDM2_3->p53_3 TargetGenes3 Target Gene Activation (p21, PUMA, BAX) p53_3->TargetGenes3 TargetGenes3->Outcomes3 CSCs Cancer Stem Cell Death Outcomes3->CSCs

References

MI-773 Predictive Biomarkers: FAQ for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common questions on MI-773 mechanisms and biomarkers, presented for a technical audience.

Q1: What is the primary mechanism of action of this compound, and which biomarker is most critical for predicting its efficacy?

This compound is a small-molecule inhibitor that binds with high affinity (Ki = 0.88 nM) to MDM2, disrupting the p53-MDM2 interaction [1]. This stabilizes the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in susceptible cells [1].

The most critical predictive biomarker is wild-type TP53 status [1]. Cell lines with mutated TP53 are significantly more resistant to this compound, as the compound's mechanism relies on functional p53 protein [1].

Q2: Beyond TP53, are there other genomic or molecular features that predict response to this compound?

Yes, research indicates that the aggregated expression levels of 11 genes involved in the p53 signaling pathway can reliably predict sensitivity or resistance [1]. While the specific genes are not listed in the available excerpts, this multi-gene signature complements TP53 status for improved patient stratification [1].

Q3: In which tumour types has this compound shown the greatest preclinical activity?

This compound exhibited sub-micromolar anti-tumour activity in about 15% of a 274 cell line panel [1]. The most sensitive tumour types are listed in the table below.

Tumour Type Preclinical Sensitivity to this compound
Melanoma High [1]
Sarcoma High [1]
Renal Cancer High [1]
Gastric Cancer High [1]
Leukaemia (particularly AML) High [1]
Lymphoma High [1]
Mesothelioma High [1]
Multiple Myeloma High [1]

Troubleshooting Experimental Issues

Problem: Lack of expected cytotoxicity in a wild-type TP53 model.

  • Potential Cause 1: Compromised p53 pathway. Check for mutations or epigenetic silencing in other genes critical to the p53 pathway (e.g., p21, PUMA). The 11-gene signature may be a useful tool here [1].
  • Potential Cause 2: Off-target mechanism. Verify specificity using a COMPARE analysis. The sensitivity profile of this compound should highly correlate (Spearman's ρ ≈ 0.83) with that of Nutlin-3a, but not with compounds having different mechanisms (e.g., mutant p53 reactivators) [1].

Problem: Inconsistent results in determining TP53 as a predictive biomarker.

  • Solution: Calculate standardized performance indices. When analyzing clinical trial data, use hazard ratios (HR) from proportional hazards models to compute indices like Positive Predictive Value (PPV~i~) and Negative Predictive Value (NPV~i~) [2].
    • Formula for PPV~i~: Δ+ / (1 + Δ+), where Δ+ is the HR (Control vs. Treatment) in the biomarker-positive population [2].
    • Formula for NPV~i~: 1 / (1 + Δ-), where Δ- is the HR in the biomarker-negative population [2].
  • Note: These calculations assume conditionally independent potential outcomes and are best derived from randomized trial data, not observational studies [2].

Experimental Workflow & Protocols

Validating this compound's Mechanism of Action via COMPARE Analysis This protocol helps confirm that observed anti-tumor activity is due to the intended MDM2-p53 disruption [1].

  • Generate Dose-Response Data: Test this compound and reference compounds (e.g., Nutlin-3a, RG-7112, non-MDM2 inhibitors) across a panel of cell lines with known TP53 status.
  • Calculate Absolute IC50 Values: Determine the potency for each compound in every cell line.
  • Perform COMPARE Analysis: Use a non-parametric Spearman rank-order correlation to compare the profile of this compound IC50 values against the database of reference compound profiles.
  • Interpret Results: A high correlation coefficient (ρ > 0.6, p < 0.0005) with known MDM2 inhibitors like Nutlin-3a confirms the on-target mechanism. Low correlation with non-mechanistic analogues is expected [1].

In Silico Biomarker Investigation Using OMICS Data This methodology identifies molecular features associated with sensitivity [1].

  • Data Collection: Assemble whole-exome sequencing and gene expression data for the cell line panel.
  • Association Testing: For mutation data, perform a gene-by-gene Wilcoxon test to correlate genetic alterations with this compound Abs IC50 values. Use a stringent multiple-testing correction (e.g., Benjamini-Hochberg).
  • Pathway Analysis: Investigate genes in the p53 signaling pathway. Aggregate expression levels of key genes to build a predictive model for sensitivity/resistance.
  • Validation: The model should be validated in an independent dataset.

Signaling Pathway & Biomarker Logic

The following diagrams illustrate the core mechanism of this compound and the logical workflow for using biomarkers to predict its efficacy.

MI773_Mechanism MDM2 MDM2 p53_MDM2_Complex p53-MDM2 Complex MDM2->p53_MDM2_Complex p53 p53 p53->p53_MDM2_Complex CellCycle_Arrest CellCycle_Arrest p53->CellCycle_Arrest Apoptosis Apoptosis p53->Apoptosis p53_MDM2_Complex->p53 Ubiquitination & Degradation MI773 MI773 MI773->MDM2 Binds & Inhibits

Diagram 1: this compound disrupts the p53-MDM2 interaction, preventing p53 degradation and activating tumor-suppressive pathways.

Biomarker_Logic Start Patient Tumor TP53_Status TP53 Wild-Type? Start->TP53_Status Gene_Signature Favorable 11-Gene Expression Profile? TP53_Status->Gene_Signature Yes Resistant Predict: RESISTANT TP53_Status->Resistant No (Mutated) Tumor_Type Tumor Type in Sensitive Spectrum? TP53_Status->Tumor_Type Yes Sensitive Predict: SENSITIVE (Therapeutic Candidate) Gene_Signature->Sensitive Yes Gene_Signature->Resistant No Tumor_Type->Sensitive Yes Tumor_Type->Resistant No

Diagram 2: A logical workflow for stratifying patients likely to respond to this compound therapy, based on TP53 status, gene expression, and tumor type.

References

Direct Potency and Efficacy Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key comparative data between MI-773 and Nutlin-3a.

Feature This compound (SAR405838) Nutlin-3a
Binding Affinity (Kᵢ) 0.88 nM [1] Information not specifically available in search results
Median IC₅₀ (in vitro) 13.4 µM [1] 30 µM [1]
Relative Potency More potent; approximately 2x lower IC₅₀ than Nutlin-3a [1] Less potent; approximately 2x higher IC₅₀ than this compound [1]
Profile Similarity High similarity to Nutlin-3a (Spearman's ρ=0.83) [1] High similarity to this compound [1]
Key Mechanism Disrupts p53-MDM2 interaction, stabilizing p53 and activating apoptosis [2] [3] Disrupts p53-MDM2 interaction, stabilizing p53 and activating apoptosis [4] [5]
Efficacy in Hypoxia Information not available in search results Retains efficacy under hypoxic conditions (1% O₂) [5]

Core Experimental Evidence and Protocols

The comparative data is primarily derived from large-scale, standardized preclinical drug sensitivity screens.

In Vitro Drug Sensitivity Screening
  • Objective: To profile the anti-tumor activity of this compound and compare it to a reference database of compounds, including Nutlin-3a [1].
  • Methodology:
    • Cell Line Panel: The study used a panel of 274 annotated human cancer cell lines (CLs) derived from a wide variety of haematological and solid tumours [1].
    • Viability Assay: Cell lines were treated with this compound, and absolute IC₅₀ (Abs IC₅₀) values were calculated to determine the compound's potency [1].
    • COMPARE Analysis: The pattern of sensitivity and resistance (the "fingerprint") of this compound across the cell line panel was statistically correlated with the fingerprints of 181 other anti-cancer agents, including Nutlin-3a, using Spearman rank correlation [1].
  • Key Findings:
    • The analysis showed a very high correlation (ϼ = 0.83) between the profiles of this compound and Nutlin-3a, confirming their highly similar mechanism of action [1].
    • Despite the similar pattern of activity, this compound demonstrated a lower median IC₅₀ (13.4 µM) compared to Nutlin-3a (30 µM), indicating superior potency [1].

Mechanism of Action and Pathway

Both this compound and Nutlin-3a share the same primary mechanism: they are small-molecule antagonists that bind to MDM2, blocking its interaction with the tumor suppressor protein p53 [1] [2] [5]. The following diagram illustrates the pathway they target.

G DNA_Damage Cellular Stress (e.g., DNA Damage) p53_Active p53 (Active, Stable) DNA_Damage->p53_Active  Stabilizes p53_Inactive p53 (Inactive, Unstable) p53_Targets p53 Target Genes (e.g., p21, PUMA, BAX) p53_Active->p53_Targets  Transactivates MDM2 MDM2 (E3 Ubiquitin Ligase) p53_Active->MDM2  Transactivates Cell_Arrest Cell Cycle Arrest p53_Targets->Cell_Arrest Apoptosis Apoptosis (Programmed Cell Death) p53_Targets->Apoptosis MDM2->p53_Inactive  Binds & Degrades Inhibitor MDM2 Inhibitor (this compound or Nutlin-3a) Inhibitor->MDM2  Binds

This pathway shows that by inhibiting MDM2, both compounds prevent p53 degradation, leading to its accumulation and activation of downstream processes like cell cycle arrest and apoptosis [2] [3] [5].

Key Considerations for Researchers

  • TP53 Status is Crucial: The efficacy of both this compound and Nutlin-3a is highly dependent on wild-type TP53 status [1] [2] [4]. Cancer cell lines with mutant TP53 are largely resistant, making genotyping an essential first step in experimental design [1].
  • Spectrum of Activity: The most sensitive tumour types to these MDM2 inhibitors include acute myeloid leukaemia (AML), lymphoma, melanoma, sarcoma, and renal cancer [1]. Neuroblastoma, which rarely has TP53 mutations, is also a strong candidate [2] [3].
  • Utility in Hypoxia: Evidence indicates that Nutlin-3a retains its efficacy in killing wild-type TP53 cancer cells even under hypoxic conditions (1% O₂) [5]. This is a significant finding, as hypoxia is a common feature of solid tumors that can induce resistance to many therapies. Data on this compound in hypoxia was not available in the search results.

Research Implications and Future Directions

The primary implication is that This compound offers a potency advantage over Nutlin-3a for laboratory research targeting the MDM2-p53 axis. However, both are valuable tools.

  • Combination Therapies: Due to the potential for resistance to single-agent therapy, a prominent research direction is combining MDM2 inhibitors with other agents. The search results note investigations combining them with chemotherapy (e.g., doxorubicin), targeted therapy, and immunotherapy [6] [2].
  • Biomarker Development: Research is focused on identifying predictive biomarkers beyond TP53 status. One study suggested that an 11-gene expression signature from the p53 pathway could reliably predict sensitivity to MDM2 inhibitors [1].

References

MI-773 comparison other MDM2 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Profile of MDM2 Inhibitors

The table below summarizes how MI-773 compares with other major MDM2 inhibitors, based on data from recent scientific literature.

Inhibitor Name Core Structure/Category Max. Clinical Phase Reported Potency (pIC50/IC50/Ki) Key Characteristics and Evidence

| This compound (SAR405838) | Not specified in sources | Phase I [1] [2] | - Ki = 0.88 nM [3]

  • IC50 ~0.11-0.3 µM (p53 WT cells) [2] | - Superior potency compared to Nutlin-3a [3].
  • Induces p53-mediated apoptosis [2].
  • Shows efficacy in xenograft models [2]. | | Navtemadlin | Piperidine/-one | Phase III [4] | pIC50 = 9.22 [4] | One of the most advanced clinical candidates [4]. | | Siremadlin | Pyrroloimidazolone | Phase II [4] | pIC50 = 9.64 [4] | High potency in clinical development [4]. | | Idasanutlin | Pyrrolidine (Nutlin) | Phase III [4] [1] | pIC50 = 8.22 [4] | - Evaluated in AML and solid tumors [1].
  • Associated with hematologic toxicity [1]. | | Nutlin-3a | Cis-imidazoline (Nutlin) | Preclinical | - | - Widely used preclinical tool compound [3].
  • This compound has twice the potency of Nutlin-3a in cell line panels [3]. |

Key Experimental Data and Protocols for this compound

The established efficacy and mechanism of action of this compound are supported by several standard preclinical experimental protocols.

In Vitro Cell Viability and Proliferation Assays
  • Purpose: To determine the anti-tumor effect of this compound on cancer cell lines and calculate its half-maximal inhibitory concentration (IC50) [2].
  • Protocol:
    • Cell Line Selection: Use a panel of cell lines with confirmed wild-type p53 (WT p53) and, for comparison, p53-mutant lines. For neuroblastoma, examples include SH-SY5Y, IMR-32 (p53 WT), and SK-N-AS (p53 mutant) [2].
    • Drug Treatment: Treat cells with a range of concentrations of this compound (e.g., 0 - 10 µM) for different durations (e.g., 24, 48, 72 hours) [2].
    • Viability Measurement: Use assays like the CCK-8 assay, which measures cellular metabolic activity. The absorbance is measured to determine the percentage of viable cells [2].
    • Data Analysis: Plot dose-response curves and calculate IC50 values using non-linear regression. This compound shows a dose-dependent reduction in viability in p53 WT cells but not in p53 mutant cells [2].
Immunoblotting (Western Blotting) Analysis
  • Purpose: To confirm the mechanism of action by detecting the stabilization of p53 and the expression of its downstream target proteins after this compound treatment [2].
  • Protocol:
    • Cell Treatment and Lysis: Treat p53 WT cells with this compound and prepare protein lysates at various time points post-treatment.
    • Gel Electrophoresis and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
    • Antibody Probing: Incubate the membrane with specific primary antibodies against p53, p21, MDM2, BAX, PUMA, and apoptosis markers like cleaved PARP and cleaved Caspase-3.
    • Detection: Use chemiluminescence to visualize protein bands. Successful MDM2 inhibition is confirmed by a marked increase in p53 and its downstream targets, and the appearance of cleaved PARP and Caspase-3 indicates apoptosis induction [2].
In Vivo Efficacy Studies
  • Purpose: To evaluate the anti-tumor activity and apoptosis induction of this compound in a live animal model [2].
  • Protocol:
    • Model Establishment: Create an orthotopic xenograft model by surgically implanting luciferase-tagged p53 WT cancer cells (e.g., SH-SY5Y neuroblastoma cells) into the renal capsule of immunodeficient mice [2].
    • Drug Administration: Once tumors are established (confirmed by bioluminescent imaging), randomize mice into two groups. Treat one group with this compound (e.g., 30 mg/kg, intraperitoneal injection) and the control group with the vehicle (e.g., DMSO) for a set period [2].
    • Tumor Analysis: Harvest the tumors and analyze them via Western Blotting. The results should show increased levels of p53, p21, and BAX, along with cleaved PARP and Caspase-3 in the treated group, confirming the activation of the p53 pathway and apoptosis in the tumor tissue [2].

MDM2-p53 Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the central role of MDM2 in regulating p53 and how inhibitors like this compound work to reactivate tumor suppression.

p53 p53 (Tumor Suppressor) MDM2 MDM2 (Negative Regulator) p53->MDM2 Transactivates MDM2 Gene Degradation p53 Degradation via Proteasome p53->Degradation Targeted for CellCycle Cell Cycle Arrest p53->CellCycle Apoptosis Apoptosis (Programmed Cell Death) p53->Apoptosis MDM2->p53 Binds and Ubiquitinates Inhibitor MDM2 Inhibitor (e.g., this compound) Inhibitor->MDM2 Binds to MDM2 Blocks p53 Binding

Research Context and Combination Strategies

A key challenge in the field is that no MDM2 inhibitor has yet gained full FDA approval, often due to limited effectiveness as a single agent and side effects like thrombocytopenia [1]. Therefore, current research strongly focuses on combination therapies to overcome resistance and improve efficacy.

  • Synergy with Targeted Therapy: Broad and robust synergy has been observed when MDM2 inhibitors are combined with MEK or PI3K pathway inhibitors, leading to dramatic increases in apoptosis in various cancer cell lines, irrespective of their MAPK or PI3K mutation status [5].
  • Synergy with Chemotherapy: this compound has been shown to augment the cytotoxic effects of chemotherapeutic agents like doxorubicin, even helping to overcome chemo-resistance in p53 WT neuroblastoma cell lines [2].
  • Emerging Role in Immunotherapy: Preclinical studies suggest that MDM2 inhibition can enhance the response to immune checkpoint inhibitors (ICIs), making it a promising strategy to improve cancer immunotherapy [6] [7].

References

MI-773 IC50 Values in Different Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line Cancer Type TP53 Status IC50 Value (μM) Citation
SJSA-1 Osteosarcoma Wild-type 0.092 [1] [2] [3]
RS4;11 Acute Lymphoblastic Leukemia Wild-type 0.089 [1] [2] [3]
HCT-116 Colon Cancer Wild-type 0.20 [1] [2] [3]
LNCaP Prostate Cancer Wild-type 0.27 [1] [2] [3]
IMR-32 Neuroblastoma Wild-type ~0.15 (Est. from graph) [4]
SH-SY5Y Neuroblastoma Wild-type ~0.20 (Est. from graph) [4]
SK-N-AS Neuroblastoma Mutant >10 (Resistant) [4]
SAOS-2 Osteosarcoma p53 deleted >10 [1] [2] [3]
PC-3 Prostate Cancer Mutant >10 [1] [2] [3]
SW620 Colon Cancer Mutant >10 [1] [2] [3]
HCT-116 (p53-/-) Colon Cancer p53 deleted >20 [1] [2] [3]

A large-scale pharmacogenomics study of 274 annotated cell lines confirmed that MI-773 exhibits sub-micromolar anti-tumour activity in about 15% of cell lines, with the most sensitive tumour types being melanoma, sarcoma, renal cancer, gastric cancer, leukaemia, and lymphoma [5].

Mechanism of Action and Key Experimental Protocols

This compound works by disrupting the MDM2-p53 protein-protein interaction. This stabilizes the p53 protein, activating its tumor suppressor functions.

MI773 This compound Administration MDM2 MDM2 MI773->MDM2 Binds & Inhibits p53 p53 (Inactive/Ubiquitinated) MDM2->p53 Degrades p53_Active p53 (Active/Stabilized) p53->p53_Active Stabilizes CellFate Cell Cycle Arrest & Apoptosis p53_Active->CellFate Transactivates Target Genes

The primary experiments used to generate the IC50 data in the table are as follows:

  • Cell Viability/Proliferation Assay

    • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound.
    • Typical Protocol: Cells are seeded in 96-well plates and treated with a range of this compound concentrations (e.g., from 0.05 μM to 20 μM) for 24-48 hours [6] [4]. Cell viability is then measured using assays like Cell Counting Kit-8 (CCK-8) [6] or water-soluble tetrazolium salts [1]. The absorbance is read, and IC50 values are calculated using software like GraphPad Prism.
  • Apoptosis Assay

    • Purpose: To confirm that reduced cell viability is due to programmed cell death.
    • Typical Protocol: After treatment with this compound, cells are stained with Annexin V and Propidium Iodide (PI) [1] [6]. The percentage of apoptotic cells (Annexin V positive) is then quantified using flow cytometry.
  • Cell Cycle Analysis

    • Purpose: To assess if this compound induces cell cycle arrest.
    • Typical Protocol: Treated cells are fixed, permeabilized, and stained with PI, which binds to DNA. The DNA content of cells is analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G1, S, G2/M) [6].

References

MI-773 vs. Nutlin-3a: A Direct Comparison

Author: Smolecule Technical Support Team. Date: February 2026

Feature MI-773 (SAR405838) Nutlin-3a
Primary Target MDM2 (p53-binding pocket) [1] [2] [3] MDM2 (p53-binding pocket) [4] [5]
Binding Affinity (Kᵢ) 0.88 nM [1] 90 nM [4]
Reported Potency Superior potency compared to Nutlin-3a [1] The first well-characterized potent MDM2 inhibitor; a benchmark for the class [4]
Mechanistic Validation COMPARE analysis shows high correlation with Nutlin-3a profile (ϼ=0.83), confirming shared MoA [1] Stabilizes p53 in a non-genotoxic fashion, without inducing DNA damage response phosphorylation [4]
Key Sensitive Tumor Types (preclinical) Melanoma, sarcoma, renal cancer, gastric cancer, leukaemia, lymphoma, neuroblastoma [1] [2] [3] Leukaemia, lymphoma, medulloblastoma, laryngeal carcinoma, DLBCL (with t(14;18)) [6] [5] [7]
Dependence on TP53 Status Highly active in wild-type TP53 cell lines; resistant in mutated TP53 lines [1] [2] [3] Highly active in wild-type TP53 cell lines; minimal effect in mutated TP53 lines [6] [8] [9]
Synergy with Chemotherapy Augments cytotoxic effects of doxorubicin in neuroblastoma models [2] Synergizes with cisplatin and doxorubicin in various models (e.g., NSCLC, DLBCL) [8] [7]
Radiosensitization Information not explicitly found in search results Acts as a radiosensitizer in laryngeal carcinoma cells with wild-type p53 [5]

Shared Mechanism of Action

This compound and Nutlin-3a share the same core mechanism. They function by mimicking the three critical amino acid residues of p53 that interact with MDM2. By occupying the p53-binding pocket on MDM2, they disrupt the p53-MDM2 protein-protein interaction. This prevents MDM2 from tagging p53 for degradation, leading to p53 accumulation and activation of its downstream pathway, resulting in cell cycle arrest or apoptosis [1] [4].

The diagram below illustrates this shared pathway and the experimental workflow used to validate it.

g cluster_pathway p53-MDM2 Pathway & Drug Intervention cluster_validation Experimental Validation Workflow MDM2 MDM2 p53_MDM2_Complex p53-MDM2 Complex MDM2->p53_MDM2_Complex Binds & Degrades p53 p53 p53->p53_MDM2_Complex CellCycleArrest CellCycleArrest p53->CellCycleArrest Stabilizes & Activates Apoptosis Apoptosis p53->Apoptosis Stabilizes & Activates p53_MDM2_Complex->p53 Inhibition Releases Drug This compound / Nutlin-3a Drug->p53_MDM2_Complex Disrupts Start In Vitro Screening (Cell Line Panel) MoA_Test Mechanism of Action Assays Start->MoA_Test Sensitivity_Analysis Sensitivity Analysis Start->Sensitivity_Analysis Biomarker_Identification Biomarker Identification Start->Biomarker_Identification p53_Accumulation p53 Accumulation (Western Blot) MoA_Test->p53_Accumulation Gene_Expression p21, PUMA, BAX Expression (qPCR/Western) MoA_Test->Gene_Expression Apoptosis_Assay Apoptosis & Cell Cycle (Flow Cytometry) MoA_Test->Apoptosis_Assay Viability_Assay Cell Viability Assay (CCK-8/MTS) Sensitivity_Analysis->Viability_Assay TP53_Seq TP53 Mutation Status (Sequencing) Biomarker_Identification->TP53_Seq Gene_Signature Gene Expression Signature Biomarker_Identification->Gene_Signature IC50_Calc IC50 Calculation Viability_Assay->IC50_Calc

Detailed Experimental Protocols

The data in the comparison table is derived from standardized preclinical experiments. Here are the detailed methodologies for key assays cited.

Cell Viability and IC₅₀ Determination (CCK-8 Assay)

This protocol is used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC₅₀), a key metric for comparing drug potency [2] [3].

  • Cell Seeding: Seed cells (e.g., 2×10⁴ cells/well for a 96-well plate) in complete medium and allow them to adhere overnight.
  • Drug Treatment: Treat cells with a concentration gradient of the drug (this compound or Nutlin-3a). A typical range is from nanomolar to tens of micromolar. Include a negative control (DMSO vehicle only).
  • Incubation: Incubate the plates for a predetermined time (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO₂.
  • Viability Measurement: Add the Cell Counting Kit-8 (CCK-8) reagent to each well and incubate for 1-4 hours. Metabolically active cells convert the WST-8 reagent in the kit to an orange-colored formazan dye.
  • Absorbance Reading: Measure the absorbance of the solution at 450 nm using a multi-well spectrophotometer.
  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot the dose-response curve and use software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis, a key phenotypic outcome of p53 activation [3] [7].

  • Cell Treatment & Harvest: Treat cells with the drug or DMSO control for the desired duration (e.g., 48 hours). Harvest both adherent and floating cells.
  • Washing: Wash the cells once with cold Phosphate Buffered Saline (PBS).
  • Staining: Resuspend the cell pellet in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Incubate for 15 minutes at room temperature in the dark.
  • Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.
  • Data Interpretation: Viable cells are Annexin V⁻/PI⁻. Early apoptotic cells are Annexin V⁺/PI⁻. Late apoptotic or necrotic cells are Annexin V⁺/PI⁺.
COMPARE Analysis

This is a computational/bioinformatic method used to validate a drug's mechanism of action by comparing its activity profile across a large panel of cancer cell lines to those of well-characterized compounds [1].

  • Data Collection: Determine the sensitivity profile (e.g., IC₅₀ values) of the test drug (this compound) and a library of reference drugs across the same panel of cell lines.
  • Correlation Calculation: Perform a non-parametric Spearman rank-order correlation analysis to compare the activity profile of the test drug with every reference drug in the database.
  • Interpretation: A high positive correlation coefficient (e.g., ϼ > 0.6) with a drug of known mechanism (like Nutlin-3a) indicates a shared mechanism of action. Poor correlation with drugs having other mechanisms confirms selectivity.

Key Insights for Research and Development

  • Biomarker Strategy is Crucial: The efficacy of both compounds is strongly dependent on wild-type TP53 status [1] [8]. A robust biomarker strategy, including TP53 sequencing and potentially an 11-gene p53 pathway expression signature identified for this compound, is essential for patient stratification in clinical development [1].
  • Synergy for Combination Therapy: Both inhibitors show promise in combination with standard chemotherapeutics like doxorubicin and cisplatin [2] [8]. The treatment sequence can be critical, with some studies showing that sequential administration (chemotherapy followed by MDM2 inhibitor) yields strong synergism [8].
  • Clinical Development Status: this compound has reached Phase I clinical trials for solid tumors, demonstrating an acceptable safety profile [1]. Nutlin-3a has been more widely used as a research tool and has contributed extensively to the preclinical understanding of MDM2 inhibition.

References

MI-773 tumor regression compared standard therapy

Author: Smolecule Technical Support Team. Date: February 2026

Preclinical Efficacy Data of MI-773

Cancer Type/Model Experimental Model Efficacy Summary (Single Agent this compound) Key Mechanisms & Observations Source (PMID)
Adenoid Cystic Carcinoma (ACC) Patient-Derived Xenograft (PDX) models (UM-PDX-HACC-5, ACCx6, ACCx9) Tumor regression in 3/3 PDX models; e.g., 127% Tumor Growth Inhibition (TGI) in UM-PDX-HACC-5. Increased apoptosis, p53 protein accumulation, p21 induction, p53 phosphorylation (Ser392), G1 cell cycle arrest. [1] N/A
Neuroblastoma (NB) In vitro cell lines (IMR-32, SK-N-SH, SH-SY5Y) Potent suppression of proliferation; IC50 values in the sub-micromolar to micromolar range. Induction of apoptosis and cell cycle arrest; downregulation of G2/M checkpoint genes, upregulation of p53 pathway genes. [2] N/A
Broad Cancer Cell Line Panel In vitro panel of 274 cancer cell lines ~15% of cell lines highly sensitive (IC50 <1 µM). Activity highly selective for cell lines with wild-type TP53; most sensitive tumor types: sarcoma, leukemia, lymphoma, renal cancer, gastric cancer. [3] N/A

Mechanism of Action (MOA) and Experimental Workflow

This compound is a small-molecule inhibitor that targets the MDM2-p53 protein-protein interaction. In many cancers with wild-type TP53, the tumor suppressor function of p53 is neutralized by its negative regulator, MDM2. This compound binds to MDM2 with high affinity, blocking this interaction and freeing p53. This leads to p53 protein stabilization and activation of its downstream pathways, ultimately inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells [3] [1] [4].

The diagram below illustrates this core signaling pathway and the logical flow of the key in vivo experiment evaluating this compound's efficacy.

mi773_workflow This compound MoA and In Vivo Testing cluster_moa Mechanism of Action (MDM2-p53 Axis) cluster_workflow Key Preclinical In Vivo Workflow p53_wt Wild-Type p53 Tumor Suppressor mdm2 MDM2 Oncoprotein (E3 Ubiquitin Ligase) p53_wt->mdm2  Binds p53_active p53 Stabilized / Active p53_wt->p53_active  Stabilizes p53_inactive p53 Degraded / Inactive mdm2->p53_inactive  Targets for  Degradation cell_arrest_apoptosis Cell Cycle Arrest & Apoptosis p53_active->cell_arrest_apoptosis  Transactivates  Target Genes mi773 This compound (MDM2 Inhibitor) mi773->mdm2  Binds and Inhibits treatment Daily Oral Gavage • Vehicle Control • this compound (e.g., 100 mg/kg) endpoint Study Endpoint: Tumor Growth Inhibition (TGI) & Regression Analysis pdx_models Establish Patient-Derived Xenograft (PDX) Models randomize Randomize Mice (~250 mm³ tumors) pdx_models->randomize randomize->treatment monitor Monitor Tumor Volume & Body Weight treatment->monitor monitor->endpoint analysis Ex Vivo Analysis: • Immunohistochemistry (IHC) • TUNEL Assay (Apoptosis) • Western Blot endpoint->analysis

Detailed Experimental Protocols

The data in the summary table are derived from standardized preclinical protocols. Here are the methodologies for the key experiments cited:

  • In Vivo Efficacy Study (PDX Models) [1]:

    • Model Establishment: Fragments from human ACC tumors were transplanted subcutaneously into immunodeficient (SCID) mice.
    • Treatment: Once tumors reached an average volume of ~250 mm³, mice were randomized into groups receiving either a vehicle control or this compound (e.g., 10, 50, or 100 mg/kg) via daily oral gavage.
    • Endpoint Measurement: Tumor volume and body weight were monitored regularly. Tumor Growth Inhibition (TGI) was calculated, with values >100% indicating regression (reduction in tumor volume from baseline).
    • Ex Vivo Analysis: At the end of the study, tumors were harvested for analysis. This included immunohistochemistry (IHC) to detect p53 protein levels, TUNEL staining to quantify apoptotic cells, and Western blotting to analyze proteins like p21 and phosphorylated p53.
  • In Vitro Cell Viability and Mechanism Assays [2] [1]:

    • Cell Viability (IC50): Cell viability was measured using assays like Cell Counting Kit-8 (CCK-8). Cells were treated with a range of this compound concentrations (e.g., 0.05-20 µM) for 24-48 hours, and the half-maximal inhibitory concentration (IC50) was calculated.
    • Apoptosis Assay: Flow cytometry with Annexin V/PI staining was used to quantify the percentage of cells undergoing early and late apoptosis after this compound treatment.
    • Cell Cycle Analysis: Fixed cells were stained with Propidium Iodide (PI) and analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases (G1, S, G2/M).
    • Western Blotting: Treated cells were lysed, and proteins were separated by gel electrophoresis, transferred to a membrane, and probed with antibodies against p53, p21, MDM2, and cleaved caspases to confirm target engagement and mechanism.

Comparative Positioning of MDM2 Inhibitors

This compound is one of several MDM2 inhibitors that have been developed. The table below compares it with other clinical-stage inhibitors based on available data.

MDM2 Inhibitor (Example) Max. Clinical Phase Chemical Class Reported Potency (pIC50) Key Context vs. This compound
This compound (SAR405838) Phase I [4] Spiro-oxindoles [4] 7.00 [4] The benchmark for this comparison; shows tumor regression in preclinical PDX models. [1]
Navtemadlin Phase III [4] Piperidine/-one [4] 9.22 [4] A later-generation, more potent inhibitor that has progressed to later-stage clinical trials.
Idasanutlin Phase III [4] Nutlins [4] 8.22 [4] Another potent inhibitor widely tested in clinical trials, often in combination regimens.
RG7112 Phase I [4] Nutlins [4] 7.74 [4] An early clinical inhibitor; this compound's profile is similar but with superior preclinical potency. [3]

Analysis Limitations and Future Directions

It is crucial to interpret these findings within their context:

  • Preclinical to Clinical Gap: The promising tumor regression data comes from animal models. Efficacy and safety in humans are not yet established, as this compound has only reached Phase I trials [3] [4].
  • Lack of Direct Comparative Data: The search results do not contain head-to-head studies directly comparing this compound monotherapy with a standard-of-care treatment in a clinically relevant model. The data primarily establishes this compound's effect as a single agent.
  • Biomarker-Dependent Efficacy: The activity of this compound is highly dependent on the TP53 mutation status of the tumor [3]. It is largely ineffective in tumors with mutated or deleted TP53. This underscores the need for patient stratification in any future clinical application.
  • Combination Therapy Focus: Research suggests that MDM2 inhibition alone may be insufficient for long-term tumor control, leading to a strong focus on combination therapies with chemotherapy, targeted therapy, or immunotherapy in current research [5].

References

Selectivity of MI-773: Wild-type vs. Mutant TP53

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core experimental evidence for MI-773's selectivity.

Evidence Type Experimental Model Key Finding on Selectivity Supporting Data

| Pharmacogenomic Screening [1] | 274 human cancer cell lines (diverse types) | TP53 mutation is the major genetic determinant for resistance. | • ~15% of cell lines highly sensitive (IC₅₀ < 1 µM); most had wild-type TP53. • Cell lines with mutated TP53 were significantly more resistant (p = 8.56E-15). | | In Vitro Cytotoxicity [2] | Neuroblastoma cell lines | Potent anti-proliferative effect in wild-type TP53 cells; significantly reduced effect in TP53-mutant cells. | • IC₅₀ values in the low micromolar or sub-micromolar range for wild-type TP53 lines (e.g., IMR-32, SK-N-SH). • TP53-mutant line (KELLY) was highly resistant in colony formation assays. | | Mechanistic Validation [1] | COMPARE Analysis (vs. 181 anti-cancer agents) | this compound's activity profile is highly similar to other MDM2-p53 inhibitors (e.g., Nutlin-3a). | • Correlation coefficient (ϼ) with Nutlin-3a was 0.83. • Poor correlation with compounds having different mechanisms of action. |

Mechanism of Action and Experimental Workflows

This compound works by blocking the physical interaction between MDM2 and the p53 protein. In many cancers with wild-type TP53, the p53 protein is inactivated by being constantly bound and targeted for degradation by MDM2. By inhibiting this interaction, this compound stabilizes the p53 protein, leading to its accumulation and activation of its tumor-suppressor functions, which include cell cycle arrest and apoptosis (programmed cell death) [2] [3] [4]. In cells with mutated TP53, the p53 protein itself is dysfunctional, so reactivating the pathway with an MDM2 inhibitor like this compound has little effect [1].

The diagram below illustrates the core signaling pathway targeted by this compound.

G Stress Cellular Stress (DNA damage, etc.) p53 p53 Protein (Wild-type) Stress->p53 Stabilizes MDM2 MDM2 p53->MDM2 Transactivates CellFate Cell Fate p53->CellFate Determines MDM2->p53 Degrades MI773 This compound MI773->MDM2 Inhibits CycleArrest Cell Cycle Arrest CellFate->CycleArrest Apoptosis Apoptosis CellFate->Apoptosis

This compound acts by inhibiting MDM2, which stabilizes wild-type p53 and triggers anti-cancer cellular responses.

The following diagram outlines a typical experimental workflow used to characterize this compound's effects.

G Start Cell Line Selection A Viability & Proliferation (CCK-8, Colony Formation) Start->A Database Large-Scale Profiling (Pharmacogenomic Database) Start->Database For panel screens B Cell Cycle Analysis (Flow Cytometry, PI staining) A->B C Apoptosis Assay (Flow Cytometry, Annexin V/PI) B->C D Mechanistic Studies (Western Blot, Microarray) C->D

A typical workflow for evaluating this compound activity, combining specific assays with large-scale profiling.

Key Experimental Protocols

To ensure the reproducibility of findings, here are the detailed methodologies for key experiments cited in the search results.

  • Cell Viability and Proliferation Assays [2]

    • Purpose: To determine the potency (IC₅₀) of this compound and its effect on cell growth.
    • Protocol:
      • Cell Seeding: Plate cancer cells (e.g., 2×10⁴ cells/well) in 96-well plates and allow them to adhere overnight.
      • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0.05-20 µM) for a set period (e.g., 24 hours). A control group is treated with an equivalent volume of DMSO.
      • Viability Measurement: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.
      • Quantification: Measure the absorbance at 450 nm using a spectrophotometer. The IC₅₀ value is calculated using software like GraphPad Prism.
    • Supporting Assay: Colony Formation Assay: Seed a low density of cells (e.g., 2×10³/well) in a 6-well plate, treat with this compound for up to 2 weeks, then fix, stain with Giemsa, and count colonies.
  • Cell Cycle and Apoptosis Analysis [2]

    • Purpose: To identify the specific cellular responses (cell cycle arrest and programmed cell death) induced by this compound.
    • Cell Cycle Protocol (Propidium Iodide (PI) Staining):
      • Treatment & Fixation: Treat cells with this compound, then harvest and fix in 70% ethanol at 4°C overnight.
      • Staining: Permeabilize cells with Triton X-100, then stain with PI solution containing RNase A at 37°C in the dark for 1 hour.
      • Analysis: Analyze cell cycle distribution (G1, S, G2/M phases) using a flow cytometer and specialized software (e.g., MultiCycle).
    • Apoptosis Protocol (Annexin V/PI Staining):
      • Treatment & Harvest: Treat cells (e.g., 1×10⁵/well) with this compound for 48 hours, then collect and wash with cold PBS.
      • Staining: Stain cells using a FITC Annexin V apoptosis detection kit according to the manufacturer's instructions.
      • Analysis: Distinguish live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cell populations using flow cytometry.
  • Large-Scale Pharmacogenomic Profiling [1]

    • Purpose: To correlate this compound sensitivity with genomic features across a wide panel of cancer cell lines.
    • Protocol:
      • Cell Panel: A large, diverse panel of cancer cell lines (e.g., 274 lines) is used.
      • Dose-Response Testing: Each cell line is treated with a range of this compound concentrations.
      • IC₅₀ Calculation: The absolute IC₅₀ (Abs IC₅₀) for each line is determined.
      • OMICS Integration: The sensitivity data (IC₅₀ values) are integrated with molecular data from the cell lines, including:
        • Whole-exome sequencing (to identify mutations, e.g., in TP53).
        • Gene expression profiles.
      • Statistical Analysis: Wilcoxon tests are used to identify genetic alterations (like TP53 mutation) significantly associated with resistance or sensitivity. COMPARE analysis correlates the this compound sensitivity profile with other drugs to confirm its mechanism of action.

Research Implications and Conclusion

The data consistently shows that this compound is a selective and potent MDM2 inhibitor for cancers retaining wild-type TP53. For researchers, this means:

  • Patient Stratification: TP53 mutation status is a primary biomarker for predicting this compound efficacy [1]. Prioritizing wild-type TP53 models in preclinical studies is crucial.
  • Combination Potential: this compound has shown potential to augment the effects of conventional chemotherapy, such as doxorubicin [2], suggesting a viable combinatorial strategy.
  • Beyond TP53: While TP53 status is the dominant factor, the expression of other genes in the p53 pathway may further refine sensitivity predictions [1].

References

Quantitative Binding Affinity for MDM2

Author: Smolecule Technical Support Team. Date: February 2026

The data below summarizes the available experimental data on MI-773's binding affinity for the MDM2 protein.

Compound Target Binding Affinity (Kᵢ) Binding Affinity (Kd) Assay Type
This compound MDM2 0.88 nM [1] 8.2 nM [1] [2] Fluorescence-polarization (FP) binding assay [1]
SAR405838 (this compound diastereomer) MDM2 0.88 nM [1] Information Missing Fluorescence-polarization (FP) binding assay [1]

Detailed Experimental Protocols

The key experiments measuring this compound's binding and cellular activity used the following methodologies:

  • Fluorescence-polarization (FP) binding assay: This is the primary method used to determine this compound's binding affinity (Kᵢ) to MDM2. In this cell-free assay, binding affinities were determined by competing this compound against a fluorescently labeled p53 peptide for the p53-binding pocket of the MDM2 protein [1].
  • Biolayer Interferometry: This technology was specifically used to determine this compound's binding affinity to MDMX, though the results are not numerically stated in the available sources [1].
  • Cell growth inhibition assay: The anti-cancer activity of this compound was determined in a panel of cancer cell lines using a water-soluble tetrazolium-based assay (a measure of cell viability). Incubation times were approximately 48 hours [1].

Mechanism of Action and Therapeutic Context

This compound functions as a potent and selective MDM2-p53 protein-protein interaction (PPI) inhibitor [2]. Its therapeutic effect is achieved by disrupting the interaction between MDM2 and the tumor suppressor protein p53.

The following diagram illustrates the mechanism of action of this compound:

G p53 p53 (Tumor Suppressor) MDM2 MDM2 (Negative Regulator) p53->MDM2 Binds to Effect Cell Cycle Arrest & Apoptosis p53->Effect Accumulates & Activates Ubiquitination Ubiquitination & Degradation MDM2->Ubiquitination Promotes MI773 This compound Inhibitor MI773->MDM2 Binds to & Blocks Ubiquitination->p53 Leads to

This mechanism is critically dependent on the tumor having a wild-type TP53 gene. Cell-based studies consistently show that this compound potently inhibits growth in cancer cell lines with wild-type p53 but displays high selectivity and minimal effect in cell lines with mutated or deleted p53 [1] [3].

Research Status and Comparison to Other Agents

  • Research Status: this compound (and its diastereomer, SAR405838) has been evaluated in preclinical studies and has progressed to Phase I clinical trials for patients with advanced solid tumors [4] [1].
  • Comparison with Nutlin-3a: this compound has a superior anti-tumor potency profile compared to Nutlin-3a, the first well-characterized MDM2 inhibitor, while maintaining a similar mechanism and selectivity pattern [4].

References

Comparative Efficacy and Characteristics

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key data for MI-773 (also known as SAR405838) and AMG232 (also known as KRT-232) based on preclinical studies.

Inhibitor Reported In Vivo Efficacy (Model & Results) Key Combination Findings Notable Characteristics

| This compound (SAR405838) | SJSA-1 xenograft (osteosarcoma): 100% tumor regression at 100 mg/kg, orally, once daily [1].

Neuroblastoma orthotopic model: Induced p53-mediated apoptosis (increased p53, PUMA, BAX; cleavage of PARP and Caspase-3) [2]. | Synergized with doxorubicin, enhancing apoptosis even in chemo-resistant neuroblastoma cells [2] [3]. | Potent and selective MDM2 binder (Ki = 0.88 nM) [1]. | | AMG232 (KRT-232) | SJSA-1 xenograft: Complete tumor regression at 70 mg/kg, orally, 3 times per week [1]. | Enhanced T-cell-mediated killing of tumor cells. Combined with anti-PD-1 therapy to improve efficacy [4]. | Orally bioavailable. Shows a potential role in overcoming resistance to immunotherapy [4]. |

Mechanism of Action and Workflow

Both this compound and AMG232 belong to a class of small-molecule MDM2 antagonists. They function by mimicking the three critical hydrophobic residues of the p53 protein (Phe19, Trp23, Leu26), binding to the p53-pocket on MDM2. This disrupts the MDM2-p53 interaction, stabilizes the p53 protein, and leads to the transcriptional activation of p53 target genes, ultimately resulting in cell cycle arrest and apoptosis in wild-type p53 cancer cells [5] [1].

The following diagram illustrates the mechanism and a typical in vivo experiment workflow used to evaluate these inhibitors.

G cluster_0 In Vivo Experiment Flow A Administer MDM2 Inhibitor (this compound or AMG232) B Binds MDM2 Protein A->B C Disrupts p53-MDM2 Interaction B->C D p53 Stabilization and Accumulation C->D E Transcription of p53 Target Genes D->E F Cell Cycle Arrest & Apoptosis E->F G Tumor Suppression in Vivo F->G H 1. Implant Tumor Cells (e.g., SJSA-1) in Mice I 2. Randomize into Groups (Control vs. Treatment) H->I J 3. Administer Compound (Oral Gavage, specific dose/schedule) I->J K 4. Monitor Tumor Volume & Biomarkers J->K L 5. Analyze Efficacy (Tumor Regression, Apoptosis Markers) K->L

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here is a summary of the key methodologies from the cited papers.

  • In Vivo Efficacy Studies: The standard protocol involves implanting cancer cells (e.g., SJSA-1 for xenografts or SH-SY5Y for orthotopic neuroblastoma models) into immunodeficient mice. After tumors are established, mice are randomized into groups and treated with either a vehicle control or the MDM2 inhibitor via oral gavage according to a specific schedule (e.g., QD or 3QW). Tumor volume is monitored, and at the endpoint, tumors are harvested for analysis [2] [1].
  • Mechanistic Biomarker Analysis: Harvested tumor tissues are analyzed via western blotting to detect changes in protein levels. Key biomarkers include:
    • Upregulation: p53, p21, MDM2 (a p53 target gene), BAX, PUMA (pro-apoptotic factors) [2] [3].
    • Cleavage: Caspase-3 and PARP, which are markers of ongoing apoptosis [2].
  • Immune Cell Co-culture (for AMG232): This specific protocol involved pre-treating high-MDM2-expressing tumor cells with AMG232, then co-culturing them with activated T-cells. Tumor cell killing was quantified using live/dead cell staining, demonstrating that AMG232 sensitizes tumors to T-cell attack [4].

Key Insights for Drug Development

  • Broad Preclinical Activity: this compound has demonstrated potent activity across a range of wild-type p53 tumor types in vitro, including melanoma, sarcoma, renal cancer, leukemia, and lymphoma [6].
  • Overcoming Chemo-Resistance: this compound shows promise in combination therapies, as it can augment the cytotoxic effects of chemotherapeutic agents like doxorubicin in resistant cell lines [2].
  • Emerging Role in Immunotherapy: AMG232 data suggests a novel application for MDM2 inhibitors in oncology. By sensitizing tumor cells to T-cell killing and potentially countering hyper-progressive disease linked to MDM2 amplification, it offers a strategic rationale for combination with immune checkpoint inhibitors [4].

References

COMPARE Analysis of MI-773 Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from a COMPARE analysis that evaluated MI-773's activity profile against other compounds with known mechanisms of action [1].

Compound Name Correlation Coefficient (ϼ) with this compound Reported Median IC₅₀ / Potency Primary Mechanism of Action
This compound (SAR405838) - Median IC₅₀: 13.4 µM (Panel of 274 CLs) [1] MDM2-p53 interaction inhibitor [2] [3]
Nutlin-3a ϼ = 0.83 (p < 0.0005) [1] Median IC₅₀: 30 µM (Internal data); ~2x less potent than this compound [1] MDM2-p53 interaction inhibitor [1]
RG-7112 ϼ = 0.64 (p < 0.0005) [1] Information not provided in search results MDM2-p53 interaction inhibitor [1]
YH239-EE ϼ = 0.48 (p < 0.0005) [1] Information not provided in search results MDM2-p53 interaction inhibitor [1]
MIRA-1 ϼ = 0.35 (p = 5.94E-05) [1] Information not provided in search results Reactivates mutant p53 [1]
PRIMA-1MET ϼ = 0.23 (p = 7.66E-03) [1] Information not provided in search results Reactivates mutant p53 [1]

This analysis demonstrates that This compound has a very high similarity to Nutlin-3a, the first well-characterized MDM2 inhibitor, confirming its mechanism of action through the p53 pathway. The correlation with compounds that have different mechanisms of action (like mutant p53 reactivators) was significantly weaker [1].

Experimental Data Supporting the Comparison

The COMPARE analysis is supported by concrete experimental data that also highlights this compound's performance.

Key Experimental Findings
  • High Selectivity for Wild-Type TP53: this compound exhibited sub-micromolar anti-tumour activity in about 15% of the 274 cancer cell lines tested. TP53 mutation status was the dominant genetic determinant of resistance. The most sensitive tumour types included melanoma, sarcoma, renal cancer, gastric cancer, leukaemia, and lymphoma [1].
  • Superior Potency: In the direct, in-house comparison, the median IC₅₀ of this compound was approximately half that of Nutlin-3a, indicating superior potency [1].
  • Efficacy in Neuroblastoma Models: Independent studies on neuroblastoma (which frequently retains wild-type p53) showed that this compound potently suppressed cell proliferation, induced apoptosis, and caused cell cycle arrest. It also augmented the cytotoxic effects of the chemotherapeutic agent doxorubicin [2] [3].
Methodology of Key Experiments

The credibility of the data relies on standardized experimental protocols.

  • COMPARE Analysis Protocol [1]:
    • Cell Panel: A diverse panel of 274 annotated human cancer cell lines (CLs) was used.
    • Viability Assay: Cell viability was measured after this compound treatment to determine the absolute IC₅₀ value for each cell line.
    • Data Correlation: The pattern of IC₅₀ values across the cell panel for this compound was compared with the patterns of 181 other standard anticancer agents using a non-parametric Spearman rank-order correlation. High correlation coefficients (ϼ) indicate similar mechanisms of action.
  • Cell Viability Assay (CCK-8) [2]:
    • Cell Seeding: Neuroblastoma cells (e.g., IMR-32, SH-SY5Y) are seeded into 96-well plates and allowed to adhere.
    • Compound Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.05–20.00 µM) or a vehicle control (DMSO) for a set period (e.g., 24 hours).
    • Viability Measurement: A Cell Counting Kit-8 (CCK-8) solution is added. Metabolically active cells convert the WST-8 reagent in the kit into an orange-colored formazan dye.
    • Absorbance Reading: The absorbance of the formazan dye at 450 nm is measured using a spectrophotometer. The relative cell viability is calculated, and IC₅₀ values are determined using graphing software.

p53 Pathway Activation by this compound

The following diagram illustrates the mechanism of action of this compound and its functional consequences in the p53 signaling pathway, as established across multiple studies [2] [3].

p53_pathway MDM2 MDM2 p53_inactive p53 (Inactive/Ubiquitinated) MDM2->p53_inactive  Ubiquitination p53_active p53 (Active/Stabilized) MDM2->p53_active  Inhibition Releases p53_inactive->MDM2  Degradation Cycle CellCycleArrest Cell Cycle Arrest p53_active->CellCycleArrest Apoptosis Apoptosis p53_active->Apoptosis MI773 MI773 MI773->MDM2  Binds & Inhibits

Mechanism of p53 Activation by this compound

Interpretation Guide for Researchers

For scientists evaluating these results, the following points are critical:

  • Mechanism Confirmation: The high correlation with Nutlin-3a strongly validates this compound's intended mechanism as a selective MDM2-p53 interaction disruptor [1].
  • Patient Stratification Biomarker: The data unequivocally identifies wild-type TP53 status as a primary biomarker for patient selection. Tumors with mutated TP53 are highly likely to be resistant [1].
  • Therapeutic Potential: The efficacy in preclinical neuroblastoma models, both as a single agent and in combination with chemotherapy, supports its further investigation for pediatric cancers with an intact p53 pathway [2] [3].

References

MI-773 biomarker validation TP53 status

Author: Smolecule Technical Support Team. Date: February 2026

MI-773 Profile and Key Characteristics

This compound (also known as SAR405838) is a potent and selective small-molecule inhibitor of the MDM2-p53 protein interaction. By binding to MDM2, it disrupts the MDM2-p53 interaction, stabilizing the p53 protein and reactivating the p53 tumor suppressor pathway in cancer cells with wild-type TP53. This leads to cell cycle arrest and apoptosis (programmed cell death) [1] [2].

The table below summarizes its core characteristics:

Characteristic Description
Primary Target Mouse Double Minute 2 (MDM2) protein [3] [1]
Mechanism of Action Disrupts MDM2-p53 interaction, stabilizing p53 and activating its transcriptional pathway [1] [2]
Target Patient Population Cancers with wild-type TP53 status [3] [1]
Key Predictive Biomarker Wild-type TP53 status; Expression levels of an 11-gene p53 signaling signature [3] [1]

Anti-Tumor Activity Across Cancer Types

A broad pharmacogenomic screen of 274 human cancer cell lines revealed that this compound exhibits pronounced selectivity, with potent anti-tumor activity (sub-micromolar range) in about 15% of the cell lines [3] [1].

The table below breaks down the sensitivity of different tumor types to this compound, based on the percentage of highly and intermediately sensitive cell lines [1]:

Tumor Type Sensitivity to this compound
Melanoma High
Sarcoma High
Renal Cancer High
Gastric Cancer High
Leukaemia (particularly AML) High
Lymphoma High
Mesothelioma Enriched in highly sensitive subset
Multiple Myeloma Sensitive (haematological)
Neuroblastoma Demonstrated sensitivity in focused studies [2]

Validated Predictive Biomarkers for Patient Stratification

Research has firmly established that the TP53 mutation status is the most dominant genomic determinant of response to this compound.

  • Wild-type TP53: Cell lines with wild-type TP53 are significantly more sensitive to this compound [3] [1]. In one study, TP53 mutations were the single most significant genetic factor for resistance (p = 8.56E-15) [1].
  • Biomarker Signature: Beyond a single gene, an integrated biomarker has been identified. The combination of TP53 mutation status plus the aggregated expression levels of 11 genes involved in the p53 signaling pathway can more reliably predict sensitivity or resistance to this compound and similar MDM2 inhibitors [3] [1].

Comparison with Other MDM2 Inhibitors

A "COMPARE" analysis of drug sensitivity profiles across hundreds of cell lines was used to evaluate this compound's similarity to other known compounds.

Compound Correlation with this compound Profile (Spearman's ρ) Key Characteristics
Nutlin-3a 0.83 (High Correlation) [1] First-generation, potent MDM2 inhibitor; reference compound.
RG-7112 0.64 (Moderate Correlation) [1] Another MDM2 inhibitor with a similar profile.
YH239-EE 0.48 (Moderate Correlation) [1] Another MDM2 inhibitor with a similar profile.
MIRA-1 / PRIMA-1MET 0.35 / 0.23 (Low Correlation) [1] Reactivates mutant p53; different mechanism of action.
JNJ-26854165 (Serdemetan) 0.12 (Very Low Correlation) [1] Inhibits MDM2-proteasome interaction; different mechanism.

This analysis confirms that this compound's mechanism of action is highly specific to inhibiting the p53-MDM2 interaction, and it has a superior potency profile compared to the benchmark compound Nutlin-3a [3] [1].

Core Experimental Protocols for Biomarker Validation

The key findings supporting this guide were derived from standardized, high-throughput in vitro methodologies.

  • Cell Viability and Potency Assay: Anti-tumor activity was measured using cell viability assays (e.g., Cell Counting Kit-8) across a panel of 274 cancer cell lines. The absolute IC50 (Abs IC50) value for each cell line was calculated, defining sensitivity (Abs IC50 <1 µM), intermediate sensitivity (Abs IC50 1-10 µM), and resistance (Abs IC50 ≥10 µM) [1] [2].
  • COMPARE Analysis: The pattern of sensitivity and resistance (the "fingerprint") of this compound across the cell line panel was compared to the fingerprints of 181 other anti-cancer agents using a non-parametric Spearman rank-order correlation. This identifies drugs with similar mechanisms of action [1].
  • OMICS Molecular Profiling: To identify biomarkers, researchers analyzed whole-exome sequencing (for mutations), somatic copy number alterations, and gene expression data from the cell lines. They then used statistical tests (e.g., Wilcoxon test) to find genetic alterations and expression signatures significantly associated with this compound's Abs IC50 values [1].

The MDM2-p53 Axis Targeted by this compound

The following diagram illustrates the targeted pathway and mechanism of action for this compound.

G Stress Cellular Stress (e.g., DNA Damage) p53_wt Wild-type p53 Protein Stress->p53_wt Stabilizes MDM2 MDM2 Protein p53_wt->MDM2 Transactivates p53_active Stabilized, Active p53 p53_wt->p53_active Accumulates MDM2->p53_wt Targets for Degradation MI773 This compound Inhibitor MI773->MDM2 Binds and Inhibits CellFates Cell Cycle Arrest Apoptosis (Cell Death) Senescence p53_active->CellFates Triggers

Key Takeaways for Researchers

  • Precision Application is Key: The efficacy of this compound is highly dependent on wild-type TP53 status. Robust patient stratification using TP53 sequencing and potentially the 11-gene expression signature is critical for clinical trial success.
  • Distinct and Potent Profile: this compound operates through a well-defined mechanism and shows a superior potency compared to Nutlin-3a, making it a strong candidate for further development.
  • Promising Tumor Targets: The data highlight specific cancer types, including sarcoma, melanoma, AML, and neuroblastoma, as prime candidates for therapies based on MDM2 inhibition like this compound.

References

MI-773's Mechanism of Action and Gene Expression Signature

Author: Smolecule Technical Support Team. Date: February 2026

MI-773 exerts its anti-tumor effects by specifically disrupting the interaction between MDM2 and p53. This disruption stabilizes p53 and reactivates the p53 signaling pathway in cancer cells with wild-type TP53.

The diagram below illustrates this mechanism and the subsequent gene expression changes:

MI773 This compound MDM2 MDM2 MI773->MDM2 Binds & Inhibits p53 p53 MI773->p53 Stabilizes & Activates MDM2->p53 Degrades p21 p21 p53->p21 Transactivates BAX BAX p53->BAX Transactivates PUMA PUMA p53->PUMA Transactivates MDM2_Gene MDM2 Gene p53->MDM2_Gene Transactivates Apoptosis Apoptosis & Cell Cycle Arrest p21->Apoptosis BAX->Apoptosis PUMA->Apoptosis

The resulting gene expression signature, confirmed through microarray and immunoblotting analyses, involves the transactivation of key p53-target genes [1] [2]:

  • Cell Cycle Arrest: Upregulation of p21, a cyclin-dependent kinase inhibitor.
  • Apoptosis Induction: Upregulation of pro-apoptotic genes like BAX and PUMA.
  • Feedback Regulation: Upregulation of MDM2 itself, part of a natural feedback loop.

Comparative Analysis with Other MDM2 Inhibitors

The table below summarizes how this compound compares to other MDM2 inhibitors based on available experimental data:

Inhibitor Name Primary Target Reported Potency (IC₅₀ range) Key Correlations & Differentiators
This compound (SAR405838) MDM2-p53 interaction Sub-micromolar in sensitive CLs [3] Superior potency to Nutlin-3a; highly correlated profile (Spearman ρ=0.83) [3].
Nutlin-3a MDM2-p53 interaction ~2x higher (less potent) than this compound [3] The first well-characterized MDM2 inhibitor; benchmark for the class.
RG-7112 MDM2-p53 interaction Not fully detailed in results Correlates with this compound (ρ=0.64), but less closely than Nutlin-3a [3].
MIRA-1 / PRIMA-1MET Mutant p53 reactivation Not fully detailed in results Poor correlation with this compound (ρ=0.35 & 0.23) [3]; different mechanism.
Serdemetan (JNJ-26854165) MDM2-Proteasome interaction Not fully detailed in results Very low correlation with this compound (ρ=0.12) [3]; different mechanism.

COMPARE analyses of sensitivity profiles across hundreds of cell lines show this compound's response profile is most similar to Nutlin-3a, confirming its on-target mechanism, but it demonstrates superior potency [3]. Its profile is distinct from compounds with different mechanisms, such as those that reactivate mutant p53 or inhibit the MDM2-proteasome interaction [3].

Experimental Protocols for Key Assays

The following methodologies are commonly used to establish the efficacy and mechanism of this compound, as cited in the literature.

Cell Viability and Proliferation Assay (CCK-8)

This protocol determines the concentration that inhibits 50% of cell growth (IC₅₀).

  • Cell Seeding: Plate p53 wild-type and mutant neuroblastoma cells (e.g., IMR-32, SK-N-SH, SK-N-AS) in 96-well plates (2×10⁴ cells/well) and allow to adhere overnight [1] [2].
  • Compound Treatment: Treat cells with a concentration gradient of this compound (e.g., 0.05-20 µM) or a DMSO vehicle control for 24-48 hours [1].
  • Viability Measurement: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader [1] [2].
  • Data Analysis: Calculate cell viability relative to the DMSO control and use software (e.g., GraphPad Prism) to determine IC₅₀ values [1].
Analysis of Apoptosis by Flow Cytometry

This quantifies the percentage of cells undergoing programmed cell death.

  • Treatment and Harvest: Seed NB cells (e.g., IMR-32, SH-SY5Y) and treat with this compound (0.5-10 µM) for 48 hours. Collect both adherent and floating cells [1].
  • Staining: Wash cells with cold PBS. Resuspend in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) in the dark for 15-20 minutes [1].
  • Flow Cytometry: Analyze stained cells using a flow cytometer within 1 hour. The populations are defined as: early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) [1] [2].
Western Blot Analysis

This confirms the activation of the p53 pathway at the protein level.

  • Protein Extraction: Lyse this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration [1] [2].
  • Gel Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer onto a PVDF or nitrocellulose membrane [1] [2].
  • Antibody Incubation: Block the membrane, then incubate with primary antibodies against p53, p21, BAX, PUMA, Cleaved Caspase-3, and Cleaved PARP. Use an antibody for a loading control like GAPDH or β-Actin.
  • Detection: Incubate with an HRP-conjugated secondary antibody and visualize bands using enhanced chemiluminescence (ECL) substrate. Upregulation of p53 and its targets confirms pathway activation [1] [2].

Predictive Biomarkers for this compound Response

Research indicates that specific molecular features can predict cancer cell sensitivity to this compound.

  • TP53 Status: The primary determinant of response. Cell lines with wild-type TP53 are highly sensitive, while those with mutated TP53 are largely resistant [3] [2].
  • 11-Gene Expression Signature: In-silico biomarker investigations suggest that the combined expression levels of 11 genes involved in the p53 signaling pathway can reliably predict sensitivity or resistance to this compound, potentially offering a more nuanced tool than TP53 status alone [3].
  • Sensitive Cancer Types: this compound shows sub-micromolar activity in about 15% of a diverse panel of 274 cell lines. The most sensitive tumor types include melanoma, sarcoma, renal cancer, gastric cancer, acute myeloid leukaemia (AML), and lymphoma [3].

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

561.1961255 g/mol

Monoisotopic Mass

561.1961255 g/mol

Heavy Atom Count

38

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Andrews A, Warner K, Rodriguez-Ramirez C, Pearson AT, Nör F, Zhang Z, Kerk S,
2: Wong JH, Alfatah M, Sin MF, Sim HM, Verma CS, Lane DP, Arumugam P. A yeast
3: Lu J, Guan S, Zhao Y, Yu Y, Wang Y, Shi Y, Mao X, Yang KL, Sun W, Xu X, Yi JS,
4: Nör F, Warner KA, Zhang Z, Acasigua GA, Pearson AT, Kerk SA, Helman JI,
5: Warner KA, Nör F, Acasigua GA, Martins MD, Zhang Z, McLean SA, Spector ME,

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